[11C]Phno
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
246.33 g/mol |
IUPAC Name |
(10bR)-4-(111C)propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-9-ol |
InChI |
InChI=1S/C15H21NO2/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16/h3,5,10,14-15,17H,2,4,6-9H2,1H3/t14?,15-/m1/s1/i7-1 |
InChI Key |
JCSREICEMHWFAY-LPFOLIHTSA-N |
Isomeric SMILES |
CC[11CH2]N1CCO[C@H]2C1CCC3=C2C=C(C=C3)O |
Canonical SMILES |
CCCN1CCOC2C1CCC3=C2C=C(C=C3)O |
Synonyms |
(+)-4-propyl-9-hydroxynaphthoxazine (10bR)-4-((1-11C)Propyl)-3,4,4a,5,6,10b-hexahydro-2H-naphtho(1,2-b)(1,4)oxazin-9-ol (11C)(+)-PHNO (11C)-(+)-4-propyl-3,4,4a,5,6,10b-hexahydro-2H-naphtho(1,2-b)(1,4)oxazin-9-ol (11C)-(+)-PHNO (11C)-(+)-propyl-hexahydro-naphtho-oxazin 1,2,3,4a,5,6-hexahydro-9-hydroxy-4-n-propyl-4H-naphth(1,2-b)(1,4)oxazine 11C-PHNO 2H-Naphth(1,2-b)-1,4-oxazin-9-ol, 3,4,4a,5,6,10b-hexahydro-4-(propyl-1-11C)-, (10bR)- 3,4,4A,5,6,10B-hexahydro-4-propyl-2H-naphth(1,2-B)(1,4)oxozin-9-ol 4-propyl-9-hydroxy-1,2,3,4a,5,6-hexahydronaphthoxazine 4-propyl-9-hydroxynaphthoxazine dopazinol N 0500 N-0500 naxagolide |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of [11C]PHNO on Dopamine Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
--INVALID-LINK---4-propyl-9-hydroxynaphthoxazine, abbreviated as [11C]PHNO, is a potent and selective high-affinity agonist radioligand for dopamine (B1211576) D2 and D3 receptors. Its preferential binding to the high-affinity state of the D2 receptor and its higher affinity for the D3 receptor subtype make it an invaluable tool for in vivo imaging studies using positron emission tomography (PET). This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding characteristics, functional effects, and the experimental methodologies used to elucidate its properties.
Introduction
Dopamine receptors, particularly the D2 and D3 subtypes, are critical targets in the research and treatment of numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. This compound has emerged as a key radiotracer for PET imaging, allowing for the in vivo quantification and characterization of these receptors. Unlike antagonist radioligands such as [11C]raclopride, which bind to the total population of D2/D3 receptors, this compound's agonist nature provides a unique window into the functionally active, high-affinity state of the D2 receptor.[1] This guide delves into the core mechanism of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.
Binding Characteristics of this compound
This compound exhibits a distinct binding profile, characterized by its high affinity for both D2 and D3 receptors, with a notable preference for the D3 subtype.
In Vitro Binding Affinity
In vitro studies have consistently demonstrated the high affinity of (+)PHNO for dopamine D2 and D3 receptors. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding.
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Dopamine D3 | [125I]HY-3-24 | Rat ventral striatum | 1.72 ± 0.46 | [2] |
| Dopamine D2 | Not Specified | Not Specified | ~1.8 (average) | [3] |
| Dopamine D2 (high-affinity) | Not Specified | Membrane homogenates | 0.1 - 0.4 | [3] |
| Dopamine D2 (low-affinity) | Not Specified | Membrane homogenates | 4.6 - 26 | [3] |
In Vivo Binding Potential
PET studies in humans have quantified the binding potential (BPnd) of this compound in various brain regions, reflecting the density of available D2/D3 receptors. BPnd values are typically higher in regions rich in D3 receptors, such as the globus pallidus and substantia nigra, when compared to the D2-preferring antagonist [11C]raclopride.[4]
| Brain Region | This compound BPnd (mean ± SD) | [11C]raclopride BPnd (mean ± SD) | Reference |
| Ventral Striatum | 3.4 ± 0.9 | 3.4 ± 0.5 | [4] |
| Globus Pallidus | 3.4 ± 1.0 | 1.9 ± 0.4 | [4] |
| Putamen | 2.8 ± 0.6 | 4.3 ± 0.7 | [4] |
| Caudate | 2.1 ± 0.4 | 3.4 ± 0.6 | [4] |
| Substantia Nigra | 2.0 ± 1.1 | Not reported | [4] |
D3 Receptor Selectivity
Displacement studies using selective D3 receptor antagonists have been instrumental in dissecting the contribution of D2 and D3 receptors to the this compound signal. These studies have confirmed the D3-preferential binding of this compound in vivo. Pre-treatment with the D3 receptor antagonist SB-277011 indicated that the binding in the striatum is specific to D2 receptors, suggesting a more complex interplay in different brain regions.[1] A study using the selective D3 antagonist GSK598809 provided a quantitative breakdown of the D3 receptor contribution to the this compound signal in various human brain regions.[5]
| Brain Region | Percentage of this compound Signal from D3 Receptors | Reference |
| Hypothalamus | ~100% | [6] |
| Substantia Nigra | ~100% | [5][6] |
| Ventral Pallidum/Substantia Innominata | ~75% | [6] |
| Globus Pallidus | ~65-67% | [5][6] |
| Thalamus | ~43-46% | [5][6] |
| Ventral Striatum | ~26% | [5][6] |
| Precommissural-ventral Putamen | ~6% | [6] |
| Dorsal Striatum | ~0% | [5] |
Functional Effects of this compound as a Dopamine Receptor Agonist
As an agonist, this compound not only binds to dopamine receptors but also activates them, initiating downstream signaling cascades. This functional activity is a key aspect of its mechanism of action. D2 and D3 receptors are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[7][8]
G-Protein Coupling and Downstream Signaling
The binding of this compound to D2/D3 receptors promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gα(i/o)-GTP and Gβγ subunits, which then modulate the activity of various effector proteins. The primary downstream effect is the inhibition of adenylyl cyclase, resulting in reduced production of the second messenger cAMP.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a combination of radiochemistry, in vivo imaging, and in vitro functional assays.
Radiosynthesis of this compound
The radiosynthesis of this compound is a multi-step process that requires specialized equipment and expertise. A common method involves the use of [11C]propionyl chloride, which is reacted with the precursor (+)-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][9][10]oxazin-9-ol.[9] The resulting [11C]amide intermediate is then reduced to yield this compound.[9] Another reported method utilizes [11C]iodomethane for labeling.[11]
In Vivo PET Imaging Protocol
Human PET imaging studies with this compound typically involve the intravenous injection of the radiotracer followed by dynamic scanning for 90-120 minutes.[12][13]
Key Steps:
-
Subject Preparation: Subjects are typically screened for any contraindications and are often required to abstain from food and caffeine (B1668208) before the scan.
-
Radiotracer Administration: A bolus injection of this compound is administered intravenously.
-
PET Scan Acquisition: Dynamic images of the brain are acquired over a period of 90 to 120 minutes.[13]
-
Arterial Blood Sampling (optional): In some protocols, arterial blood is sampled throughout the scan to measure the concentration of the radiotracer and its metabolites in the plasma, which is used for kinetic modeling.[12]
-
Image Reconstruction and Analysis: PET data are reconstructed, and regions of interest (ROIs) are delineated on co-registered magnetic resonance (MR) images. Time-activity curves are generated for each ROI.
-
Kinetic Modeling: The binding potential (BPnd) is calculated using models such as the simplified reference tissue model (SRTM), with the cerebellum often used as a reference region due to its low density of D2/D3 receptors.[12]
In Vitro Functional Assays
This assay measures the functional activation of G-protein coupled receptors. The binding of an agonist like (+)PHNO promotes the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.
General Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the dopamine D2 or D3 receptor.
-
Assay Buffer: Prepare an assay buffer containing GDP.
-
Incubation: Incubate the cell membranes with varying concentrations of (+)PHNO in the presence of [35S]GTPγS.
-
Termination: Terminate the reaction by rapid filtration.
-
Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Determine the EC50 (potency) and Emax (efficacy) of (+)PHNO.[14]
This assay measures the downstream effect of D2/D3 receptor activation on adenylyl cyclase activity.
General Protocol:
-
Cell Culture: Culture cells expressing the dopamine D2 or D3 receptor.
-
Forskolin (B1673556) Stimulation: Stimulate the cells with forskolin to increase intracellular cAMP levels.
-
Agonist Treatment: Treat the cells with varying concentrations of (+)PHNO.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure the concentration of cAMP using a competitive immunoassay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[7]
-
Data Analysis: Determine the inhibitory effect of (+)PHNO on forskolin-stimulated cAMP production to calculate its IC50.
Conclusion
This compound is a powerful radiotracer for probing the dopamine D2 and D3 receptors in their functionally active state. Its unique binding characteristics, particularly its preference for the D3 receptor and the high-affinity state of the D2 receptor, provide valuable insights into the pathophysiology of various neuropsychiatric disorders. The combination of in vivo PET imaging with in vitro functional assays has been crucial in elucidating its mechanism of action. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, facilitating its application in advancing our knowledge of the dopaminergic system.
References
- 1. Binding characteristics and sensitivity to endogenous dopamine of [11C]-(+)-PHNO, a new agonist radiotracer for imaging the high-affinity state of D2 receptors in vivo using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brain region binding of the D2/3 agonist [11C]‐(+)‐PHNO and the D2/3 antagonist [11C]raclopride in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imaging dopamine D3 receptors in the human brain with positron emission tomography, this compound, and a selective D3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imaging dopamine receptors in humans with [11C]-(+)-PHNO: dissection of D3 signal and anatomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. innoprot.com [innoprot.com]
- 9. researchgate.net [researchgate.net]
- 10. Toward the Optimization of (+)-[11C]PHNO Synthesis: Time Reduction and Process Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radiosynthesis of the D2/3 agonist [3-11C]-(+)-PHNO using [11C]iodomethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Effect of scan-time shortening on the 11C-PHNO binding potential to dopamine D3 receptor in humans and test–retest reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
[11C]PHNO: A Technical Guide to its Binding Affinity for Dopamine D2 vs. D3 Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding characteristics of the positron emission tomography (PET) radioligand --INVALID-LINK---4-propyl-9-hydroxynaphthoxazine ([11C]PHNO), with a specific focus on its differential affinity for dopamine (B1211576) D2 and D3 receptors. This compound is a crucial tool in neuroscience research and drug development, enabling the in vivo quantification and investigation of these key receptors implicated in numerous neuropsychiatric disorders.
Core Concepts in this compound Binding
This compound is recognized as a dopamine D2/D3 receptor agonist.[1][2] A critical characteristic of this radiotracer is its preference for the D3 receptor subtype. In vitro studies have demonstrated a significantly higher affinity for D3 over D2 receptors.[3] This D3-preferring profile makes this compound an invaluable tool for studying the D3 receptor in vivo, although its signal is a composite of binding to both D2 and D3 receptors, with the relative contribution of each varying across different brain regions based on their respective receptor densities.[4][5]
In vivo studies in non-human primates have quantified this preference, revealing that the affinity of (+)-PHNO for the D3 receptor is 25 to 48 times higher than for the D2 receptor.[6][7][8] This notable selectivity allows for the dissection of the D2 and D3 receptor signals in PET imaging studies, providing insights into the distinct roles of these receptors in health and disease.[2][4]
Quantitative Binding Affinity of this compound
The following table summarizes the quantitative data on the binding affinity of this compound for dopamine D2 and D3 receptors based on available literature.
| Parameter | Receptor | Value | Species | Study Type | Reference |
| In Vivo Affinity (Kd/fND) | D3 | ~0.23 - 0.56 nM | Rhesus Monkey | In Vivo PET | [6][8] |
| D2 | ~11 - 14 nM | Rhesus Monkey | In Vivo PET | [6][8] | |
| In Vitro Selectivity (D3 vs. D2) | D3/D2 | ~50-fold higher for D3 | Not Specified | In Vitro | [3] |
| In Vivo Selectivity (D3 vs. D2) | D3/D2 | 25- to 48-fold higher for D3 | Rhesus Monkey | In Vivo PET | [6][7][8] |
| D3/D2 | ~20-fold higher for D3 | Not Specified | In Vivo | [9] | |
| D3/D2 | 4-fold higher for D3 | Baboon | In Vivo PET | [3] |
Regional Distribution of this compound Binding Attributable to D3 Receptors
The proportion of the this compound signal originating from D3 receptors varies significantly across different brain regions. This differential distribution is key to isolating the D3 signal in PET studies.
| Brain Region | Fraction of this compound Signal from D3 Receptors (fPHNO(D3)) | Reference |
| Hypothalamus | 100% | [4] |
| Substantia Nigra | 100% | [4] |
| Ventral Pallidum/Substantia Innominata | 75% | [4] |
| Globus Pallidus | 65% | [4] |
| Thalamus | 43% | [4] |
| Ventral Striatum | 26% | [4] |
| Precommissural-Ventral Putamen | 6% | [4] |
Experimental Protocols
Radioligand Binding Assay for Determining Ki of a Test Compound
This protocol describes a generalized competitive radioligand binding assay to determine the inhibition constant (Ki) of a test compound for D2 and D3 receptors using this compound.
1. Materials and Reagents:
-
Receptor Source: Cell membranes from cell lines stably expressing human D2 or D3 receptors (e.g., CHO, HEK293 cells).
-
Radioligand: this compound.
-
Test Compound: Unlabeled compound of interest.
-
Non-specific Binding Control: A high concentration of a known D2/D3 ligand (e.g., unlabeled PHNO, raclopride).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/C).
-
Scintillation Counter and scintillation fluid.
2. Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes, this compound, and assay buffer.
-
Non-specific Binding: Receptor membranes, this compound, and a saturating concentration of the non-specific binding control.
-
Competitive Binding: Receptor membranes, this compound, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plates at a defined temperature (e.g., room temperature or 37°C) for a specific duration to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of this compound).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of this compound used in the assay and Kd is the dissociation constant of this compound for the receptor.
Visualizations
Dopamine D2 and D3 Receptor Signaling Pathways
Caption: Simplified signaling pathways for Dopamine D2 and D3 receptors.
Experimental Workflow for Radioligand Binding Assay
Caption: Generalized workflow for a competitive radioligand binding assay.
References
- 1. ovid.com [ovid.com]
- 2. Separating dopamine D2 and D3 receptor sources of [11C]-(+)-PHNO binding potential: Independent component analysis of competitive binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Affinity and selectivity of [¹¹C]-(+)-PHNO for the D3 and D2 receptors in the rhesus monkey brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Association of dopamine D2/3 receptor binding potential measured using PET and [11C]-(+)-PHNO with post-mortem DRD2/3 gene expression in the human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
In Vivo Biodistribution of [11C]PHNO in Humans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo biodistribution of the radioligand --INVALID-LINK---4-propyl-9-hydroxynaphthoxazine ([11C]PHNO) in humans. This compound is a positron emission tomography (PET) radiotracer with high affinity for dopamine (B1211576) D2 and D3 receptors, making it a valuable tool for investigating the dopaminergic system in neuropsychiatric disorders.[1][2] This document summarizes key quantitative data, details experimental protocols from human studies, and visualizes relevant pathways and workflows to facilitate a deeper understanding of this compound's characteristics in vivo.
Quantitative Biodistribution and Radiation Dosimetry
The biodistribution of this compound has been characterized in healthy human subjects, with the primary routes of clearance being hepatobiliary and renal.[3] The resulting radiation doses are comparable to other 11C-labeled radiotracers, permitting multiple PET scans in the same individual within regulatory guidelines.[4][5]
Organ Radiation Dosimetry
The following table summarizes the estimated radiation doses to various organs from intravenous injection of this compound in adult subjects. The liver consistently receives the highest radiation dose, followed by the kidneys and the urinary bladder wall.[4][6]
| Organ | Mean Absorbed Dose (μSv/MBq) |
| Liver | 17.9 ± 3.9 |
| Kidneys | 14.3 ± 3.6 |
| Urinary Bladder Wall | 13.5 ± 3.7 |
| Spleen | Not explicitly quantified in top results |
| Lungs | Not explicitly quantified in top results |
| Brain | Not explicitly quantified in top results |
| Gallbladder | Not explicitly quantified in top results |
| GI Tract | Not explicitly quantified in top results |
Data compiled from studies involving healthy adult subjects.[4][6]
Effective Dose
The mean effective dose provides an estimate of the overall radiation risk to the whole body. For this compound, the effective dose has been calculated using different models.
| Subject Group | Dosimetry Model | Mean Effective Dose (μSv/MBq) |
| All Subjects (Male and Female) | Adult Male Model | 4.5 ± 0.3 |
| Female Subjects Only | Adult Female Model | 5.2 ± 0.2 |
Data from a study with 6 healthy subjects (3 male, 3 female).[4][6]
A typical injection of 370 MBq of this compound results in an effective dose of approximately 1.6 mSv.[6]
Experimental Protocols
The following sections detail the methodologies employed in human PET studies involving this compound.
Radioligand Synthesis
The radiosynthesis of this compound is a multi-step process that requires careful optimization to achieve good radiochemical yield and purity under Good Manufacturing Practice (GMP) conditions.[7][8]
References
- 1. Binding characteristics and sensitivity to endogenous dopamine of [11C]-(+)-PHNO, a new agonist radiotracer for imaging the high-affinity state of D2 receptors in vivo using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toward the Optimization of (+)-[11C]PHNO Synthesis: Time Reduction and Process Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Whole-body distribution and radiation dosimetry of 11C-(+)-PHNO, a D2/3 agonist ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Whole-Body Distribution and Radiation Dosimetry of 11C-(+)-PHNO, a D2/3 Agonist Ligand | Semantic Scholar [semanticscholar.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Automated preparation of the dopamine D2/3 receptor agonist ligand [11C]-(+)-PHNO for human PET imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toward the Optimization of (+)-[11C]PHNO Synthesis: Time Reduction and Process Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Clinical Significance of [¹¹C]PHNO PET Imaging: A Technical Guide for Researchers and Drug Development Professionals
Introduction: --INVALID-LINK---4-propyl-9-hydroxynaphthoxazine, abbreviated as [¹¹C]PHNO, is a positron emission tomography (PET) radiotracer with significant applications in neuroscience research and drug development. As an agonist for dopamine (B1211576) D₂ and D₃ receptors, [¹¹C]PHNO exhibits a notable preference for the D₃ receptor subtype, with an in vivo affinity that is approximately 20 to 50 times higher for D₃ than for D₂ receptors.[1][2][3] This unique binding profile allows for the in vivo assessment of D₃ receptor availability and the high-affinity state of D₂ receptors, providing valuable insights into the pathophysiology of various neuropsychiatric disorders and a powerful tool for the development of novel therapeutics targeting the dopaminergic system.[1][3]
This technical guide provides an in-depth overview of the clinical significance of [¹¹C]PHNO PET imaging, tailored for researchers, scientists, and drug development professionals. It summarizes quantitative data from key studies, details experimental protocols, and visualizes relevant biological pathways and experimental workflows.
Core Principles of [¹¹C]PHNO PET Imaging
[¹¹C]PHNO's utility stems from its properties as a dopamine agonist radioligand. Unlike antagonist radiotracers like [¹¹C]raclopride, which bind to both high- and low-affinity states of the D₂ receptor without distinction, [¹¹C]PHNO preferentially binds to the high-affinity state (D₂high).[4] The D₂high state is the functionally active conformation of the receptor that is coupled to intracellular signaling pathways. Therefore, [¹¹C]PHNO PET imaging offers a measure of the functionally relevant population of D₂ receptors.
Furthermore, its higher affinity for D₃ receptors allows for the investigation of this receptor subtype, which is implicated in the pathophysiology of addiction, mood disorders, and psychosis. The regional distribution of [¹¹C]PHNO binding in the brain reflects the relative densities of D₂ and D₃ receptors. Regions with a high D₃ receptor concentration, such as the globus pallidus and substantia nigra, show prominent [¹¹C]PHNO uptake, allowing for the in vivo study of these receptors.
Clinical Applications and Significance
[¹¹C]PHNO PET imaging has been instrumental in advancing our understanding of several neuropsychiatric conditions:
1. Parkinson's Disease and Movement Disorders:
In Parkinson's disease (PD), [¹¹C]PHNO PET has been used to investigate the role of D₃ receptors in the development of levodopa-induced dyskinesias (LID). Studies have shown heightened [¹¹C]PHNO binding in the D₃-rich globus pallidus of PD patients with LID compared to those without, suggesting an upregulation of D₃ receptors may contribute to this common motor complication.[5] This finding supports the development of therapeutic strategies targeting the D₃ receptor to prevent or mitigate LID.[5]
Conversely, in PD patients with impulse control disorders (ICDs), a common side effect of dopamine agonist treatment, studies have reported lower [¹¹C]PHNO binding in the ventral striatum, which may reflect higher synaptic dopamine levels.[6]
2. Schizophrenia and Psychosis:
The dopamine hypothesis of schizophrenia has traditionally focused on D₂ receptor hyperactivity. [¹¹C]PHNO PET allows for the investigation of both the high-affinity state of D₂ receptors and the role of D₃ receptors. However, studies in antipsychotic-naive patients with schizophrenia have not found significant differences in [¹¹C]PHNO binding potential (BPND) in key brain regions compared to healthy controls, challenging the hypothesis of a selective increase in D₂high or D₃ receptors in the untreated state.[7][8] Pilot studies in medicated schizophrenia patients, however, have suggested that despite treatment, there may still be elevated endogenous dopamine levels in the dorsal striatum.[9]
3. Addiction and Substance Use Disorders:
Preclinical models of addiction suggest an upregulation of D₃ receptors, which is linked to drug-seeking behavior. [¹¹C]PHNO PET studies in humans with cocaine use disorder have provided evidence of altered D₂ and D₃ receptor availability, with lower BPND in the D₂-rich dorsal striatum and greater BPND in the D₃-rich midbrain.[10] These findings highlight the potential of D₃ receptor antagonists as a therapeutic target in addiction.
Quantitative Data from [¹¹C]PHNO PET Imaging Studies
The following tables summarize the non-displaceable binding potential (BPND) of [¹¹C]PHNO in various brain regions across different clinical populations. BPND is a quantitative measure of receptor availability.
Table 1: [¹¹C]PHNO BPND in Healthy Controls
| Brain Region | Mean BPND (± SD) | Reference |
| Caudate | 2.08 ± 0.34 | [11] |
| Putamen | 2.8 ± 0.6 | [4] |
| Ventral Striatum | 3.3 ± 0.9 | [4] |
| Globus Pallidus | 3.55 ± 0.78 | [11] |
| Substantia Nigra | 2.0 ± 1.1 | [4] |
| Thalamus | 0.4 ± 0.1 | [12] |
| Hypothalamus | - | - |
Table 2: [¹¹C]PHNO BPND in Parkinson's Disease (PD) with and without Levodopa-Induced Dyskinesia (LID) and Healthy Controls (HC)
| Brain Region | PD with LID (Mean BPND) | PD without LID (Mean BPND) | Healthy Controls (Mean BPND) | Reference |
| Globus Pallidus | Heightened vs. PD without LID | - | Lower than PD with LID | [5] |
| Sensorimotor Striatum | Higher than HC | Higher than HC | - | [5] |
| Ventral Striatum | Lower than PD without LID | - | - | [5] |
Table 3: [¹¹C]PHNO BPND in Schizophrenia Patients (Antipsychotic-Naive) and Healthy Controls
| Brain Region | Schizophrenia Patients (Mean BPND) | Healthy Controls (Mean BPND) | Finding | Reference |
| Caudate | No significant difference | No significant difference | No difference | [7] |
| Putamen | No significant difference | No significant difference | No difference | [7] |
| Ventral Striatum | No significant difference | No significant difference | No difference | [7] |
| Globus Pallidus | No significant difference | No significant difference | No difference | [7] |
| Substantia Nigra | No significant difference | No significant difference | No difference | [7] |
Experimental Protocols
A standardized protocol is crucial for the reliable and reproducible acquisition and analysis of [¹¹C]PHNO PET data. The following sections outline a typical experimental workflow.
1. Radiotracer Synthesis:
[¹¹C]PHNO is synthesized via a multi-step process.[13] The most common method involves the reaction of [¹¹C]propionyl chloride with the precursor 9-hydroxynaphthoxazine to form a [¹¹C]amide, which is then reduced using a reducing agent like lithium aluminum hydride.[14] The entire synthesis is typically automated within a hot cell to handle the short 20.4-minute half-life of carbon-11 (B1219553) and to ensure radiation safety.[13][14] The final product undergoes rigorous quality control to ensure high radiochemical purity and specific activity before injection.
2. Subject Preparation and PET Scan Acquisition:
-
Subject Recruitment: Participants are recruited based on the specific research question and undergo a thorough screening process, including medical history, physical examination, and psychological assessments.
-
Informed Consent: All participants provide written informed consent after a detailed explanation of the study procedures and potential risks.
-
Pre-scan Preparation: Subjects are typically asked to fast for a certain period before the scan to minimize metabolic variability. For studies investigating endogenous dopamine release, a baseline scan is often followed by a second scan after a pharmacological challenge (e.g., amphetamine administration).
-
Radiotracer Injection: A bolus injection of [¹¹C]PHNO (typically around 370 MBq) is administered intravenously.[15]
-
PET Scan: Dynamic imaging of the brain is performed for 90-120 minutes using a high-resolution PET scanner.[15] List-mode data acquisition is often preferred to allow for flexible framing of the dynamic data.
-
Anatomical Imaging: A high-resolution magnetic resonance imaging (MRI) scan of the brain is acquired for each subject to provide anatomical information for co-registration and region of interest (ROI) delineation.
3. Data Analysis:
-
Image Reconstruction: The raw PET data is corrected for attenuation, scatter, and random coincidences and reconstructed into a series of 3D images over time.
-
Motion Correction: Head motion during the scan is corrected to prevent blurring of the images.
-
Co-registration: The dynamic PET images are co-registered to the individual's MRI scan.
-
Region of Interest (ROI) Delineation: ROIs for key brain structures (e.g., caudate, putamen, ventral striatum, globus pallidus, substantia nigra, and cerebellum) are manually drawn or automatically delineated on the co-registered MRI.
-
Kinetic Modeling: The time-activity curves (TACs) for each ROI are extracted from the dynamic PET data. The simplified reference tissue model (SRTM) or SRTM2, using the cerebellum as a reference region (as it is largely devoid of dopamine D₂/D₃ receptors), is commonly used to estimate the binding potential (BPND).[2][3][15][16] The BPND is a measure of the density of available receptors.
Visualizations: Signaling Pathways and Experimental Workflow
Dopamine D₂ and D₃ Receptor Signaling Pathways:
The following diagrams illustrate the canonical signaling pathways for dopamine D₂ and D₃ receptors. Both are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi/o.
Dopamine D₂ Receptor Signaling Pathway
Dopamine D₃ Receptor Signaling Pathway
Experimental Workflow for a [¹¹C]PHNO PET Study:
The following diagram outlines the typical workflow for a clinical research study using [¹¹C]PHNO PET.
Clinical [¹¹C]PHNO PET Study Workflow
Conclusion
[¹¹C]PHNO PET imaging is a powerful and versatile tool for probing the dopamine D₂ and D₃ systems in the human brain. Its unique properties as a D₃-preferring agonist radioligand have provided significant insights into the pathophysiology of Parkinson's disease, schizophrenia, and addiction. For drug development professionals, [¹¹C]PHNO PET serves as an invaluable biomarker for target engagement and for elucidating the mechanism of action of novel therapeutics targeting the dopaminergic system. The standardized protocols for data acquisition and analysis outlined in this guide are essential for ensuring the quality and reproducibility of research findings in this exciting and rapidly evolving field. As our understanding of the complexities of the dopamine system grows, [¹¹C]PHNO PET imaging will undoubtedly continue to play a pivotal role in advancing neuroscience and developing new treatments for debilitating brain disorders.
References
- 1. Comparative studies of molecular mechanisms of dopamine D2 and D3 receptors for the activation of extracellular signal-regulated kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. PARAMETRIC IMAGING AND TEST-RETEST VARIABILITY OF 11C-(+)-PHNO BINDING TO D2/D3 DOPAMINE RECEPTORS IN HUMANS ON THE HRRT PET SCANNER - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brain region binding of the D2/3 agonist [11C]‐(+)‐PHNO and the D2/3 antagonist [11C]raclopride in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D3 dopamine receptor-preferring [11C]PHNO PET imaging in Parkinson patients with dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [¹¹C]-(+)-PHNO PET imaging of dopamine D(2/3) receptors in Parkinson's disease with impulse control disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The dopamine D2 receptors in high-affinity state and D3 receptors in schizophrenia: a clinical [11C]-(+)-PHNO PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine D2 and D3 binding in people at clinical high risk for schizophrenia, antipsychotic-naive patients and healthy controls while performing a cognitive task - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Examining Endogenous Dopamine in Treated Schizophrenia using [11C]-(+)-PHNO Positron Emission Tomography: A Pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regional and source-based patterns of [11C]-(+)-PHNO binding potential reveal concurrent alterations in dopamine D2 and D3 receptor availability in cocaine-use disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Positron emission tomography quantification of [11C]-(+)-PHNO binding in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Toward the Optimization of (+)-[11C]PHNO Synthesis: Time Reduction and Process Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of scan-time shortening on the 11C-PHNO binding potential to dopamine D3 receptor in humans and test–retest reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Parametric Imaging and Test-Retest Variability of ¹¹C-(+)-PHNO Binding to D₂/D₃ Dopamine Receptors in Humans on the High-Resolution Research Tomograph PET Scanner - PubMed [pubmed.ncbi.nlm.nih.gov]
[11C]PHNO as a Biomarker for Neuropsychiatric Disorders: A Technical Guide
An in-depth technical guide for researchers, scientists, and drug development professionals on the application of (+)-[11C]4-propyl-9-hydroxynaphthoxazine ([11C]PHNO) as a positron emission tomography (PET) biomarker for neuropsychiatric disorders.
Introduction
(+)-[11C]4-propyl-9-hydroxynaphthoxazine, abbreviated as this compound, is a high-affinity agonist radioligand used in positron emission tomography (PET) imaging to study dopamine (B1211576) D2 and D3 receptors in the human brain.[1][2] Its unique properties, particularly its preference for the D3 receptor subtype, make it a valuable tool for investigating the pathophysiology of various neuropsychiatric disorders and for the development of novel therapeutics targeting the dopaminergic system.[3][4] This guide provides a comprehensive overview of this compound, including its binding characteristics, experimental protocols for its use in PET imaging, and its application as a biomarker in clinical research.
Core Principles of this compound PET Imaging
This compound is a D3-preferring agonist radioligand, exhibiting a 30- to 50-fold higher affinity for D3 receptors compared to D2 receptors.[1] As an agonist, it preferentially binds to the high-affinity state of these receptors, which is the functional state for signal transduction. This characteristic makes this compound particularly sensitive to changes in endogenous dopamine levels, rendering it a powerful tool for studying dopamine release.[1][5]
PET scans with this compound allow for the in vivo quantification of D2/D3 receptor availability, which can be expressed as the binding potential (BPND). Changes in BPND following a pharmacological challenge (e.g., with amphetamine to induce dopamine release) can provide an index of synaptic dopamine availability.[6][7][8]
Quantitative Data on this compound Binding
The following tables summarize key quantitative data from this compound PET studies in healthy human subjects.
Table 1: Test-Retest Variability of this compound Binding Potential (BPND)
| Brain Region | Test-Retest Variability (%) | Reference |
| Caudate | 9% | [2] |
| Putamen | 9% | [2] |
| Globus Pallidus | 6% | [2] |
| Substantia Nigra | 19% | [2] |
| Thalamus | 14% | [2] |
| Hypothalamus | 21% | [2] |
Table 2: Regional Binding Characteristics of this compound vs. [11C]raclopride
| Brain Region | This compound BPND (mean) | [11C]raclopride BPND (mean) | Reference |
| Caudate | 3.4 | 2.1 | [9] |
| Putamen | 3.3 | 2.8 | [9] |
| Ventral Striatum | 3.3 | 3.4 | [9] |
| Globus Pallidus | 3.3 | 1.8 | [9] |
Table 3: Dopamine D3 Receptor Occupancy by ABT-925 Measured with this compound
| Brain Region | Fraction of this compound binding attributable to D3 receptors | Reference |
| Substantia Nigra | 100% | [3] |
| Globus Pallidus | 90% | [3] |
| Caudate | 55% | [3] |
| Putamen | 53% | [3] |
Experimental Protocols
A typical this compound PET imaging study involves several key steps, from radioligand synthesis to data analysis.
Radiosynthesis of this compound
The radiosynthesis of this compound is typically performed via the N-alkylation of the despropyl precursor with [11C]propyl iodide. The process involves a series of chemical reactions and purification steps to yield a sterile, pyrogen-free product suitable for intravenous injection.
Subject Preparation and PET Scan Acquisition
-
Subject Screening: Subjects undergo a thorough medical and psychiatric screening to ensure they meet the inclusion criteria for the study.
-
Informed Consent: Written informed consent is obtained from all participants.
-
Cannulation: Intravenous lines are placed for radiotracer injection and, if required, for arterial blood sampling.
-
Positioning: The subject is positioned in the PET scanner with their head immobilized to minimize motion artifacts.
-
Transmission Scan: A transmission scan is performed for attenuation correction.
-
Radiotracer Injection: A bolus of this compound is injected intravenously.
-
Emission Scan: Dynamic emission data are acquired for a duration of 90-120 minutes.[10]
Pharmacological Challenge Studies
To measure endogenous dopamine release, a pharmacological challenge is often employed. This involves two PET scans: a baseline scan and a second scan after the administration of a drug that alters dopamine levels, such as amphetamine or methylphenidate.[7][8]
Image Reconstruction and Analysis
-
Image Reconstruction: The acquired PET data are corrected for attenuation, scatter, and random coincidences and reconstructed into a series of dynamic images.
-
Image Registration: The PET images are co-registered to the subject's structural MRI to allow for accurate delineation of brain regions of interest (ROIs).
-
Kinetic Modeling: Time-activity curves are generated for each ROI. The binding potential (BPND) is then estimated using a kinetic model, most commonly the simplified reference tissue model (SRTM), with the cerebellum serving as the reference region.[2][10][11]
Visualizations
Dopamine D3 Receptor Signaling Pathway
Caption: Dopamine D3 receptor signaling cascade.
Experimental Workflow for a this compound PET Study
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Parametric Imaging and Test-Retest Variability of ¹¹C-(+)-PHNO Binding to D₂/D₃ Dopamine Receptors in Humans on the High-Resolution Research Tomograph PET Scanner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blockade of [11C](+)-PHNO binding in human subjects by the dopamine D3 receptor antagonist ABT-925 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Binding characteristics and sensitivity to endogenous dopamine of [11C]-(+)-PHNO, a new agonist radiotracer for imaging the high-affinity state of D2 receptors in vivo using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Examining Endogenous Dopamine in Treated Schizophrenia using [11C]-(+)-PHNO Positron Emission Tomography: A Pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imaging synaptic dopamine availability in individuals at clinical high-risk for psychosis: a [11C]-(+)-PHNO PET with methylphenidate challenge study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine Release in Antidepressant-Naive Major Depressive Disorder: A Multimodal [11C]-(+)-PHNO Positron Emission Tomography and Functional Magnetic Resonance Imaging Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brain region binding of the D2/3 agonist [11C]‐(+)‐PHNO and the D2/3 antagonist [11C]raclopride in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of scan-time shortening on the 11C-PHNO binding potential to dopamine D3 receptor in humans and test–retest reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Pharmacokinetics and Pharmacodynamics of [11C]PHNO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of --INVALID-LINK---4-propyl-9-hydroxynaphthoxazine ([11C]PHNO), a potent and selective agonist radioligand for in vivo imaging of dopamine (B1211576) D2 and D3 receptors using Positron Emission Tomography (PET). This compound is a valuable tool for investigating the dopaminergic system in neuropsychiatric disorders.[1][2][3] This document details key quantitative data, experimental protocols, and the underlying signaling pathways.
Core Pharmacological Characteristics
This compound is a high-affinity agonist radiotracer that preferentially binds to the high-affinity state of dopamine D2/D3 receptors.[4][5][6] Notably, it exhibits a 30- to 50-fold higher affinity for D3 receptors over D2 receptors, making it a D3-preferring ligand.[7] This characteristic allows for the in vivo assessment of D3 receptor distribution and function, which was previously challenging.[8][9][10] The specific binding of this compound in the brain is a composite of signals from both D2 and D3 receptors, with the relative contribution of each varying across different brain regions depending on their respective receptor densities.[7][9]
Quantitative Pharmacokinetic and Pharmacodynamic Data
The following tables summarize key quantitative data from this compound PET studies in humans.
Table 1: Test-Retest Variability of this compound Binding Potential (BPND)
| Brain Region | Test-Retest Variability (%) | Primary Receptor Type |
| Caudate | 9% | D2-rich |
| Putamen | 9% | D2-rich |
| Pallidum | 6% | D3-rich |
| Substantia Nigra | 19% | D3-rich |
| Thalamus | 14% | D3-rich |
| Hypothalamus | 21% | D3-rich |
Data sourced from a study with repeated scans on the same day.[7][11]
Table 2: Regional Fraction of D3 Receptor Signal Contribution to this compound Binding
| Brain Region | D3 Receptor Signal Fraction (fPHNOD3) |
| Hypothalamus | 100% |
| Substantia Nigra | 100% |
| Ventral Pallidum/Substantia Innominata | 75% |
| Globus Pallidus | 65% |
| Thalamus | 43% |
| Ventral Striatum | 26% |
| Precommissural-Ventral Putamen | 6% |
| Putamen | 0% |
These fractions were estimated using a selective D3 antagonist to dissect the total this compound signal.[9]
Table 3: Radiation Dosimetry of this compound in Humans
| Parameter | Value (μSv/MBq) |
| Mean Effective Dose (Male Model) | 4.5 ± 0.3 |
| Mean Effective Dose (Female Model) | 5.2 ± 0.2 |
| Highest Organ Dose (Liver) | 17.9 ± 3.9 |
| Kidney Dose | 14.3 ± 3.6 |
| Urinary Bladder Wall Dose | 13.5 ± 3.7 |
The radiation doses are comparable to other 11C-labeled radiotracers, allowing for multiple PET scans in the same subject within regulatory guidelines.[12]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of this compound PET studies. The following sections outline typical experimental protocols.
Radiosynthesis of this compound
The production of this compound is a complex, multi-step process that requires a controlled environment.[1][2][3]
References
- 1. Toward the Optimization of (+)-[11C]PHNO Synthesis: Time Reduction and Process Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toward the Optimization of (+)-[11C]PHNO Synthesis: Time Reduction and Process Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Binding characteristics and sensitivity to endogenous dopamine of [11C]-(+)-PHNO, a new agonist radiotracer for imaging the high-affinity state of D2 receptors in vivo using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo characterization of the pharmacokinetics and pharmacological properties of [11C]-(+)-PHNO in rats using an intracerebral beta-sensitive system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Automated preparation of the dopamine D2/3 receptor agonist ligand [11C]-(+)-PHNO for human PET imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Dopamine (D2/3) receptor agonist positron emission tomography radiotracer [11C]-(+)-PHNO is a D3 receptor preferring agonist in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imaging dopamine receptors in humans with [11C]-(+)-PHNO: dissection of D3 signal and anatomy. — Oxford University Centre for Integrative Neuroimaging [win.ox.ac.uk]
- 10. Imaging dopamine receptors in humans with [11C]-(+)-PHNO: dissection of D3 signal and anatomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Parametric Imaging and Test-Retest Variability of ¹¹C-(+)-PHNO Binding to D₂/D₃ Dopamine Receptors in Humans on the High-Resolution Research Tomograph PET Scanner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Whole-body distribution and radiation dosimetry of 11C-(+)-PHNO, a D2/3 agonist ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Radiosynthesis and Chemical Properties of [11C]PHNO
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the radiosynthesis and chemical properties of (+)-4-[¹¹C]propyl-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1][2]oxazin-9-ol, commonly known as [¹¹C]PHNO. This radiotracer is a potent dopamine (B1211576) D₂/D₃ receptor agonist used in Positron Emission Tomography (PET) to investigate the dopaminergic system in neuropsychiatric disorders.
Radiosynthesis of [¹¹C]PHNO
The production of [¹¹C]PHNO for clinical and preclinical research is a complex, multi-step process demanding speed and precision due to the short half-life of carbon-11 (B1219553) (approximately 20.4 minutes).[2] Two primary radiosynthetic routes have been established, both culminating in the versatile [¹¹C]PHNO molecule.
Method 1: Acylation with [¹¹C]Propionyl Chloride
One of the initial methods for synthesizing [¹¹C]PHNO involves the acylation of the precursor 9-hydroxynaphthoxazine.[1][3] This is followed by a reduction step to yield the final product.
-
Production of [¹¹C]Propionyl Chloride: The synthesis begins with the production of [¹¹C]CO₂ via a cyclotron. This is then typically converted to a Grignard reagent, which is reacted to form [¹¹C]propionic acid. Subsequent reaction with a chlorinating agent like oxalyl chloride or thionyl chloride produces [¹¹C]propionyl chloride.
-
Acylation: The [¹¹C]propionyl chloride is then reacted with the 9-hydroxynaphthoxazine precursor. This step forms a [¹¹C]-amide intermediate.[1][3] Traditionally, this reaction is heated to around 80°C.[2][4]
-
Reduction: The [¹¹C]-amide intermediate is subsequently reduced using a strong reducing agent, most commonly Lithium Aluminium Hydride (LiAlH₄), to yield [¹¹C]PHNO.[1][3]
-
Purification: The final product is purified using High-Performance Liquid Chromatography (HPLC) to separate it from unreacted precursors and byproducts.[1][3]
-
Formulation: The purified [¹¹C]PHNO is formulated into a sterile, pyrogen-free solution suitable for intravenous injection in human and animal studies.[1][3]
Recent optimizations have aimed to reduce the synthesis time by performing the reactions at room temperature, which can save approximately 5 minutes and prevent significant radioactive decay.[4][5]
Method 2: N-Alkylation with [¹¹C]Iodomethane
An alternative and widely used method involves labeling the terminal carbon of the N-propyl chain using [¹¹C]iodomethane.[6] This method utilizes an N-acetyl precursor.
-
Production of [¹¹C]Iodomethane: [¹¹C]CO₂ from the cyclotron is converted to [¹¹C]methane, which is then iodinated to produce [¹¹C]iodomethane ([¹¹C]CH₃I).
-
¹¹C-Methylation: The [¹¹C]iodomethane is reacted with an N-acetyl precursor of PHNO.[6]
-
Reduction: The resulting intermediate is reduced with Lithium Aluminium Hydride (LiAlH₄) in a one-pot procedure to yield [3-¹¹C]-(+)-PHNO.[6]
-
Purification and Formulation: The product undergoes semi-automated purification via HPLC and is formulated into an injectable solution.[6]
The following table summarizes the reported quantitative data for the N-alkylation method for producing [3-¹¹C]PHNO.
| Parameter | Value | Reference |
| Analytical Radiochemical Yield | 55-60% (n=5) | [6] |
| Formulated Radiochemical Yield | 9% (average, n=13, range 2-30%, non-decay corrected) | [6] |
| Radiochemical Purity | >95% | [6] |
| Specific Radioactivity | 26.8-81.1 GBq/µmol | [6] |
| Total Synthesis Time | 63-65 minutes | [6] |
Radiosynthesis Workflow Diagrams
The following diagrams illustrate the logical flow of the two primary radiosynthesis methods for [¹¹C]PHNO.
Caption: Workflow for the synthesis of this compound using the [11C]propionyl chloride method.
Caption: Workflow for the synthesis of [3-11C]PHNO using the [11C]iodomethane method.
Chemical and Pharmacological Properties
[¹¹C]PHNO is a D₂/D₃ receptor agonist, meaning it binds to and activates these receptors.[3] A key characteristic is its high affinity for the D₂ receptor high-affinity state (D₂high), which is functionally selective for agonist binding.[1][3] This property makes [¹¹C]PHNO a valuable tool for studying the functional state of dopamine receptors, which is of great interest in conditions like schizophrenia and Parkinson's disease.
Receptor Affinity and Binding
[¹¹C]PHNO displays high affinity and selectivity for D₂-like receptors.[1] Its binding affinity (Kᵢ) for the D₂high state is in the sub-nanomolar range, which is more than tenfold lower than for the D₂ low-affinity state.[1][3] While it binds to both D₂ and D₃ receptors, some evidence suggests a preference for D₃ receptors, particularly in regions like the globus pallidus and ventral striatum.[1][7]
The following table summarizes key pharmacological data for [¹¹C]PHNO.
| Property | Value / Observation | Reference |
| Receptor Target | Dopamine D₂/D₃ Receptors | [1][3] |
| Functional Activity | Agonist | [3] |
| Binding Affinity (Kᵢ) at D₂high | 0.2 - 0.5 nM | [1][3] |
| Binding Potential (BP) in Cats (Striatum) | 3.95 ± 0.85 | [8] |
| Binding Potential (BP) in Humans | Ventral Striatum: 3.4 ± 0.9Globus Pallidus: 3.4 ± 1.0Putamen: 2.8 ± 0.6Caudate: 2.1 ± 0.4Substantia Nigra: 2.0 ± 1.1 | [1] |
| Sensitivity to Endogenous Dopamine | More sensitive to amphetamine-induced dopamine release than [¹¹C]raclopride.[8][9] Amphetamine can inhibit [¹¹C]PHNO binding by up to 83%.[8] | [8][9] |
In Vivo Distribution and Kinetics
PET studies in humans have shown that [¹¹C]PHNO rapidly enters the brain, with radioactivity peaking at approximately 2 minutes in the cerebellum and substantia nigra, and around 8 minutes in the striatal regions.[1] The tracer accumulates in brain areas known to be rich in D₂/D₃ receptors, including the caudate, putamen, ventral striatum, globus pallidus, and substantia nigra.[1] Notably, [¹¹C]PHNO shows preferential uptake in the globus pallidus and ventral striatum compared to the D₂/D₃ antagonist [¹¹C]raclopride, which shows higher uptake in the dorsal striatum.[1] The washout of [¹¹C]PHNO from the globus pallidus is distinctly slower than in other regions, which may be indicative of its D₃ preference.[1]
Conclusion
[¹¹C]PHNO is a critical radioligand for probing the high-affinity state of dopamine D₂/D₃ receptors in vivo. Its challenging but well-established radiosynthesis provides a tracer with a high signal-to-noise ratio and excellent sensitivity to changes in endogenous dopamine levels.[3][8] The distinct in vivo distribution of [¹¹C]PHNO compared to antagonist radiotracers offers a unique window into the functional status of the dopaminergic system, providing new avenues to investigate its role in both health and a variety of neuropsychiatric diseases.[1]
References
- 1. scribd.com [scribd.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Physicochemical Properties of Nanomaterials: Implication in Associated Toxic Manifestations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. Drug-like Properties and Fraction Lipophilicity Index as a combined metric - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Reddit - The heart of the internet [reddit.com]
Preclinical Evaluation of [11C]PHNO in Animal Models: A Technical Guide
Introduction
[11C]-(+)-4-propyl-9-hydroxynaphthoxazine, abbreviated as [11C]-(+)-PHNO, is a high-affinity agonist radiotracer for positron emission tomography (PET) imaging.[1][2][3][4][5] It is utilized extensively in neuroscience research to investigate the dopaminergic system, particularly the D2 and D3 receptors.[1][2][3][4] As an agonist, [11C]-(+)-PHNO preferentially binds to the high-affinity state of D2/D3 receptors, making it a valuable tool for studying the functionally active state of these receptors in vivo.[1][5][6][7] Its sensitivity to endogenous dopamine (B1211576) levels allows for the investigation of dopamine release in response to pharmacological challenges.[1][5][7][8]
This technical guide provides an in-depth overview of the preclinical evaluation of [11C]PHNO in various animal models, summarizing key quantitative data, detailing experimental protocols, and visualizing complex workflows. The information is intended for researchers, scientists, and drug development professionals working with this important neuroimaging tool.
Radiosynthesis of this compound
The production of [11C]-(+)-PHNO is a multi-step process that requires careful optimization to achieve good radiochemical yield and purity within the short half-life of Carbon-11 (20.4 minutes).[8] The most common methods involve the reaction of a precursor with a [11C]-labeled agent.
Experimental Protocol: Radiosynthesis
A frequently cited method for the radiosynthesis of [11C]-(+)-PHNO involves a four-step process.[2][3]
-
[11C]Propionyl Chloride Formation: The synthesis typically begins with the production of [11C]propionyl chloride.
-
Acylation: The [11C]propionyl chloride is then reacted with the 9-hydroxynaphthoxazine precursor to form a [11C]amide intermediate.[1] This step has traditionally involved heating to 80°C.[2][3]
-
Reduction: The [11C]amide is subsequently reduced using a strong reducing agent like lithium aluminum hydride (LiAlH4) to yield [11C]-(+)-PHNO.[1][2][9] This step often requires cooling to between -15°C and -40°C.[2][3]
-
Purification and Formulation: The final product is purified using high-performance liquid chromatography (HPLC) and formulated in a sterile, pyrogen-free solution suitable for intravenous injection.[1]
Recent optimizations have focused on reducing the synthesis time by performing all reaction steps at room temperature, which can save approximately 5 minutes and prevent significant radioactive decay.[2][4]
Data Presentation: Radiosynthesis Parameters
The efficiency of the radiosynthesis process is critical. The following table summarizes typical parameters reported in the literature.
| Parameter | Reported Value | Reference |
| Synthesis Time | ~35 minutes | [1] |
| Decay-Corrected Yield | 16% ± 5% | [1] |
| Radiochemical Purity | >95% | [9] |
| Specific Activity | 26.8 - 81.1 GBq/µmol | [9] |
Preclinical Evaluation Methodologies
The preclinical assessment of this compound involves a series of in vivo and ex vivo experiments in animal models to characterize its binding properties, distribution, and specificity.
PET Imaging Studies
Positron Emission Tomography (PET) is the primary in vivo modality used to evaluate this compound.
-
Animal Preparation: Rodents (rats) or non-human primates (rhesus monkeys, cats) are typically used.[1][6][7][10] Animals are anesthetized for the duration of the scan. An intravenous catheter is placed for radiotracer administration.
-
Radiotracer Administration: this compound is administered intravenously, often as a bolus injection or a bolus plus continuous infusion paradigm to achieve steady-state binding.[10][11] The injected dose is carefully controlled to remain within tracer limits (~0.02–0.04 µg/kg for anesthetized primates).[10][11][12]
-
PET Data Acquisition: Dynamic PET scans are acquired over a period of up to 90-120 minutes.[3][13] For rodent studies, arterial blood sampling may be performed to enable kinetic modeling.[14]
-
Data Analysis:
-
Regions of interest (ROIs) are drawn on the reconstructed PET images, corresponding to brain areas with varying densities of D2 and D3 receptors (e.g., striatum, globus pallidus, substantia nigra, cerebellum).[12][15]
-
The cerebellum is often used as a reference region due to its negligible D2/D3 receptor density.[12]
-
The primary outcome measure is the Binding Potential (BP_ND_), which reflects the density of available receptors. This is often calculated using kinetic models like the Simplified Reference Tissue Model (SRTM).[12]
-
Biodistribution and Dosimetry Studies
These studies determine where the radiotracer accumulates in the body and estimate the absorbed radiation dose. While comprehensive animal biodistribution data is sparse in the provided results, human studies show the highest uptake in the liver, kidneys, and urinary bladder wall.[13]
-
Administration: A known quantity of this compound is injected intravenously into a cohort of animals (typically rodents).
-
Tissue Collection: At various time points post-injection, animals are euthanized, and key organs and tissues (brain, liver, kidneys, heart, lungs, etc.) are rapidly dissected and weighed.[16]
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
-
Data Calculation: The uptake in each organ is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Receptor Occupancy and Specificity Studies
These experiments are crucial to confirm that this compound binds specifically to its target receptors and to quantify the occupancy of a test compound.
-
Baseline Scan: A baseline PET scan is performed on an animal with this compound alone.
-
Drug Administration: The animal is pre-treated with a blocking agent. This can be:
-
A non-radioactive ("cold") version of PHNO to determine self-blockade.
-
A specific D2 antagonist like raclopride (B1662589) or haloperidol (B65202) to confirm D2 receptor binding.[1][7]
-
A D3-preferring antagonist to dissect the D2 vs. D3 signal components.[1][15]
-
A pharmacological challenge, such as d-amphetamine, to measure the displacement of this compound by endogenous dopamine.[1][7]
-
-
Follow-up Scan: A second this compound PET scan is performed after the administration of the blocking drug.
-
Occupancy Calculation: The reduction in the Binding Potential (BP_ND_) from the baseline to the post-drug scan is used to calculate the percentage of receptor occupancy by the drug.
Quantitative Data from Animal Studies
Data from preclinical studies are essential for characterizing the pharmacological profile of this compound.
Data Presentation: In Vivo Binding Affinity and Selectivity
Studies in rhesus monkeys have quantified the in vivo affinity of (+)-PHNO for D2 and D3 receptors.
| Parameter | Receptor | Value (nM) | Animal Model | Reference |
| In vivo Affinity (K_d_/f_ND_) | D3 | ~0.23 - 0.56 | Rhesus Monkey | [10][11][12] |
| In vivo Affinity (K_d_/f_ND_) | D2 | ~11 - 14 | Rhesus Monkey | [10][11][12] |
| In vivo Selectivity (D3 vs D2) | - | 25 to 48-fold | Rhesus Monkey | [10][11][12] |
K_d_/f_ND_ represents the apparent in vivo dissociation constant.
Data Presentation: Regional Brain Uptake and Specificity
Studies in cats and rodents have demonstrated high specific binding in D2/D3-rich regions.
| Brain Region | Parameter | Value | Finding | Animal Model | Reference |
| Striatum | Binding Potential (BP) | 3.95 ± 0.85 | High uptake, ~2.5-fold higher than [11C]-(-)-NPA | Cat | [1][7] |
| Striatum | Bmax (Agonist) | 29.6 - 32.9 pmol/mL | Similar to Bmax measured with antagonist [11C]raclopride | Cat | [7] |
| Striatum | Amphetamine Challenge (2 mg/kg) | Up to 83% inhibition of BP | More sensitive to dopamine release than [11C]raclopride (56% inhibition) | Cat | [7] |
| Striatum | Specificity | Binding is specific to D2 receptors | Pre-treatment with D2 (raclopride) but not D1 or D3 antagonists blocked the signal | Cat | [1][7] |
| 6-OHDA Lesioned Striatum | SBR Increase | 54% ± 16% | Increase was no different than that for the antagonist [3H]-raclopride | Rat | [6] |
SBR: Specific Binding Ratio
Key Findings and Implications
-
D3-Preferential Binding: Preclinical studies in non-human primates have definitively shown that while this compound binds to both D2 and D3 receptors, it has a significantly higher affinity for the D3 subtype in vivo.[10][11][12]
-
High Specific Signal: In vivo imaging in cats demonstrated a high signal-to-noise ratio, with striatal binding being specific to D2/D3 receptors.[1][7]
-
Sensitivity to Endogenous Dopamine: this compound is highly sensitive to fluctuations in synaptic dopamine, showing a greater displacement than the antagonist [11C]raclopride following an amphetamine challenge.[1][7] This makes it an excellent tool for studying dopamine release dynamics.
-
Discrepancy Between In Vitro and In Vivo Models: Interestingly, studies in rat models of dopamine supersensitivity (e.g., amphetamine-sensitized rats) did not show the expected increase in ex vivo [11C]-(+)-PHNO binding, despite in vitro evidence of an increased D2 high-affinity state.[6] This highlights a potential discrepancy between in vitro measurements and the in vivo condition, suggesting that the two-affinity-state model may not fully apply to living systems.[6]
Conclusion
The preclinical evaluation of this compound in various animal models has established it as a robust and sensitive radiotracer for imaging D2/D3 receptors. Its preferential binding to D3 receptors and its high sensitivity to endogenous dopamine provide unique advantages for neuropharmacological research. The detailed protocols and quantitative data summarized in this guide serve as a foundational resource for the design, execution, and interpretation of future preclinical studies aimed at exploring the dopamine system in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Toward the Optimization of (+)-[11C]PHNO Synthesis: Time Reduction and Process Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Toward the Optimization of (+)-[11C]PHNO Synthesis: Time Reduction and Process Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ex vivo [11C]-(+)-PHNO binding is unchanged in animal models displaying increased high-affinity states of the D2 receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding characteristics and sensitivity to endogenous dopamine of [11C]-(+)-PHNO, a new agonist radiotracer for imaging the high-affinity state of D2 receptors in vivo using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 11C- and 18F-Radiotracers for In Vivo Imaging of the Dopamine System: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiosynthesis of the D2/3 agonist [3-11C]-(+)-PHNO using [11C]iodomethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Affinity and selectivity of [¹¹C]-(+)-PHNO for the D3 and D2 receptors in the rhesus monkey brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. researchgate.net [researchgate.net]
- 13. Whole-body distribution and radiation dosimetry of 11C-(+)-PHNO, a D2/3 agonist ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [11C]PBR28 PET imaging is sensitive to neuroinflammation in the aged rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Imaging dopamine receptors in humans with [11C]-(+)-PHNO: dissection of D3 signal and anatomy. — Oxford University Centre for Integrative Neuroimaging [win.ox.ac.uk]
- 16. giffordbioscience.com [giffordbioscience.com]
The Advent and Evolution of [11C]PHNO: A Technical Guide to a Premier Dopamine Agonist PET Tracer
An in-depth exploration of the history, development, and application of (+)-4-propyl-9-hydroxynaphthoxazine ([11C]PHNO), a key radiotracer for in-vivo imaging of dopamine (B1211576) D2/D3 receptors with Positron Emission Tomography (PET).
Introduction
(+)-[11C]PHNO is a high-affinity agonist radiotracer that has become an invaluable tool for investigating the dopamine system in the living human brain. Its unique preference for the high-affinity state of the D2 receptor and its sensitivity to endogenous dopamine levels have made it instrumental in studying a range of neuropsychiatric and neurological disorders. This technical guide provides a comprehensive overview of the history, development, experimental protocols, and key data associated with this compound for researchers, scientists, and drug development professionals.
History and Rationale for Development
The quest for a PET tracer capable of imaging the high-affinity state of dopamine D2 receptors, which are functionally relevant in dopamine neurotransmission, led to the development of this compound. [11C]-(+)-PHNO was first synthesized in 1997.[1] Subsequent development and characterization, notably by Wilson and colleagues, established it as a promising D2/D3 radiotracer.[1] Early preclinical studies in rats, cats, and baboons demonstrated its excellent in-vivo characteristics, including a high signal-to-noise ratio and greater sensitivity to amphetamine-induced dopamine release compared to the antagonist radiotracer [11C]raclopride.[1][2][3] These properties suggested its potential to provide a more physiologically relevant measure of dopamine receptor availability and function.
A significant finding in the development of this compound was the observation of its unusually high binding in the globus pallidus in humans and nonhuman primates, a region known to have a high density of D3 receptors.[4] This led to further investigations which confirmed that this compound is a D3 receptor-preferring agonist in vivo, making it a unique tool to dissect the relative contributions of D2 and D3 receptors in different brain regions.[4][5]
Radiosynthesis of this compound
The radiosynthesis of this compound is a multi-step process that has been optimized over the years to improve radiochemical yield, purity, and synthesis time, which is critical due to the short half-life of carbon-11 (B1219553) (20.4 minutes).[6] Several synthetic routes have been described, with the most common involving the radiolabeling of a precursor molecule.[6]
Experimental Protocol: Automated Synthesis of [11C]-(+)-PHNO
This protocol is a generalized representation based on published methods for automated synthesis systems.[7]
Objective: To produce sterile, pyrogen-free [11C]-(+)-PHNO for human intravenous injection.
Materials:
-
Precursor: N-despropyl-(+)-PHNO
-
Reagents: [11C]Propionyl chloride, Lithium aluminum hydride (LiAlH4), sterile water for injection, ethanol (B145695) USP, 0.9% sodium chloride for injection.
-
Equipment: Automated radiosynthesis module, HPLC purification system with a semi-preparative column, sterile filtration assembly (0.22 µm filter), and quality control instrumentation (radio-HPLC, GC).
Procedure:
-
[11C]Carbon Dioxide Production: [11C]CO2 is produced via the 14N(p,α)11C nuclear reaction in a cyclotron.
-
Synthesis of [11C]Propionyl Chloride: The cyclotron-produced [11C]CO2 is converted to [11C]propionyl chloride. This is often a challenging four-step radiosynthesis.[8][9]
-
Acylation: The [11C]propionyl chloride is reacted with the N-despropyl-(+)-PHNO precursor to form a [11C]amide intermediate.[2]
-
Reduction: The [11C]amide is then reduced using a reducing agent, typically lithium aluminum hydride (LiAlH4), to yield [11C]-(+)-PHNO.[2]
-
Purification: The crude reaction mixture is purified by semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate [11C]-(+)-PHNO from unreacted precursors and byproducts.
-
Formulation: The collected HPLC fraction containing [11C]-(+)-PHNO is reformulated into a physiologically compatible solution, typically by removing the HPLC solvents via evaporation and redissolving the product in sterile saline containing a small amount of ethanol.
-
Sterile Filtration: The final product is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
Quality Control: The final product undergoes rigorous quality control testing to ensure identity, purity (radiochemical and chemical), specific activity, sterility, and apyrogenicity before being released for human administration.
Recent optimizations have focused on reducing the synthesis time by, for example, omitting heating and cooling steps, which can significantly increase the activity yield.[6][8][9]
Preclinical and Clinical Evaluation
Preclinical Studies
Preclinical evaluation in various animal models was crucial for establishing the in-vivo properties of this compound.
-
Specificity and Selectivity: Studies in rats and cats using blocking agents for D1, D2, and D3 receptors demonstrated that the binding of this compound in the striatum is specific to D2/D3 receptors.[1][3]
-
Sensitivity to Endogenous Dopamine: Amphetamine challenge studies in cats showed that this compound is more sensitive to dopamine release than [11C]raclopride, with amphetamine inducing a significantly larger reduction in this compound binding.[2][3]
-
Biodistribution and Metabolism: this compound readily crosses the blood-brain barrier and shows high uptake in D2/D3-rich regions like the striatum.[1] It undergoes relatively rapid metabolism.[1]
Clinical Studies in Humans
This compound has been extensively used in human PET studies to investigate the dopamine system in health and disease.
-
Regional Distribution: In humans, this compound shows high uptake in the caudate, putamen, ventral striatum, globus pallidus, and substantia nigra, consistent with the known distribution of D2/D3 receptors.[10]
-
Kinetic Modeling: The binding of this compound in the human brain can be quantified using various kinetic models, with the cerebellum often used as a reference region.[2][11][12] However, some studies have shown specific binding in the cerebellum, which should be considered.[1]
-
Test-Retest Reproducibility: The test-retest variability of this compound binding has been found to be acceptable for longitudinal studies, though it may be slightly higher than that of [11C]raclopride.[11][12]
-
Applications: this compound PET has been used to study dopamine receptor alterations in various conditions, including schizophrenia, Parkinson's disease, substance abuse, and obesity.[13][14] It has also been employed to measure endogenous dopamine levels through dopamine depletion or release paradigms.[13]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: Radiosynthesis Parameters for this compound
| Parameter | Reported Values | Reference |
| Radiochemical Yield (non-decay corrected) | 9% (average, range 2-30%) | [15] |
| 16% ± 5% | [2] | |
| Specific Activity | 26.8 - 81.1 GBq/µmol | [15] |
| Synthesis Time | 35 minutes | [2] |
| 63 - 65 minutes | [15] | |
| Radiochemical Purity | >95% | [15] |
Table 2: In-Vivo Binding Parameters of this compound in Humans
| Brain Region | Binding Potential (BPND) | Test-Retest Variability (%) | Reference |
| Caudate | ~2.0 - 3.0 | 9% | [10][11][12] |
| Putamen | ~2.5 - 3.5 | 9% | [10][11][12] |
| Ventral Striatum | ~3.0 - 3.5 | - | [10] |
| Globus Pallidus | ~3.0 - 3.4 | 6% | [10][11][12] |
| Substantia Nigra | ~2.0 | 19% | [10][11][12] |
| Thalamus | - | 14% | [11][12] |
| Hypothalamus | - | 21% | [11][12] |
Table 3: Comparison of this compound with other D2/D3 PET Tracers
| Feature | This compound (Agonist) | [11C]raclopride (Antagonist) | [11C]NPA (Agonist) | Reference |
| Receptor State Preference | High-affinity state | Both high and low affinity states | High-affinity state | [2][16] |
| D3 vs D2 Preference | D3 preferring | Non-selective | - | [4][5] |
| Sensitivity to Endogenous Dopamine | High | Moderate | High | [2][3][16] |
| Striatum-to-Cerebellum Ratio | High | Moderate | Moderate | [2][10] |
| Binding Potential (BPND) in Striatum | ~2.5-fold higher than [11C]NPA | - | - | [2][3] |
| Amphetamine-induced Inhibition of BP | Up to 83% ± 4% | Up to 56% ± 8% | - | [2][3] |
Visualizations
Dopamine D2/D3 Receptor Signaling Pathway
Caption: Simplified signaling pathway of dopamine D2/D3 receptors.
General Workflow for PET Tracer Development
Caption: General workflow for the development of a PET tracer.
This compound Radiosynthesis and Quality Control Workflow
Caption: Workflow for the radiosynthesis and quality control of this compound.
Conclusion
This compound has emerged as a powerful and versatile PET tracer for the in-vivo investigation of the dopamine system. Its unique properties as a D3-preferring agonist that is sensitive to endogenous dopamine have provided novel insights into the pathophysiology of various brain disorders. The continued optimization of its synthesis and its application in diverse clinical populations will undoubtedly further solidify its role as a cornerstone in molecular neuroimaging research. This technical guide provides a foundational understanding for researchers and clinicians looking to utilize this important tool in their own investigations.
References
- 1. Further evaluation of the carbon11-labelled D2/3 agonist PET radiotracer PHNO: reproducibility in tracer characteristics and characterization of extrastriatal binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Binding characteristics and sensitivity to endogenous dopamine of [11C]-(+)-PHNO, a new agonist radiotracer for imaging the high-affinity state of D2 receptors in vivo using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine (D2/3) receptor agonist positron emission tomography radiotracer [11C]-(+)-PHNO is a D3 receptor preferring agonist in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Toward the Optimization of (+)-[11C]PHNO Synthesis: Time Reduction and Process Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Automated preparation of the dopamine D2/3 receptor agonist ligand [11C]-(+)-PHNO for human PET imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toward the Optimization of (+)-[11C]PHNO Synthesis: Time Reduction and Process Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Brain region binding of the D2/3 agonist [11C]‐(+)‐PHNO and the D2/3 antagonist [11C]raclopride in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Parametric Imaging and Test-Retest Variability of ¹¹C-(+)-PHNO Binding to D₂/D₃ Dopamine Receptors in Humans on the High-Resolution Research Tomograph PET Scanner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Examining Endogenous Dopamine in Treated Schizophrenia using [11C]-(+)-PHNO Positron Emission Tomography: A Pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Radiosynthesis of the D2/3 agonist [3-11C]-(+)-PHNO using [11C]iodomethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 11C- and 18F-Radiotracers for In Vivo Imaging of the Dopamine System: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to [11C]PHNO for Imaging High-Affinity Dopamine D2 Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
--INVALID-LINK---4-propyl-9-hydroxynaphthoxazine, abbreviated as [11C]PHNO, is a positron emission tomography (PET) radioligand with significant applications in neuroimaging. As a dopamine (B1211576) D2/D3 receptor agonist, it preferentially binds to the high-affinity state of the D2 receptor (D2High), offering a unique window into the functional status of the dopaminergic system.[1][2][3] This characteristic makes it an invaluable tool for studying neuropsychiatric disorders associated with dysregulated dopamine neurotransmission.[4][5] Unlike antagonist radiotracers that bind to the total population of D2 receptors, this compound's affinity for the G-protein coupled, functionally active state provides a more direct measure of dopaminergic signaling.[6][7] This guide provides an in-depth overview of the technical aspects of using this compound for imaging D2High receptors.
Quantitative Data Presentation
The following tables summarize key quantitative data for this compound, facilitating comparison across different parameters and brain regions.
Table 1: In Vivo Binding Potentials (BPND) of this compound in Human Brain
| Brain Region | Mean BPND (± SD) | Reference |
| Caudate | 3.00 (± 0.4) | [2] |
| 2.08 (± 0.34) | [8] | |
| Putamen | 3.10 (± 0.2) | [2] |
| Globus Pallidus | 4.17 (± 1.2) | [2] |
| 3.55 (± 0.78) | [8] | |
| Ventral Striatum | - | - |
| Substantia Nigra | Small but detectable | [2] |
| Thalamus | - | - |
| Cerebellum | Reference Region | [3][8] |
BPND (Binding Potential, Non-Displaceable) is a measure of specific receptor binding.
Table 2: Test-Retest Variability of this compound BPND
| Brain Region | Test-Retest Variability (%) | Reference |
| Caudate | 9% | [3][9] |
| Putamen | 9% | [3][9] |
| Pallidum | 6% | [3][9] |
| Substantia Nigra | 19% | [3][9] |
| Thalamus | 14% | [3][9] |
| Hypothalamus | 21% | [3][9] |
Table 3: Comparison of this compound and [11C]raclopride Sensitivity to Amphetamine-Induced Dopamine Release
| Radioligand | Maximum Inhibition of BP by Amphetamine (± SD) | Reference |
| This compound | 83% (± 4%) | [1] |
| [11C]raclopride | 56% (± 8%) | [1] |
Table 4: Regional Fraction of this compound Signal Attributable to D3 Receptors (fD3)
| Brain Region | fD3 (%) | Reference |
| Hypothalamus | 100% | [10][11] |
| Substantia Nigra | 100% | [10][11] |
| Ventral Pallidum/Substantia Innominata | 75% | [10][11] |
| Globus Pallidus | 65% | [10][11] |
| Thalamus | 43% | [10][11] |
| Ventral Striatum | 26% | [10][11] |
| Precommissural-Ventral Putamen | 6% | [10][11] |
Experimental Protocols
Radiosynthesis of this compound
The radiosynthesis of this compound is a multi-step process that requires specialized radiochemistry facilities.[4][5] While several methods exist, a common approach involves the 11C-methylation of a precursor molecule.
A. [11C]Iodomethane-based Synthesis [12]
-
[11C]CO2 Production: Cyclotron-produced [11C]CO2 is the starting material.
-
Conversion to [11C]CH3I: The [11C]CO2 is converted to [11C]iodomethane ([11C]CH3I) via reduction and subsequent iodination.
-
N-Acetylation: A suitable precursor is N-acetylated.
-
11C-Methylation: The N-acetylated precursor is reacted with [11C]CH3I.
-
Reduction: The methylated intermediate is reduced using a reducing agent like LiAlH4 to yield [3-11C]-(+)-PHNO.
-
Purification: The final product is purified using High-Performance Liquid Chromatography (HPLC).
-
Formulation: The purified this compound is formulated in a physiologically compatible solution for injection.
This process is typically automated on a synthesis module to ensure reliability and minimize radiation exposure.[12] Optimization efforts have focused on reducing synthesis time by performing reactions at room temperature to improve activity yields.[4][5][13][14]
PET Imaging Protocol
The following outlines a typical protocol for a human this compound PET study.
-
Subject Preparation:
-
Radiotracer Administration:
-
A bolus injection of this compound (typically around 360 MBq) is administered intravenously.[15]
-
-
PET Scan Acquisition:
-
Arterial Blood Sampling (for kinetic modeling requiring an input function):
-
Anatomical MRI:
-
A high-resolution T1-weighted MRI scan is acquired for co-registration with the PET data to allow for accurate delineation of brain regions of interest (ROIs).
-
Data Analysis and Kinetic Modeling
Quantification of this compound binding is achieved through kinetic modeling of the time-activity curves (TACs) extracted from the ROIs.
-
Image Pre-processing:
-
PET images are corrected for attenuation, scatter, and motion.
-
PET images are co-registered to the individual's MRI.
-
-
Region of Interest (ROI) Delineation:
-
ROIs for key brain structures (e.g., caudate, putamen, globus pallidus, cerebellum) are manually or automatically delineated on the co-registered MRI.[10]
-
-
Kinetic Modeling:
-
Two-Tissue Compartment Model (2TCM): This model is often considered the gold standard for this compound, providing estimates of various rate constants. However, it can be sensitive to noise.[3][8]
-
Simplified Reference Tissue Model (SRTM/SRTM2): This non-invasive method uses the cerebellum as a reference region (assuming negligible specific binding) to estimate the binding potential (BPND).[3][8][18] It shows a high correlation with 2TCM-derived values, though with a slight underestimation.[3][8]
-
Logan Graphical Analysis: Another non-invasive approach that can be used to estimate the total distribution volume (VT).[8]
-
The primary outcome measure is typically the binding potential (BPND), which is proportional to the density of available D2High receptors.
Mandatory Visualizations
Caption: Dopamine D2 Receptor High-Affinity State Signaling.
Caption: this compound PET Experimental Workflow.
References
- 1. Binding characteristics and sensitivity to endogenous dopamine of [11C]-(+)-PHNO, a new agonist radiotracer for imaging the high-affinity state of D2 receptors in vivo using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-affinity states of human brain dopamine D2/3 receptors imaged by the agonist [11C]-(+)-PHNO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Toward the Optimization of (+)-[11C]PHNO Synthesis: Time Reduction and Process Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The dopamine D2 receptors in high-affinity state and D3 receptors in schizophrenia: a clinical [11C]-(+)-PHNO PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Positron emission tomography quantification of [11C]-(+)-PHNO binding in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Parametric Imaging and Test-Retest Variability of ¹¹C-(+)-PHNO Binding to D₂/D₃ Dopamine Receptors in Humans on the High-Resolution Research Tomograph PET Scanner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imaging dopamine receptors in humans with [11C]-(+)-PHNO: dissection of D3 signal and anatomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Radiosynthesis of the D2/3 agonist [3-11C]-(+)-PHNO using [11C]iodomethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Toward the Optimization of (+)-[11C]PHNO Synthesis: Time Reduction and Process Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Whole-body distribution and radiation dosimetry of 11C-(+)-PHNO, a D2/3 agonist ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative PET analysis of the dopamine D2 receptor agonist radioligand 11C-(R)-2-CH3O-N-n-propylnorapomorphine in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of scan-time shortening on the 11C-PHNO binding potential to dopamine D3 receptor in humans and test–retest reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Understanding [11C]PHNO Binding Potential in the Globus Pallidus: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
--INVALID-LINK---4-propyl-9-hydroxynaphthoxazine, abbreviated as [11C]PHNO, is a positron emission tomography (PET) radioligand utilized for imaging dopamine (B1211576) D2 and D3 receptors in the human brain.[1][2][3] As an agonist, this compound preferentially binds to the high-affinity state of these receptors, which are functionally significant for signal transduction.[4][5] Notably, it exhibits a higher affinity for D3 receptors over D2 receptors.[1][6] This characteristic makes this compound a valuable tool for investigating the role of the dopamine D3 receptor in various neuropsychiatric disorders, including addiction and Parkinson's disease.[7][8][9] The globus pallidus, a key structure in the basal ganglia, shows preferential uptake of this compound, suggesting a high density of D3 receptors or a greater proportion of D2 receptors in a high-affinity state.[4][10][11] This guide provides a comprehensive overview of this compound binding in the globus pallidus, detailing quantitative data, experimental protocols, and the associated signaling pathways.
Quantitative Data Presentation
The binding potential (BP) of a radioligand is a measure of the density of available receptors. For this compound, the binding potential, specifically the non-displaceable binding potential (BPND), is a commonly reported metric. The following tables summarize key quantitative data for this compound binding in the globus pallidus and other relevant brain regions from healthy human subjects.
| Brain Region | This compound Binding Potential (BPND) | Reference |
| Globus Pallidus | 3.55 ± 0.78 | [12] |
| Globus Pallidus | 3.4 ± 1.0 | [10] |
| Globus Pallidus | 3.3 | [4] |
| Globus Pallidus | 4.17 ± 1.2 | [5] |
| Caudate | 2.08 ± 0.34 | [12] |
| Caudate | 2.1 ± 0.4 | [10] |
| Putamen | 2.8 ± 0.6 | [10] |
| Ventral Striatum | 3.4 ± 0.9 | [10] |
| Substantia Nigra | 2.0 ± 1.1 | [10] |
Table 1: this compound Binding Potential (BPND) in Various Brain Regions. Data are presented as mean ± standard deviation.
| Radioligand | Globus Pallidus BPND | Putamen BPND | Caudate BPND | Ventral Striatum BPND | Reference |
| [11C]-(+)-PHNO (Agonist) | 3.3 | 2.8 | 2.1 | 3.3 | [4] |
| [11C]raclopride (Antagonist) | 1.8 | 4.3 | 3.4 | 3.4 | [4] |
Table 2: Comparison of Binding Potentials (BPND) between this compound and [11C]raclopride. This comparison highlights the differential binding of an agonist versus an antagonist, with this compound showing significantly higher binding in the D3-rich globus pallidus.[4]
| Parameter | Globus Pallidus | Caudate | Putamen | Ventral Striatum | Reference |
| Test-Retest Variability (%) | 6% | 9% | 9% | 11.6% | [2][10] |
Table 3: Test-Retest Variability of this compound Binding Potential (BPND). This demonstrates the reliability of this compound PET imaging, with the globus pallidus showing good reproducibility.[2]
Experimental Protocols
The following outlines a generalized experimental protocol for a human this compound PET imaging study, synthesized from multiple sources.[1][2][6]
Subject Preparation
-
Inclusion Criteria: Healthy volunteers or a specific patient population. For studies on specific conditions like Type 1 or Type 2 Diabetes, specific inclusion criteria apply.[13][14]
-
Exclusion Criteria: History of neuropsychiatric disorders (for healthy control studies), recent substance use (confirmed by urine toxicology), contraindications for PET or MRI scanning.[1]
-
Informed Consent: All participants must provide written informed consent in accordance with the local Human Investigation Committee and other relevant ethical bodies.[1]
Radioligand Synthesis
-
[11C]-(+)-PHNO is synthesized through an automated process, which is crucial for clinical applications requiring robust, rapid, and GMP-compliant manufacturing.[3]
PET Scan Acquisition
-
Scanner: A high-resolution research tomograph (HRRT) PET scanner or a digital whole-body PET/CT system is typically used.[2][6]
-
Subject Positioning: The subject's head is positioned and immobilized to minimize movement during the scan.
-
Tracer Injection: A bolus of this compound is administered intravenously.
-
Scan Duration: Dynamic scans are acquired for a duration of up to 120 minutes.[6] However, studies have investigated the feasibility of shorter scan times.[6]
-
Arterial Blood Sampling: For full kinetic modeling, arterial blood samples are collected throughout the scan to measure the arterial input function and plasma free fraction of the radiotracer.[1][2]
Image Analysis and Quantification
-
Image Reconstruction: PET data is reconstructed into a series of time-activity curves (TACs).
-
Anatomical Coregistration: A structural MRI scan is acquired for each subject and co-registered with the PET images to allow for accurate delineation of regions of interest (ROIs), including the globus pallidus.
-
Kinetic Modeling: The binding potential (BPND) is quantified using various kinetic models. The Simplified Reference Tissue Model (SRTM) is a commonly used noninvasive method, with the cerebellum serving as the reference region due to its low density of D2/D3 receptors.[1][6][12] For more detailed analysis, a two-tissue compartment model with arterial input can be employed.[12]
-
Partial Volume Correction: Due to the relatively small size of the globus pallidus, partial volume effects from neighboring tissues can influence the kinetic data.[15] Applying partial volume effect corrections can provide a more accurate representation of the binding kinetics.[15]
Signaling Pathways and Experimental Workflows
Dopamine D3 Receptor Signaling
This compound's preferential binding to D3 receptors makes understanding their signaling pathways crucial. Dopamine D3 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαi/o proteins.[16] Activation of D3 receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[17][18] This is one of the two main signaling pathways for the D3 receptor.[18] Additionally, D3 receptor activation can modulate ion channels, such as potassium and calcium channels, and activate various kinases, including mitogen-activated protein kinase (MAPK).[17]
Experimental Workflow for this compound PET Imaging
The process of conducting a this compound PET study involves several sequential steps, from participant recruitment to final data analysis.
Logical Relationship: Interpreting this compound Binding in the Globus Pallidus
The elevated this compound binding in the globus pallidus can be attributed to two primary factors, which are not mutually exclusive. This has significant implications for interpreting PET data and for drug development targeting the dopaminergic system.
Conclusion
This compound is a powerful PET radioligand for in vivo quantification of dopamine D2/D3 receptors, with a notable preference for the D3 subtype. The high binding potential observed in the globus pallidus underscores the importance of this brain region in the context of D3 receptor function and pathology. The methodologies outlined in this guide provide a framework for conducting rigorous and reproducible this compound PET studies. The quantitative data and understanding of the underlying signaling pathways are essential for researchers and drug development professionals aiming to elucidate the role of the dopaminergic system in health and disease and to develop novel therapeutics targeting these pathways. The differential binding characteristics of this compound compared to antagonist radioligands offer a unique window into the functional state of the dopamine system, particularly in the D3-rich globus pallidus.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Parametric Imaging and Test-Retest Variability of ¹¹C-(+)-PHNO Binding to D₂/D₃ Dopamine Receptors in Humans on the High-Resolution Research Tomograph PET Scanner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Automated preparation of the dopamine D2/3 receptor agonist ligand [11C]-(+)-PHNO for human PET imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brain region binding of the D2/3 agonist [11C]-(+)-PHNO and the D2/3 antagonist [11C]raclopride in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of scan-time shortening on the 11C-PHNO binding potential to dopamine D3 receptor in humans and test–retest reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separating dopamine D2 and D3 receptor sources of [11C]-(+)-PHNO binding potential: Independent component analysis of competitive binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imaging the D3 dopamine receptor across behavioral and drug addictions: Positron emission tomography studies with [(11)C]-(+)-PHNO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. D3 dopamine receptor-preferring this compound PET imaging in Parkinson patients with dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Brain region binding of the D2/3 agonist [11C]‐(+)‐PHNO and the D2/3 antagonist [11C]raclopride in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Positron emission tomography quantification of [11C]-(+)-PHNO binding in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Imaging pancreatic beta-cells with PET neuroimaging agent 11C-PHNO | Yale School of Medicine [medicine.yale.edu]
- 14. Imaging pancreatic beta-cells with PET neuroimaging agent 11C-PHNO | Clinical Trials | Yale Medicine [yalemedicine.org]
- 15. ovid.com [ovid.com]
- 16. mdpi.com [mdpi.com]
- 17. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Journey of a Dopamine Agonist: A Technical Guide to the Whole-Body Distribution and Radiation Dosimetry of [11C]PHNO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the whole-body biodistribution and radiation dosimetry of --INVALID-LINK---PHNO, a potent D2/D3 dopamine (B1211576) receptor agonist used in positron emission tomography (PET). Understanding the fate of this radiotracer within the body is paramount for ensuring subject safety in clinical research and for the accurate interpretation of neuroimaging data. This document synthesizes key findings on tracer kinetics, absorbed radiation doses, and the experimental protocols underpinning these measurements, offering a vital resource for professionals in neuroscience and drug development.
Quantitative Biodistribution and Radiation Dosimetry
The radiation dose estimates for --INVALID-LINK---PHNO are crucial for clinical trial design and regulatory submissions. The following tables summarize the normalized accumulated activity in various organs and the resulting absorbed radiation doses, as determined in human subjects. These calculations were performed using the OLINDA/EXM 1.1 software, a standard tool for internal dose assessment in nuclear medicine.[1][2][3]
Table 1: Normalized Accumulated Activity of --INVALID-LINK---PHNO in Humans
| Organ | All Subjects (n=6) as Males (MBq·h/MBq) | Females (n=3) as Females (MBq·h/MBq) |
| Whole Brain | 0.027 ± 0.007 | 0.029 ± 0.005 |
| Lung | 0.027 ± 0.009 | 0.027 ± 0.007 |
| Liver | 0.102 ± 0.024 | 0.073 ± 0.011 |
| Spleen | 0.003 ± 0.001 | 0.003 ± 0.000 |
| Kidneys | 0.014 ± 0.004 | 0.014 ± 0.005 |
| Bladder | 0.017 ± 0.005 | 0.011 ± 0.003 |
| Remainder | 0.300 ± 0.025 | 0.333 ± 0.009 |
Data are presented as mean ± standard deviation.[4]
Table 2: Absorbed Radiation Doses of --INVALID-LINK---PHNO in Humans
| Organ | Standard Adult Hermaphrodite Male Model (μGy/MBq) | Standard Adult Female Model (μGy/MBq) |
| Adrenals | 3.5 ± 0.1 | 4.3 ± 0.1 |
| Brain | 6.4 ± 1.7 | 8.2 ± 1.2 |
| Breasts | 2.0 ± 0.1 | 2.6 ± 0.0 |
| Gallbladder wall | 9.0 ± 1.8 | 10.7 ± 1.2 |
| LLI wall | 4.8 ± 0.6 | 5.8 ± 0.5 |
| Small intestine | 6.5 ± 1.0 | 8.0 ± 0.8 |
| Stomach wall | 4.1 ± 0.2 | 5.0 ± 0.1 |
| ULI wall | 3.8 ± 0.4 | 4.6 ± 0.3 |
| Heart wall | 3.1 ± 0.2 | 4.0 ± 0.1 |
| Kidneys | 14.3 ± 3.6 | 17.5 ± 4.2 |
| Liver | 17.9 ± 3.9 | 22.3 ± 5.0 |
| Lungs | 5.8 ± 1.2 | 7.9 ± 1.5 |
| Muscle | 2.6 ± 0.1 | 3.1 ± 0.1 |
| Ovaries | 4.2 ± 0.5 | 5.0 ± 0.4 |
| Pancreas | 4.3 ± 0.4 | 5.4 ± 0.4 |
| Red marrow | 2.9 ± 0.2 | 3.5 ± 0.2 |
| Osteogenic cells | 3.6 ± 0.2 | 4.4 ± 0.2 |
| Skin | 1.8 ± 0.1 | 2.0 ± 0.1 |
| Spleen | 4.5 ± 0.9 | 5.6 ± 1.1 |
| Testes | 2.8 ± 0.2 | - |
| Thymus | 2.9 ± 0.2 | 3.6 ± 0.1 |
| Thyroid | 2.3 ± 0.1 | 3.1 ± 0.1 |
| Urinary bladder wall | 13.5 ± 3.7 | 16.9 ± 4.5 |
| Uterus | 5.0 ± 0.6 | 6.1 ± 0.5 |
| Total body | 3.4 ± 0.2 | 4.0 ± 0.1 |
| Effective Dose (μSv/MBq) | 4.5 ± 0.3 | 5.2 ± 0.2 |
Data are presented as mean ± standard deviation. The organs receiving the highest doses are highlighted in bold.[1][4][5]
The mean effective dose was determined to be 4.5 ± 0.3 μSv/MBq for a standard adult male model and 5.2 ± 0.2 μSv/MBq for a standard adult female model.[5][6] The organs receiving the highest absorbed doses were the liver (17.9 ± 3.9 μSv/MBq), kidneys (14.3 ± 3.6 μSv/MBq), and the urinary bladder wall (13.5 ± 3.7 μSv/MBq), indicating that the primary routes of clearance are hepatobiliary and renal.[5][7] These radiation doses are comparable to other radiotracers labeled with Carbon-11.[5][6]
Experimental Protocols
A meticulous experimental design is fundamental to acquiring reliable biodistribution data. The following sections detail the methodologies employed in the key human studies of --INVALID-LINK---PHNO.
Radiotracer Synthesis and Quality Control
The synthesis of --INVALID-LINK---PHNO is a multi-step process that requires careful optimization to ensure high radiochemical purity and specific activity within the short 20.4-minute half-life of Carbon-11.[8][9]
Caption: Automated radiosynthesis workflow for --INVALID-LINK---PHNO.
The process, often automated for consistency and radiation safety, begins with the production of [11C]CO2 in a cyclotron.[10][11] This is followed by a four-step synthesis involving a Grignard reaction, acylation of the N-despropyl precursor, and subsequent reduction.[12][13][14] The final product is purified by high-performance liquid chromatography (HPLC), formulated in a sterile solution, and subjected to rigorous quality control tests to ensure it is safe for human administration.[10]
Human Subject Protocol
The clinical study involved six healthy subjects (3 male, 3 female).[5] Each participant received an intravenous injection of approximately 360 MBq of --INVALID-LINK---PHNO.[5][6]
PET/CT Image Acquisition
Sequential whole-body PET scans were acquired for up to 112.5 minutes post-injection.[5][6] A total of nine discrete time frames were obtained to capture the dynamic distribution of the radiotracer.[5] The PET images were coregistered with a low-dose CT scan, which was used for attenuation correction.[1]
Image Analysis and Dosimetry Calculation
Regions of interest (ROIs) were delineated on the PET images for organs with notable tracer uptake, including the brain, lungs, liver, spleen, kidneys, and bladder.[5][6] Time-activity curves were generated for each ROI, representing the change in radioactivity concentration over time.[5] These data were then used to calculate the normalized accumulated activities (residence times) for each organ.[1]
Finally, the OLINDA/EXM 1.1 software was employed to calculate the absorbed radiation doses to various organs and the whole-body effective dose, using the standard adult male and female models.[1][4][15]
Caption: Experimental workflow for human biodistribution and dosimetry study.
Dopamine D2/D3 Receptor Signaling
--INVALID-LINK---PHNO is an agonist that preferentially binds to dopamine D2 and D3 receptors, with a higher affinity for D3 receptors.[16][17] These G-protein coupled receptors (GPCRs) are pivotal in regulating motor control, motivation, and reward. Upon binding, an agonist like PHNO stabilizes the receptor in its active conformation, initiating a downstream signaling cascade that ultimately modulates neuronal activity. This is distinct from antagonist radioligands which block the receptor without activating it.[18]
Caption: Simplified signaling pathway for D2/D3 receptor agonists.
Conclusion
The biodistribution and radiation dosimetry of --INVALID-LINK---PHNO have been well-characterized in human subjects. The resulting radiation exposure is within acceptable limits for clinical research, allowing for multiple PET scans in the same individual under regulatory guidelines.[1][6] The liver, kidneys, and bladder wall are the organs that receive the highest radiation dose, consistent with the primary clearance pathways of the radiotracer. This comprehensive technical guide provides the essential data and protocols to support the continued and safe use of --INVALID-LINK---PHNO in advancing our understanding of the dopamine system in health and disease.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Hermia | OLINDA/EXM | Hermes Medical Solutions [hermesmedical.com]
- 3. radiatools.com [radiatools.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Whole-body distribution and radiation dosimetry of 11C-(+)-PHNO, a D2/3 agonist ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Whole-Body Distribution and Radiation Dosimetry of 11C-(+)-PHNO, a D2/3 Agonist Ligand | Semantic Scholar [semanticscholar.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Toward the Optimization of (+)-[11C]PHNO Synthesis: Time Reduction and Process Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Automated preparation of the dopamine D2/3 receptor agonist ligand [11C]-(+)-PHNO for human PET imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 12. Toward the Optimization of (+)-[11C]PHNO Synthesis: Time Reduction and Process Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. OLINDA/EXM Radiation Dose Assessment Software Application | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 16. Imaging dopamine receptors in humans with [11C]-(+)-PHNO: dissection of D3 signal and anatomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 11C- and 18F-Radiotracers for In Vivo Imaging of the Dopamine System: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Human Biodistribution and Dosimetry of the D2/3 Agonist 11C-N-Propylnorapomorphine (11C-NPA) Determined from PET - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Standardized [¹¹C]PHNO PET Imaging Protocol for Human Studies: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
--INVALID-LINK---4-propyl-9-hydroxynaphthoxazine ([¹¹C]PHNO) is a positron emission tomography (PET) radioligand with high affinity for both dopamine (B1211576) D₂ and D₃ receptors. As an agonist, [¹¹C]PHNO is particularly valuable for studying the high-affinity state of these receptors and for amplifying signals in dopamine release studies. Its preference for the D₃ receptor makes it the most specific radioligand currently available for in vivo assessment of D₃ receptors in humans.[1][2] This application note provides a detailed, standardized protocol for conducting [¹¹C]PHNO PET imaging studies in humans, based on established methodologies from the scientific literature.
Subject Preparation and Safety Considerations
Subject Screening
All subjects should undergo a thorough medical and psychiatric screening to ensure they are healthy and free of any conditions that could interfere with the study. A urine toxicology screen and, for female subjects, a pregnancy test are required.
Informed Consent
Written informed consent must be obtained from all participants before any study procedures are initiated. The consent form should clearly outline the procedures, potential risks, and benefits of participation.
Safety Profile
[¹¹C]PHNO is generally considered a safe radiotracer for human studies. However, side effects such as nausea and vomiting have been reported, particularly at higher injected doses.[3] A review of 420 scans showed that nausea occurred in 18% and vomiting in 1.9% of cases.[3] The incidence of these side effects is significantly lower in subjects taking antipsychotic medications.[3] To minimize the risk of side effects, it is recommended to keep the injected dose below 0.029 µg/kg, as doses at or below this level are unlikely to produce adverse effects.[3]
Radiochemistry
The radiosynthesis of [¹¹C]PHNO is a multi-step process that requires specialized equipment and expertise.[4][5] While a detailed synthesis protocol is beyond the scope of this document, it is crucial to ensure that the final product meets all quality control standards for human injection, including sterility, apyrogenicity, and radiochemical purity. Optimization of the synthesis to reduce time can improve activity yields.[4][5]
PET Imaging Protocol
Subject Positioning and Head Motion
Subjects should be positioned comfortably in the PET scanner with their head immobilized using a thermoplastic mask or other head fixation system to minimize motion during the scan.[6] Motion correction algorithms should be applied during image reconstruction to further reduce the impact of any residual movement.[7]
Radiotracer Injection
A bolus injection of [¹¹C]PHNO is administered intravenously. The injected dose should be carefully measured, with a typical range of 275.7 ± 64.8 MBq.[8] The specific activity and injected mass should also be recorded.
Image Acquisition
Dynamic PET data is acquired in 3D list-mode for a total of 90 to 120 minutes.[6][7][9] While a 120-minute scan has been traditionally used, studies have shown that a 90-minute scan can provide reliable quantification of [¹¹C]PHNO binding in D₃-rich regions with minimal bias, making it a more feasible option for many studies.[7][9] The framing scheme can be structured as follows:
-
15 frames of 1-minute duration
-
15 frames of 5-minute duration[6]
Image Reconstruction
Images should be reconstructed using an ordered subset expectation maximization (OSEM) algorithm.[8] The number of iterations and subsets can impact the quantitative accuracy and noise levels of the reconstructed images. While a standard protocol might use 14 iterations, using fewer iterations may be beneficial for shorter frames to balance bias and noise.[8]
Data Analysis
Image Preprocessing
Preprocessing of the dynamic PET images should include motion correction and co-registration with the subject's structural MRI.[7][10]
Kinetic Modeling
The quantification of [¹¹C]PHNO binding is typically achieved through kinetic modeling. The binding potential relative to non-displaceable tracer in tissue (BPₙₑ) is the most commonly reported outcome measure.
-
Reference Tissue Models: The Simplified Reference Tissue Model (SRTM) and its two-parameter version (SRTM2) are widely used for analyzing [¹¹C]PHNO data, with the cerebellum serving as the reference region.[1][11][12] These models do not require arterial blood sampling, making them less invasive.[7] The SRTM has been shown to have an excellent correlation with BPₙₑ derived from more invasive two-tissue compartmental modeling.[7]
-
Arterial Input Function Models: For studies requiring more detailed kinetic information, models using an arterial input function can be employed. The two-tissue compartment model (2TC) has been identified as the method of choice for estimating the total distribution volume (Vₜ).[1] However, it may not always provide reliable estimates in all regions.[1] Multilinear analysis (MA1) is another method used to quantify Vₜ and binding potentials.[1][11][12]
Regions of Interest (ROI) Analysis
Anatomical ROIs should be delineated on the subject's co-registered MRI.[6][13][14] Given that the [¹¹C]PHNO signal is a mix of D₂ and D₃ components, accurate ROI definition is critical.[13][14] Key ROIs for D₃ receptor imaging include the substantia nigra, hypothalamus, ventral pallidum/substantia innominata, globus pallidus, and thalamus.[13][14] The regional fraction of the D₃ signal varies significantly across these areas.[13][14]
Quantitative Data Summary
The following tables summarize key quantitative data for [¹¹C]PHNO PET imaging from the literature.
Table 1: Test-Retest Variability of [¹¹C]PHNO Binding Potential (BPₙₑ)
| Brain Region | Test-Retest Variability (%) | Reference |
| D₂-rich Regions | ||
| Caudate | 9% | [1][11][12] |
| Putamen | 9% | [1][11][12] |
| D₃-rich Regions | ||
| Pallidum | 6% | [1][11][12] |
| Substantia Nigra | 19% | [1][11][12] |
| Thalamus | 14% | [1][11][12] |
| Hypothalamus | 21% | [1][11][12] |
| Ventral Striatum | 18.6% | [6] |
Table 2: Regional Fraction of D₃ Receptor Signal in [¹¹C]PHNO Binding
| Brain Region | D₃ Signal Fraction (f(PHNO)(D₃)) (%) | Reference |
| Hypothalamus | 100% | [13][14] |
| Substantia Nigra | 100% | [13][14] |
| Ventral Pallidum/Substantia Innominata | 75% | [13][14] |
| Globus Pallidus | 65% | [13][14] |
| Thalamus | 43% | [13][14] |
| Ventral Striatum | 26% | [13][14] |
| Precommissural-ventral Putamen | 6% | [13][14] |
Visualizations
Dopamine D₂/D₃ Receptor Signaling Pathway
Caption: Dopamine D₂/D₃ receptor signaling pathway activated by dopamine and [¹¹C]PHNO.
Standardized [¹¹C]PHNO PET Imaging Workflow
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. PARAMETRIC IMAGING AND TEST-RETEST VARIABILITY OF 11C-(+)-PHNO BINDING TO D2/D3 DOPAMINE RECEPTORS IN HUMANS ON THE HRRT PET SCANNER - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Toward the Optimization of (+)-[11C]PHNO Synthesis: Time Reduction and Process Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toward the Optimization of (+)-[11C]PHNO Synthesis: Time Reduction and Process Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brain region binding of the D2/3 agonist [11C]‐(+)‐PHNO and the D2/3 antagonist [11C]raclopride in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of scan-time shortening on the 11C-PHNO binding potential to dopamine D3 receptor in humans and test–retest reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Effect of scan-time shortening on the 11C-PHNO binding potential to dopamine D3 receptor in humans and test-retest reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of Preprocessing Strategies in Positron Emission Tomography (PET) Neuroimaging: A [11C]DASB PET Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Parametric Imaging and Test-Retest Variability of ¹¹C-(+)-PHNO Binding to D₂/D₃ Dopamine Receptors in Humans on the High-Resolution Research Tomograph PET Scanner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Imaging dopamine receptors in humans with [11C]-(+)-PHNO: dissection of D3 signal and anatomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Imaging dopamine receptors in humans with [11C]-(+)-PHNO: dissection of D3 signal and anatomy. — Oxford University Centre for Integrative Neuroimaging [win.ox.ac.uk]
Application Notes and Protocols for Kinetic Modeling of [11C]PHNO PET Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
[11C]-(+)-4-propyl-9-hydroxynaphthoxazine, abbreviated as [11C]PHNO, is a high-affinity agonist radioligand used in Positron Emission Tomography (PET) to study dopamine (B1211576) D2 and D3 receptors in the human brain.[1][2][3] As an agonist, this compound is particularly valuable for investigating the high-affinity state of these receptors and can amplify signals in studies of dopamine release.[2] The radioligand shows a preference for D3 receptors, with an affinity that is 30- to 50-fold higher for D3 than for D2 receptors.[1][2] Consequently, the specific binding signal of this compound is a composite of both D2 and D3 receptor contributions, with the proportion varying across different brain regions based on their respective receptor densities.[1][2][4]
Accurate quantification of the this compound signal is crucial for understanding the role of D2/D3 receptors in neuropsychiatric disorders and for assessing the target engagement of novel therapeutics.[5][6] Kinetic modeling provides the framework to translate dynamic PET imaging data into meaningful quantitative parameters, such as the binding potential (BP_ND_). This document provides an overview of the established kinetic modeling techniques, relevant quantitative data, and standardized protocols for acquiring and analyzing this compound PET data.
Kinetic Modeling Methodologies
The quantification of this compound binding can be achieved through two main approaches: those requiring an arterial input function (AIF) and those utilizing a reference region to obviate the need for invasive arterial sampling.[7]
Arterial Input Function (AIF) Methods
These methods are considered the gold standard as they use direct measurements of the radiotracer concentration in arterial plasma as an input to the model.[7]
Two-Tissue Compartment Model (2TCM)
The 2TCM is the most widely accepted model for this compound, as it adequately describes the tracer's behavior in tissue.[6][8] This model conceptualizes the tissue as comprising two compartments: a "free and non-specific binding" compartment (C_F+NS_) and a "specifically bound" compartment (C_B_).[8][9] The model uses four rate constants (K1, k2, k3, k4) to describe the flux of the tracer between plasma and these tissue compartments.[8] While robust, the standard 2TCM can sometimes yield unstable estimates for individual rate constants.[6] To improve stability, constrained versions of the model, such as fixing the K1/k2 ratio to the value obtained in the cerebellum (a region with negligible specific binding), are often employed.[6][10]
Reference Region Methods
To avoid the invasive and labor-intensive process of arterial cannulation, simplified reference tissue models (SRTM/SRTM2) are commonly used.[10][11] These models use the time-activity curve (TAC) from a reference region, devoid of specific receptor binding, as a surrogate for the plasma input function.[11][12] For this compound, the cerebellum is the universally accepted reference region.[2][10]
Simplified Reference Tissue Model (SRTM/SRTM2)
The SRTM estimates the binding potential relative to the non-displaceable tracer concentration in tissue (BP_ND_).[12] It has been shown to provide BP_ND_ values that are highly correlated with those from more complex arterial input models, although they may be underestimated by approximately 10-11%.[2][6] SRTM2 is a variation of the model that can produce parametric images with lower noise.[2] Due to the relatively fast kinetics of this compound, both SRTM and SRTM2 can generate low-noise parametric images of BP_ND_ without requiring spatial smoothing.[2][3]
Quantitative Data Summary
The choice of kinetic model influences the resulting quantitative values. The following tables summarize key findings from published this compound studies.
Table 1: Comparison of Kinetic Modeling Outcomes
| Parameter | Model | Key Finding | Reference |
| BP_ND_ | SRTM vs. Constrained 2TCM | SRTM values are highly correlated with 2TCM (r=0.98) but show a systematic underestimation of about 11%.[6] | [2][6] |
| V_T_ (Total Distribution Volume) | 2TCM vs. Logan Plot | V_T_ estimates from 2TCM are highly correlated with those from the invasive Logan graphical approach.[6] | [6] |
| k3/k4 (Binding Potential) | Unconstrained 2TCM | Provides poor identification and unstable estimates of the k3/k4 ratio.[6] | [6] |
| k3/k4 (Constrained 2TCM) | Fixing K1/k2 to cerebellum value | Enables stable and reliable estimates of the k3/k4 ratio.[6] | [6] |
Table 2: Test-Retest Variability (TRV) of this compound BP_ND_ using SRTM
| Brain Region | Receptor Predominance | Test-Retest Variability (Mean |∆BP_ND_|%) | Reference | | :--- | :--- | :--- | :--- | | Caudate | D2-rich | ~9% |[2][3][13] | | Putamen | D2-rich | ~9% |[2][3][13] | | Pallidum | D3-rich | ~6% |[2][3][13] | | Thalamus | D3-rich | ~14% |[2][3][13] | | Substantia Nigra | D3-rich | ~19% |[2][3][13] | | Hypothalamus | D3-rich | ~21% |[2][3][13] |
Note: Variability can be influenced by the PET scanner, reconstruction algorithms, and scan duration.[2][10]
Experimental and Data Analysis Protocols
Protocol for this compound PET Data Acquisition
This protocol represents a typical procedure for a human brain this compound PET study.
-
Subject Preparation:
-
Subjects should fast for at least 4 hours prior to the scan.
-
An intravenous catheter is placed in an antecubital vein for radiotracer injection.
-
For studies requiring an AIF, an arterial line is placed in the radial artery for blood sampling.[14]
-
The subject's head is positioned comfortably in the PET scanner and immobilized using a head holder to minimize motion.
-
-
Transmission Scan:
-
A low-dose CT or a transmission scan using a radioactive source is performed for attenuation correction of the PET data.[10]
-
-
Radiotracer Administration:
-
A bolus of this compound is injected intravenously. A typical injected dose is around 137 ± 14 MBq.[10]
-
The injection line should be flushed immediately with saline (e.g., 10 mL) to ensure complete delivery of the tracer.[10]
-
The specific radioactivity and injected mass should be recorded for each scan.[10]
-
-
Dynamic PET Scan:
-
Dynamic emission scanning begins simultaneously with the tracer injection.
-
A total scan duration of 90 to 120 minutes is recommended.[10] While 120 minutes is often standard, a 90-minute scan may be sufficient for D3-rich regions with modern scanners.[10]
-
Data are typically acquired in a series of time frames with increasing duration (e.g., 6x10s, 6x20s, 4x30s, 4x60s, followed by 2-min and 5-min frames).
-
-
Arterial Blood Sampling (if applicable):
-
Manual arterial blood samples are collected frequently in the first few minutes post-injection (e.g., every 10-15 seconds for the first 2 minutes), with decreasing frequency for the remainder of the scan.[14]
-
Samples are analyzed for whole blood and plasma radioactivity and for the fraction of parent this compound versus its radioactive metabolites.[14]
-
Protocol for Kinetic Model Data Analysis
-
Image Pre-processing:
-
Reconstruct dynamic PET images with corrections for attenuation, scatter, and radioactive decay.
-
If necessary, perform motion correction by realigning individual PET frames.
-
Co-register the PET images to the subject's structural MRI scan to facilitate accurate anatomical delineation.
-
-
Region of Interest (ROI) Delineation:
-
Define ROIs on the co-registered MRI. Key ROIs for this compound include D2-rich areas (caudate, putamen) and D3-rich areas (globus pallidus, substantia nigra, thalamus, hypothalamus, ventral striatum).[2][4]
-
The cerebellum ROI, used as the reference region for SRTM, should be carefully drawn on gray matter, avoiding proximity to venous sinuses.
-
-
Time-Activity Curve (TAC) Generation:
-
Apply the defined ROIs to the dynamic PET image series to extract the average radioactivity concentration for each region at each time point, generating regional TACs.
-
-
Kinetic Modeling:
-
For Reference Region Methods (SRTM/SRTM2):
-
Input the target region TAC and the cerebellum reference TAC into the modeling software.
-
Fit the data using the SRTM or SRTM2 algorithm to estimate BP_ND_ for each target ROI.[12]
-
-
For Arterial Input Methods (2TCM):
-
Generate the metabolite-corrected arterial plasma input function from the blood sample data.[14]
-
Input the AIF and the regional TACs into the modeling software.
-
Fit the data using a constrained 2TCM (e.g., fixing K1/k2) to estimate K1, k2, k3, k4, and the total distribution volume (V_T_).[6] The binding potential can be calculated as k3/k4.
-
-
-
Parametric Image Generation (Optional):
-
Apply the chosen kinetic model (e.g., SRTM2) on a voxel-by-voxel basis to the dynamic PET images to generate a parametric image, where each voxel's value represents the estimated BP_ND_.[2]
-
References
- 1. mdpi.com [mdpi.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Parametric Imaging and Test-Retest Variability of ¹¹C-(+)-PHNO Binding to D₂/D₃ Dopamine Receptors in Humans on the High-Resolution Research Tomograph PET Scanner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imaging dopamine receptors in humans with [11C]-(+)-PHNO: dissection of D3 signal and anatomy [pubmed.ncbi.nlm.nih.gov]
- 5. Separating dopamine D2 and D3 receptor sources of [11C]-(+)-PHNO binding potential: Independent component analysis of competitive binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Positron emission tomography quantification of [11C]-(+)-PHNO binding in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-invasive kinetic modelling approaches for quantitative analysis of brain PET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TPC - Two-tissue compartmental models [turkupetcentre.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of scan-time shortening on the 11C-PHNO binding potential to dopamine D3 receptor in humans and test–retest reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simplified reference tissue model for PET receptor studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. R: The Simplified Reference Tissue Model [search.r-project.org]
- 13. researchgate.net [researchgate.net]
- 14. Kinetic Modeling and Test–Retest Reproducibility of 11C-EKAP and 11C-FEKAP, Novel Agonist Radiotracers for PET Imaging of the κ-Opioid Receptor in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cerebellum as a Reference Region for [11C]PHNO Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction
[11C]-(+)-4-propyl-9-hydroxynaphthoxazine, abbreviated as [11C]PHNO, is a positron emission tomography (PET) radioligand with high affinity for dopamine (B1211576) D2 and D3 receptors. As an agonist, it preferentially binds to the high-affinity state of these receptors, offering a unique tool to investigate the dopamine system in vivo.[1] Accurate quantification of this compound binding is crucial for understanding the pathophysiology of various neuropsychiatric disorders and for the development of novel therapeutics.
The use of a reference region for PET data analysis simplifies quantification by eliminating the need for invasive arterial blood sampling. The cerebellum is widely accepted as a suitable reference region for this compound studies due to its negligible density of dopamine D2/D3 receptors.[2][3] This document provides detailed application notes and protocols for the use of the cerebellum as a reference region in this compound PET imaging studies.
Rationale for Using the Cerebellum as a Reference Region
The primary justification for using the cerebellum as a reference region is its low concentration of D2/D3 receptors.[2] This results in a PET signal from the cerebellum that is assumed to represent non-specific binding and free radiotracer in tissue. By using the cerebellum's time-activity curve as an input function, the specific binding in target regions can be estimated without the need for arterial blood sampling.[3] Studies have validated this approach by demonstrating a high correlation between binding potential (BP) estimates derived from the simplified reference tissue model (SRTM) using the cerebellum and those obtained from more complex models requiring arterial input.[3]
While some high-affinity D2/D3 radioligands have shown non-negligible specific binding in the cerebellum, studies with this compound have not found evidence of substantial displaceable binding in this region in humans.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data from this compound PET studies that have utilized the cerebellum as a reference region.
Table 1: this compound Binding Potential (BPND) in Healthy Volunteers Using Cerebellum as Reference Region
| Brain Region | Mean BPND ± SD (Method: SRTM) | Mean BPND ± SD (Method: Logan non-invasive) |
| Caudate | 2.08 ± 0.34 | Slightly lower than SRTM |
| Putamen | Not Reported | Not Reported |
| Ventral Striatum | 3.4 ± 0.9 | Not Reported |
| Globus Pallidus | 3.55 ± 0.78 | Not Reported |
| Substantia Nigra | 2.0 ± 1.1 | Not Reported |
Data extracted from Ginovart et al. (2007) and Graff-Guerrero et al. (2008).[2][3] Note that BPSRTM values were found to be approximately 11% lower than those obtained with a two-tissue compartment model with a fixed K1/k2 ratio.[3]
Table 2: Comparison of this compound and [11C]raclopride Binding Potentials (BP) Using Cerebellum as Reference
| Brain Region | This compound Mean BP ± SD | [11C]raclopride Mean BP ± SD |
| Caudate | 2.1 ± 0.4 | 3.4 ± 0.6 |
| Putamen | 2.8 ± 0.6 | 4.3 ± 0.7 |
| Ventral Striatum | 3.3 ± 0.9 | 3.4 ± 0.5 |
| Globus Pallidus | 3.3 ± 1.0 | 1.8 ± 0.4 |
Data from Graff-Guerrero et al. (2008).[2] This table highlights the differential binding patterns of the agonist this compound and the antagonist [11C]raclopride.
Table 3: Test-Retest Variability of this compound BPND Using Cerebellum Reference
| Brain Region | Test-Retest Variability (%) |
| Caudate | 9% |
| Putamen | 9% |
| Globus Pallidus | 6% |
| Substantia Nigra | 19% |
| Thalamus | 14% |
| Hypothalamus | 21% |
Data from a within-day study design.[6][7][8]
Experimental Protocols
This section outlines a general protocol for a this compound PET imaging study using the cerebellum as a reference region.
Subject Preparation
-
Informed Consent: Obtain written informed consent from all participants.
-
Medical History and Physical Examination: Ensure participants are in good health and meet the inclusion/exclusion criteria for the study.
-
Fasting: Subjects should fast for at least 4 hours prior to the PET scan to minimize potential metabolic effects on tracer kinetics.
-
Abstinence: Instruct subjects to abstain from caffeine, alcohol, and nicotine (B1678760) for at least 24 hours before the scan.
Radiotracer Administration
-
Dosage: Administer a bolus injection of this compound intravenously. The typical injected dose is approximately 370 MBq (10 mCi), with the exact amount depending on local regulations and scanner characteristics.
-
Injection Procedure: The radiotracer should be injected as a slow bolus over approximately 30-60 seconds.
PET Data Acquisition
-
Scanner: Use a high-resolution PET scanner.
-
Dynamic Scan: Acquire dynamic 3D PET data for a total of 90-120 minutes following the injection of this compound.
-
Framing Scheme: A typical framing scheme would be: 4 x 15s, 4 x 30s, 4 x 1min, 5 x 2min, and remaining frames at 5min intervals.
-
Attenuation Correction: Perform attenuation correction using a CT scan or a transmission scan.
-
Reconstruction: Reconstruct the dynamic PET images using an appropriate algorithm (e.g., OSEM).
Image Analysis
-
Motion Correction: If necessary, perform frame-by-frame motion correction.
-
Image Co-registration: Co-register the dynamic PET images to a high-resolution anatomical MRI scan of the subject.
-
Region of Interest (ROI) Delineation:
-
Target Regions: Delineate ROIs for target regions such as the caudate, putamen, ventral striatum, and globus pallidus on the co-registered MRI.
-
Reference Region: Delineate the cerebellum as the reference region. It is recommended to use the cerebellar grey matter and exclude the vermis.
-
-
Time-Activity Curve (TAC) Generation: Generate TACs for all delineated ROIs by plotting the average radioactivity concentration in each ROI against time.
-
Kinetic Modeling:
Visualizations
Dopamine D2/D3 Receptor Signaling Pathway
Caption: Simplified signaling pathway of Dopamine D2/D3 receptors.
Experimental Workflow for this compound PET Imaging
Caption: Experimental workflow for a this compound PET study.
Logical Relationship for Reference Region Quantification
Caption: Logical relationship in reference region-based quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Brain region binding of the D2/3 agonist [11C]‐(+)‐PHNO and the D2/3 antagonist [11C]raclopride in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positron emission tomography quantification of [11C]-(+)-PHNO binding in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Quantification of PET studies with the very high-affinity dopamine D2/D3 receptor ligand [11C]FLB 457: re-evaluation of the validity of using a cerebellar reference region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Parametric Imaging and Test-Retest Variability of ¹¹C-(+)-PHNO Binding to D₂/D₃ Dopamine Receptors in Humans on the High-Resolution Research Tomograph PET Scanner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PARAMETRIC IMAGING AND TEST-RETEST VARIABILITY OF 11C-(+)-PHNO BINDING TO D2/D3 DOPAMINE RECEPTORS IN HUMANS ON THE HRRT PET SCANNER - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for Arterial Input Function Measurement in [11C]PHNO PET Scans
Audience: Researchers, scientists, and drug development professionals.
Introduction
[11C]-(+)-4-propyl-9-hydroxynaphthoxazine ([11C]PHNO) is a positron emission tomography (PET) radioligand with a high affinity for dopamine (B1211576) D2 and D3 receptors, showing a preference for the D3 receptor subtype.[1][2][3] Quantitative analysis of this compound PET data is crucial for understanding the role of these receptors in various neurological and psychiatric disorders. The most accurate quantification method relies on the measurement of the arterial input function (AIF), which describes the time course of the unmetabolized radiotracer in arterial plasma.[4][5] This document provides detailed application notes and protocols for the measurement of the AIF in this compound PET scans.
While invasive, AIF measurement allows for the application of compartmental modeling, which provides a more detailed and accurate estimation of key kinetic parameters, such as the volume of distribution (VT) and binding potentials (BPND, BPP, BPF), compared to non-invasive methods like the simplified reference tissue model (SRTM).[1][6] However, it's noteworthy that the SRTM has been shown to provide highly correlated outcomes with AIF-driven models for this compound, albeit with a potential for underestimation.[1][6][7]
Experimental Protocols
Subject Preparation and Radiotracer Administration
-
Subject Enrollment: All procedures should be approved by the relevant Institutional Review Board and Radiation Human Use Subcommittee.[8] Subjects should provide written informed consent.
-
Catheterization: For arterial blood sampling, a catheter is typically placed in the radial or femoral artery.[5][9] A venous line is also inserted for radiotracer injection.
-
Radiotracer Injection: this compound is administered as an intravenous bolus injection.[7] The injected dose, mass, and specific activity should be recorded for each scan. Typical values are in the range of 137 ± 14 MBq for the injected dose and 27 ± 3 MBq/nmol for specific radioactivity.[7] The injected mass is usually kept low, around 20 ± 2 ng/kg, to minimize receptor occupancy.[2][7]
Arterial Blood Sampling
A reliable AIF requires frequent blood sampling, especially during the initial phase after tracer injection to accurately capture the peak of the blood activity curve.
-
Manual Sampling: Manual arterial blood samples are collected frequently at the beginning of the scan and at longer intervals later on.[8] A typical sampling schedule might be: every 6 seconds for the first 2 minutes, followed by samples at 4, 8, 12, 20, 40, and 60 minutes post-injection.[8]
-
Automated Blood Sampling System (ABSS): An ABSS can be used to record the blood activity curve with high temporal resolution, particularly during the first few minutes after injection.[5] This is often supplemented with manual samples for later time points and for metabolite analysis.[5]
Blood Sample Processing and Metabolite Analysis
To obtain the metabolite-corrected AIF, the fraction of the total radioactivity in plasma that corresponds to the unchanged parent tracer (this compound) must be determined at several time points.
-
Plasma Separation: Whole blood samples are centrifuged to separate plasma.
-
Protein Precipitation: Plasma proteins are precipitated, typically using acetonitrile, followed by centrifugation.[5]
-
High-Performance Liquid Chromatography (HPLC): The protein-free plasma supernatant is analyzed using HPLC to separate the parent this compound from its radioactive metabolites.[8][10]
-
Parent Fraction Calculation: The fraction of the parent tracer at each sampling time is calculated. These discrete measurements are then fitted to a suitable function (e.g., a Hill function) to generate a continuous curve representing the parent fraction over time.[8]
-
Metabolite-Corrected AIF: The final AIF is obtained by multiplying the total plasma radioactivity curve by the interpolated parent fraction curve at each time point.[8]
Data Presentation
The following tables summarize key quantitative data from this compound PET studies that utilized arterial input function measurement.
Table 1: Injection Parameters for this compound PET Scans
| Parameter | Mean ± SD | Range | Reference |
| Injected Dose (MBq) | 328 ± 103 | - | [2] |
| Injected Mass (ng/kg) | 25 ± 5 | - | [2] |
| Specific Activity (MBq/nmol) | 45 ± 18 | - | [2] |
| Injected Dose (MBq) | 137 ± 14 | - | [7] |
| Injected Mass (ng/kg) | 20 ± 2 | max 24 | [7] |
| Specific Activity (MBq/nmol) | 27 ± 3 | - | [7] |
Table 2: Test-Retest Variability of this compound Binding Potential (BPND)
| Brain Region | Test-Retest Variability (%) | Reference |
| D2-rich regions | ||
| Caudate | 9% | [1][11][12] |
| Putamen | 9% | [1][11][12] |
| D3-rich regions | ||
| Pallidum | 6% | [1][11][12] |
| Substantia Nigra | 19% | [1][11][12] |
| Thalamus | 14% | [1][11][12] |
| Hypothalamus | 21% | [1][11][12] |
Kinetic Modeling
With a measured AIF, several kinetic models can be applied to the tissue time-activity curves (TACs) to estimate quantitative parameters.
-
Two-Tissue Compartment Model (2TC): This model is often considered the gold standard for this compound, providing estimates of individual rate constants (K1, k2, k3, k4).[1][6] A constrained version, where the ratio K1/k2 is fixed to the value obtained in a reference region like the cerebellum, can provide more stable estimates.[6][7]
-
Multilinear Analysis (MA1): This is a graphical analysis method that can be used to estimate the total volume of distribution (VT).[1][13]
-
Binding Potentials: From the VT values, various binding potentials can be calculated, including BPND (binding potential relative to non-displaceable tracer), BPP (relative to plasma concentration), and BPF (relative to free tracer in tissue).[1][12]
Visualizations
Experimental Workflow
Caption: Experimental workflow for AIF measurement in this compound PET scans.
Two-Tissue Compartment Model for this compound
Caption: Two-tissue compartment model for this compound kinetics.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. PARAMETRIC IMAGING AND TEST-RETEST VARIABILITY OF 11C-(+)-PHNO BINDING TO D2/D3 DOPAMINE RECEPTORS IN HUMANS ON THE HRRT PET SCANNER - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hug.ch [hug.ch]
- 5. TPC - Blood sampling [turkupetcentre.net]
- 6. Positron emission tomography quantification of [11C]-(+)-PHNO binding in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of scan-time shortening on the 11C-PHNO binding potential to dopamine D3 receptor in humans and test–retest reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PET Imaging of D2/3 agonist binding in healthy human subjects with the radiotracer [11C]-N-propyl-nor-apomorphine (NPA): preliminary evaluation and reproducibility studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Approach to Repeated Arterial Blood Sampling in Small Animal PET: Application in a Test-Retest Study with the Adenosine A1 Receptor Ligand [11C]MPDX - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Automated preparation of the dopamine D2/3 receptor agonist ligand [11C]-(+)-PHNO for human PET imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Parametric Imaging and Test-Retest Variability of ¹¹C-(+)-PHNO Binding to D₂/D₃ Dopamine Receptors in Humans on the High-Resolution Research Tomograph PET Scanner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetic Modeling and Test–Retest Reproducibility of 11C-EKAP and 11C-FEKAP, Novel Agonist Radiotracers for PET Imaging of the κ-Opioid Receptor in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Application of [11C]PHNO in Parkinson's Disease Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
--INVALID-LINK---PHNO (4-propyl-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1]oxazin-9-ol) is a positron emission tomography (PET) radioligand with a notable preference for dopamine (B1211576) D3 receptors over D2 receptors, exhibiting an approximate 20-fold greater selectivity.[2][3] This characteristic makes it an invaluable tool for in vivo investigation of the dopamine D2/D3 receptor system in the human brain, particularly in the context of Parkinson's disease (PD) and its treatment-related complications. This document provides detailed application notes and protocols for utilizing [11C]PHNO in PD research, summarizing key quantitative findings and outlining experimental methodologies.
Rationale for Use in Parkinson's Disease Research
The dopamine D3 receptor is implicated in the pathophysiology of Parkinson's disease and the development of motor and non-motor complications associated with long-term levodopa (B1675098) therapy.[4][5][6] Preclinical models have suggested that levodopa-induced dyskinesias (LID) are associated with an upregulation of D3 receptors.[2][7] Furthermore, dopamine agonist medications with high affinity for the D3 receptor have been linked to impulse control disorders (ICDs) in PD patients.[8] this compound PET allows for the in vivo quantification of D2/D3 receptor availability, providing insights into the neurobiological underpinnings of these conditions and offering a potential biomarker for therapeutic development.
Quantitative Data Summary
The following tables summarize key quantitative findings from this compound PET studies in Parkinson's disease. The binding potential (BPnd), a measure of receptor density and affinity, is the primary outcome metric.
| Table 1: this compound BPnd in Drug-Naïve Parkinson's Disease Patients vs. Healthy Controls | |||
| Brain Region | Patient Group | Mean BPnd (± SD) | % Difference from Controls |
| Ventral Striatum | Drug-Naïve PD (n=10) | Not specified | -11% (Trend) |
| Healthy Controls (n=9) | Not specified | ||
| Globus Pallidus | Drug-Naïve PD (n=10) | Not specified | -42% (Significant) |
| Healthy Controls (n=9) | Not specified | ||
| Putamen | Drug-Naïve PD (n=10) | Not specified | +25% (Significant) |
| Healthy Controls (n=9) | Not specified |
Data extracted from a study on drug-naïve PD patients, indicating early changes in D2/D3 receptor availability.[6][9]
| Table 2: this compound BPnd in Levodopa-Treated Parkinson's Disease with and without Levodopa-Induced Dyskinesia (LID) | ||||
| Brain Region | PD with LID (n=12) | PD without LID (n=12) | Healthy Controls (n=18) | Key Findings |
| Globus Pallidus | Higher | Lower | Heightened binding in PD with LID compared to those without LID.[2][4][5] | |
| Sensorimotor Striatum | Higher | Higher | Lower | Both PD groups showed higher binding than controls.[2][4][5] |
| Ventral Striatum | Lower | Higher | Lower binding in patients with LID compared to those without.[2][4][5] |
This table summarizes findings suggesting that elevated D2/D3 binding in the globus pallidus, potentially reflecting D3 receptor upregulation, is associated with LID.[2][4][5]
| Table 3: this compound BPnd in Parkinson's Disease Patients with and without Impulse Control Disorders (ICD) | ||||
| Brain Region | PD with ICD (n=11) | PD without ICD (n=21) | Healthy Controls (n=18) | Key Findings |
| Ventral Striatum | Lower | 20% lower binding in PD with ICD compared to those without, correlating with ICD severity.[8] | ||
| Dorsal Striatum | Higher | Higher | Lower | Elevated binding across all PD patients compared to controls.[8] |
These findings do not support the hypothesis of elevated D3 receptor levels in PD patients with ICD, but suggest that differences in dopamine levels in the ventral striatum may be involved.[8]
Experimental Protocols
Participant Selection
Inclusion Criteria:
-
Diagnosis of idiopathic Parkinson's disease according to established criteria (e.g., UK Brain Bank Criteria).
-
For studies on levodopa-induced complications, a stable regimen of levodopa is required.[10]
-
Age- and sex-matched healthy control subjects.
Exclusion Criteria:
-
Current or recent treatment with dopamine agonists (within the past month) for studies aiming to assess baseline receptor status.[3]
-
Presence of other Axis I psychiatric disorders independent of PD.[3]
-
Cognitive impairment (e.g., Mini-Mental State Examination score <26).[3][10]
-
Severe medical conditions or a history of head trauma.[3]
-
Contraindications for PET or MRI scanning.[10]
This compound Radioligand Preparation
This compound is synthesized by the N-acylation of the norpropyl precursor with [11C]propionyl chloride, followed by reduction of the resulting amide with lithium aluminum hydride and purification using reversed-phase high-performance liquid chromatography.[11]
PET Imaging Protocol
-
Patient Preparation: Patients with PD should abstain from levodopa overnight (minimum 8 hours) prior to the scan to minimize interference with the PET signal.[3][5]
-
Radiotracer Injection: A bolus injection of this compound is administered intravenously. The injected dose is typically around 328 ± 103 MBq.[11] The specific activity at the time of injection should be high to minimize the injected mass.
-
Image Acquisition: Dynamic PET scanning is initiated immediately following the bolus injection and typically lasts for 90-120 minutes.[3][12] Data is acquired using a high-resolution PET scanner.
-
Image Reconstruction: Raw PET data are reconstructed using filtered back-projection or other appropriate algorithms.[3][10]
Data Analysis
-
Anatomical Coregistration: A structural MRI of each participant's brain is acquired for anatomical coregistration and delineation of regions of interest (ROIs).
-
Region of Interest (ROI) Delineation: ROIs are delineated on the coregistered MRI. Key ROIs for this compound studies in PD include:
-
Time-Activity Curve Generation: Time-activity curves for each ROI are generated from the dynamic PET data.
-
Kinetic Modeling: The binding potential relative to the non-displaceable tissue uptake (BPnd) is estimated using the simplified reference tissue model (SRTM), with the cerebellum as the reference region.[3][12] This model does not require arterial blood sampling.
Visualizations
Dopamine D3 Receptor Signaling Pathway
Caption: Dopamine D3 receptor signaling pathway.
Experimental Workflow for a this compound PET Study
Caption: Experimental workflow for a this compound PET study.
Logical Relationship: this compound Binding and Clinical Manifestations in PD
Caption: this compound binding and clinical manifestations in PD.
References
- 1. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. D3 dopamine receptor-preferring this compound PET imaging in Parkinson patients with dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D3 dopamine receptor-preferring this compound PET imaging in Parkinson patients with dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. Decreased binding of the D3 dopamine receptor-preferring ligand [11C]-(+)-PHNO in drug-naive Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [¹¹C]-(+)-PHNO PET imaging of dopamine D(2/3) receptors in Parkinson's disease with impulse control disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. PARAMETRIC IMAGING AND TEST-RETEST VARIABILITY OF 11C-(+)-PHNO BINDING TO D2/D3 DOPAMINE RECEPTORS IN HUMANS ON THE HRRT PET SCANNER - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of scan-time shortening on the 11C-PHNO binding potential to dopamine D3 receptor in humans and test–retest reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imaging dopamine receptors in humans with [11C]-(+)-PHNO: dissection of D3 signal and anatomy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Application Notes and Protocols: Utilizing [11C]PHNO for the Study of Impulse Control Disorders in Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Impulse control disorders (ICDs), encompassing behaviors such as pathological gambling, compulsive shopping, hypersexuality, and binge eating, are a significant and debilitating non-motor complication in Parkinson's disease (PD).[1] These behaviors are frequently associated with dopamine (B1211576) replacement therapies, particularly dopamine agonists which have a high affinity for the D3 dopamine receptor.[2][3] The positron emission tomography (PET) radioligand [11C]-(+)-propyl-hexahydro-naphtho-oxazin ([11C]PHNO) is a valuable tool for in vivo investigation of the dopamine D2 and D3 receptors.[4] Due to its preference for the D3 receptor, this compound is particularly well-suited for studying the pathophysiology of ICDs in PD, which are thought to involve alterations in the mesolimbic dopamine system where D3 receptors are abundant.[2][3]
These application notes provide a comprehensive overview of the use of this compound PET in this context, including a summary of key quantitative findings and detailed experimental protocols to guide researchers in the field.
Quantitative Data Summary
Several studies have utilized this compound PET to investigate alterations in D2/D3 receptor availability in PD patients with ICDs. The findings, however, have been contrary to the initial hypothesis of D3 receptor upregulation. Instead, a consistent finding is reduced this compound binding in the ventral striatum of PD patients with ICDs.
| Brain Region | PD with ICDs vs. PD without ICDs | PD with ICDs vs. Healthy Controls | Key Findings & Citations |
| Ventral Striatum (Limbic Striatum) | 20-22% lower binding potential (BPND)[2][5] | 29% lower BPND[5] | Lower this compound binding in the ventral striatum is a consistent finding in PD patients with ICDs.[1][2][6] This reduction is negatively correlated with the severity of ICD symptoms.[2][6][7] It is hypothesized that this may reflect higher synaptic dopamine levels (increased dopamine tone) leading to greater competition with the radiotracer, or a downregulation of D3 receptors.[2][6] |
| Dorsal Striatum (Associative & Sensorimotor Striatum) | No significant difference[2] | Elevated binding in PD patients (both with and without ICDs) compared to controls[2] | The elevated binding in the dorsal striatum in PD patients is thought to be related to D2 receptor upregulation secondary to dopamine depletion in this region.[2] |
| Globus Pallidus | Lower binding in patients with levodopa-induced dyskinesias (LID) compared to those without, but not directly linked to ICDs in all studies.[8] | - | While not a primary finding in ICDs, changes in the globus pallidus are observed in the context of other motor complications of PD treatment. |
| Substantia Nigra | No significant difference[2] | - | - |
Experimental Protocols
The following section outlines a typical experimental protocol for a this compound PET study investigating ICDs in PD.
Subject Recruitment and Screening
-
Participants: Recruit three groups:
-
PD patients with a diagnosed ICD (PD-ICD).
-
PD patients without an ICD (PD-noICD).
-
Age- and sex-matched healthy control (HC) subjects.
-
-
Inclusion Criteria for PD Patients:
-
Exclusion Criteria:
-
Presence of other neurological or psychiatric disorders.[9]
-
Cognitive impairment (e.g., Mini-Mental State Examination score < 26).[3][9]
-
Contraindications for PET or MRI scanning.[3]
-
For some studies, current treatment with dopamine agonists may be an exclusion criterion to isolate the effects of levodopa.[9]
-
-
Clinical Assessments:
-
Motor Severity: Unified Parkinson's Disease Rating Scale (UPDRS).
-
ICD Diagnosis and Severity: Structured clinical interview based on DSM criteria and validated scales such as the Questionnaire for Impulsive-Compulsive Disorders in Parkinson's Disease-Rating Scale (QUIP-RS).[7]
-
Mood and Cognition: Beck Depression Inventory, Mini-Mental State Examination.
-
Radiotracer Synthesis
-
This compound is synthesized via the N-alkylation of the precursor (+)-N-despropyl-N-propyl-9-hydroxynaphthoxazine with [11C]methyl iodide.
-
The synthesis and purification process should be performed under Good Manufacturing Practice (GMP) conditions.
PET Scan Acquisition
-
Patient Preparation:
-
Patients should abstain from antiparkinsonian medications overnight (e.g., minimum 8-12 hours) to minimize interference with the PET signal.[9]
-
An intravenous line is inserted for radiotracer injection.
-
-
Image Acquisition:
-
Scans are typically performed on a high-resolution research tomograph (HRRT) PET scanner.
-
A bolus injection of this compound is administered at the start of the scan.
-
Dynamic 3D scanning is performed for a duration of 90-120 minutes.
-
For anatomical co-registration, a high-resolution structural MRI (e.g., T1-weighted) is acquired for each subject.
-
Image Analysis
-
Image Preprocessing:
-
PET images are reconstructed and corrected for attenuation, scatter, and motion.
-
The structural MRI is co-registered to the PET images.
-
-
Region of Interest (ROI) Delineation:
-
ROIs are manually or automatically delineated on the individual's MRI and then transferred to the co-registered PET images.
-
Key ROIs include the ventral striatum, associative striatum, sensorimotor striatum, globus pallidus, ventral pallidum, and substantia nigra.[3] The cerebellum is often used as a reference region due to the negligible density of D2/D3 receptors.
-
-
Kinetic Modeling:
-
The non-displaceable binding potential (BPND) is the primary outcome measure, reflecting the density of available receptors.
-
BPND can be calculated using various kinetic models. The Simplified Reference Tissue Model (SRTM) or SRTM2 are commonly used for this compound as they do not require arterial blood sampling.[10][11]
-
Parametric images of BPND can be generated to allow for voxel-wise statistical analysis.[10]
-
Statistical Analysis
-
Compare BPND values between the three groups (PD-ICD, PD-noICD, HC) in the predefined ROIs using appropriate statistical tests (e.g., ANOVA or MANOVA).
-
Perform correlation analyses between BPND values in specific ROIs and clinical measures of ICD severity (e.g., QUIP-RS scores).
Visualizations
Signaling Pathway Hypothesis
Caption: Hypothesized dopamine signaling in the ventral striatum in PD with ICDs.
Experimental Workflow
References
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. [¹¹C]-(+)-PHNO PET imaging of dopamine D(2/3) receptors in Parkinson's disease with impulse control disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Impulse control disorders are associated with lower ventral striatum dopamine D3 receptor availability in Parkinson's disease: A [11C]-PHNO PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. D3 dopamine receptor-preferring this compound PET imaging in Parkinson patients with dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. D3 dopamine receptor-preferring this compound PET imaging in Parkinson patients with dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Parametric Imaging and Test-Retest Variability of ¹¹C-(+)-PHNO Binding to D₂/D₃ Dopamine Receptors in Humans on the High-Resolution Research Tomograph PET Scanner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative PET analysis of the dopamine D2 receptor agonist radioligand 11C-(R)-2-CH3O-N-n-propylnorapomorphine in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: [11C]PHNO PET Imaging in Schizophrenia and Psychosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (+)-4-propyl-9-hydroxynaphthoxazine ([11C]PHNO) Positron Emission Tomography (PET) imaging in the study of schizophrenia and psychosis. This compound is a valuable radioligand for imaging dopamine (B1211576) D2/3 receptors, with a higher affinity for the D3 subtype, offering unique insights into the pathophysiology of these complex disorders.
Introduction to this compound PET Imaging
This compound is a PET radiotracer that preferentially binds to dopamine D3 receptors and the high-affinity state of D2 receptors (D2High). This characteristic makes it a powerful tool to investigate the dopamine hypothesis of schizophrenia, which posits that dysregulation of dopamine neurotransmission is a key factor in the development of psychotic symptoms. This compound PET allows for the in vivo quantification and assessment of D2/3 receptor availability and occupancy in the living human brain.
Studies utilizing this compound have explored differences in D2/3 receptor binding between patients with schizophrenia and healthy controls, the effects of antipsychotic medications on receptor occupancy, and the relationship between receptor availability and clinical symptoms. Furthermore, pharmacological challenge paradigms, such as those using methylphenidate or alpha-methyl-para-tyrosine (AMPT), are employed with this compound PET to probe the capacity for endogenous dopamine release.
Quantitative Data Summary
The following tables summarize key quantitative findings from this compound PET studies in schizophrenia and psychosis research. These data highlight the variability in findings across different patient populations and experimental designs.
Table 1: this compound Binding Potential (BPND) in Schizophrenia and Psychosis
| Brain Region | Patient Group | Healthy Controls (Mean ± SD) | Patients (Mean ± SD) | Key Finding |
| Left Caudate | Medicated Schizophrenia | - | - | Greater ΔBPND in patients after dopamine depletion (p=0.03)[1][2] |
| Right Putamen | Medicated Schizophrenia | - | - | Greater ΔBPND in patients after dopamine depletion (p=0.03)[1][2] |
| Ventral Striatum | Clinical High-Risk for Psychosis | -20 ± 12% (ΔBPND) | -34 ± 14% (ΔBPND) | Trend for greater synaptic dopamine availability in the high-risk group (p=0.023)[3][4] |
| Various Regions* | Drug-Free Schizophrenia | Not specified | Not specified | No significant difference in BPND between patients and controls.[5] |
*Regions included caudate, putamen, ventral striatum, globus pallidus, substantia nigra, and anterior thalamus.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of this compound PET studies. Below are generalized protocols based on published research.
Radioligand Synthesis
The radiosynthesis of [11C]-(+)-PHNO is typically performed via N-alkylation of the precursor, (+)-9-hydroxy-4-propyl-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][5][6]oxazine, with [11C]methyl iodide. The final product is then purified using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity and specific activity.
Participant Recruitment
Inclusion Criteria for Patient Groups:
-
Diagnosis of schizophrenia or a related psychotic disorder, confirmed by a structured clinical interview (e.g., SCID).
-
For studies on antipsychotic-naive or drug-free patients, a washout period of at least two weeks is common.[5]
-
For studies on medicated patients, stable treatment with a specific antipsychotic for a defined period is required.[1][2]
Inclusion Criteria for Healthy Controls:
-
No personal or family history of major psychiatric illness.
-
Age- and sex-matched to the patient group.
Exclusion Criteria for All Participants:
-
History of significant medical or neurological illness.
-
Substance use disorder within a specified timeframe.
-
Contraindications to PET or MRI scanning (e.g., pregnancy, metal implants).
Imaging Acquisition
-
Scanning: Participants undergo PET scans on a high-resolution scanner.
-
Radiotracer Administration: A bolus injection of this compound is administered intravenously at the start of the scan.
-
Scan Duration: Dynamic scanning for 90-120 minutes is typical to capture the kinetics of the radiotracer.
-
Arterial Blood Sampling: In some protocols, arterial blood is sampled to measure the concentration of the radiotracer in plasma and its metabolites, which is used in kinetic modeling.
-
Anatomical Imaging: A high-resolution magnetic resonance imaging (MRI) scan is acquired for each participant to provide anatomical reference for the PET data.
Data Analysis
-
Image Preprocessing: PET images are corrected for motion, attenuation, and scatter.
-
Region of Interest (ROI) Definition: ROIs for brain regions rich in dopamine D2/3 receptors (e.g., caudate, putamen, ventral striatum, globus pallidus, substantia nigra) are delineated on the individual's co-registered MRI.
-
Kinetic Modeling: The time-activity curves for each ROI are fitted to a kinetic model to estimate the binding potential (BPND). The Simplified Reference Tissue Model (SRTM), with the cerebellum as the reference region, is commonly used to derive BPND.[3]
-
Pharmacological Challenge Analysis: In studies involving a pharmacological challenge (e.g., methylphenidate administration), the percentage change in BPND (ΔBPND) between the baseline and challenge scans is calculated as an index of endogenous dopamine release.[3]
Visualizations
Dopamine D2/D3 Receptor Signaling
The following diagram illustrates the role of the D2/D3 autoreceptor in modulating dopamine release. As autoreceptors, they are located on the presynaptic terminal and their activation by dopamine inhibits further dopamine synthesis and release, acting as a negative feedback mechanism. D2-like receptors, including D3, are generally inhibitory.[7]
Caption: Dopamine D3 autoreceptor negative feedback loop on dopamine synthesis and release.
Experimental Workflow for a this compound PET Study
This diagram outlines the typical workflow for a this compound PET imaging study in schizophrenia research, from participant recruitment to data analysis.
Caption: Standardized workflow for a this compound PET imaging study in psychosis research.
Logical Relationship: D3 Receptor Occupancy and Clinical Outcomes
The following diagram illustrates the theoretical relationship between dopamine D3 receptor occupancy by antipsychotic drugs and the potential for improved clinical outcomes in schizophrenia.
Caption: Hypothesized pathway from D3 receptor occupancy by antipsychotics to clinical improvement.
References
- 1. Examining Endogenous Dopamine in Treated Schizophrenia using [11C]-(+)-PHNO Positron Emission Tomography: A Pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Examining endogenous dopamine in treated schizophrenia using [¹¹C]-(+)-PHNO positron emission tomography: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imaging synaptic dopamine availability in individuals at clinical high-risk for psychosis: a [11C]-(+)-PHNO PET with methylphenidate challenge study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The dopamine D2 receptors in high-affinity state and D3 receptors in schizophrenia: a clinical [11C]-(+)-PHNO PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine D3 receptor and schizophrenia: a widened scope for the immune hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Dopamine D3 Receptor Gene and Posttraumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Dopamine Release with [11C]PHNO and Amphetamine Challenge: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing [11C]PHNO Positron Emission Tomography (PET) in conjunction with an amphetamine challenge to investigate synaptic dopamine (B1211576) release. This methodology is a powerful tool for understanding the pathophysiology of various neuropsychiatric disorders and for assessing the pharmacodynamic effects of novel therapeutics targeting the dopamine system.
Introduction
The dopamine system is critically involved in reward, motivation, and motor control, and its dysregulation is implicated in conditions such as addiction, schizophrenia, and Parkinson's disease. This compound is a PET radiotracer with high affinity for both D2 and D3 dopamine receptors, acting as an agonist.[1][2][3] Its sensitivity to endogenous dopamine levels makes it particularly well-suited for measuring changes in synaptic dopamine concentration following a pharmacological challenge, such as the administration of amphetamine.[4][5]
Amphetamine induces a robust increase in extracellular dopamine by promoting its release from presynaptic terminals. This surge in endogenous dopamine competes with this compound for binding to D2/D3 receptors, leading to a measurable reduction in the this compound binding potential (BP_ND).[4] The magnitude of this reduction serves as an indirect measure of dopamine release. Studies have shown that this compound is more sensitive to amphetamine-induced dopamine release than the commonly used antagonist radiotracer [11C]raclopride.[5][6][7]
Quantitative Data Summary
The following tables summarize the quantitative findings from studies employing this compound and an amphetamine challenge to measure dopamine release.
Table 1: Amphetamine-Induced Reduction in this compound Binding Potential (BP_ND) in Healthy Human Subjects
| Brain Region | Amphetamine Dose (oral) | % Reduction in BP_ND (Mean ± SD) | Reference |
| Caudate | 0.3 mg/kg | 13.2% | [8] |
| Putamen | 0.3 mg/kg | 20.8% | [8] |
| Ventral Striatum | 0.3 mg/kg | 24.9% | [8] |
| Globus Pallidus | 0.3 mg/kg | 6.5% (not significant) | [8] |
| Caudate | 0.5 mg/kg | 16-28% (range across regions) | [9] |
| Putamen | 0.5 mg/kg | 16-28% (range across regions) | [9] |
| Ventral Striatum | 0.5 mg/kg | 16-28% (range across regions) | [9] |
| Globus Pallidus | 0.5 mg/kg | 16-28% (range across regions) | [9] |
| Substantia Nigra | 0.5 mg/kg | 16-28% (range across regions) | [9] |
Table 2: Comparison of this compound and [11C]raclopride Sensitivity to Amphetamine Challenge in Non-Human Primates
| Brain Region | % Reduction in BP_ND with this compound (Mean ± SD) | % Reduction in BP_ND with [11C]raclopride (Mean ± SD) | Reference |
| Striatum | 52-64% | 33-35% | [4][5] |
Experimental Protocols
This section outlines a generalized protocol for conducting a this compound PET study with an amphetamine challenge in human subjects. This protocol is a synthesis of methodologies reported in the cited literature and should be adapted to specific research questions and institutional guidelines.
Subject Recruitment and Screening
-
Inclusion/Exclusion Criteria: Recruit healthy volunteers or a specific patient population. Exclude individuals with a history of major medical or psychiatric disorders, substance use disorders (unless part of the study), contraindications for MRI or PET scans, or pregnancy.
-
Informed Consent: Obtain written informed consent from all participants after a thorough explanation of the study procedures and potential risks.
-
Medical and Psychiatric Evaluation: Conduct a comprehensive medical history, physical examination, and psychiatric assessment.
Study Design
-
Within-Subject Design: Each participant undergoes two this compound PET scans on separate days: a baseline scan and a post-amphetamine scan.[8] A washout period of at least one week between scans is recommended.
-
Counterbalancing: In studies comparing different conditions or groups, counterbalance the order of the scans to minimize order effects.
Imaging Procedures
-
Radiotracer Synthesis: Synthesize this compound according to established radiochemistry protocols. Ensure high radiochemical purity (>95%).
-
PET Scanner Preparation: Perform daily quality control checks on the PET scanner.
-
Subject Preparation:
-
Instruct subjects to fast for at least 4 hours prior to the scan.
-
Insert two intravenous catheters, one for radiotracer injection and one for blood sampling (if arterial input function is being measured).
-
Position the subject's head in the scanner using a head holder to minimize motion.
-
-
Baseline this compound PET Scan:
-
Amphetamine Challenge and Second PET Scan:
-
On a separate day, administer an oral dose of d-amphetamine (e.g., 0.3-0.5 mg/kg).[6][8][9]
-
The second this compound PET scan should commence approximately 2-3 hours after amphetamine administration to coincide with peak dopamine release.[12]
-
Repeat the PET imaging procedure as described for the baseline scan.
-
Structural MRI Acquisition
-
Acquire a high-resolution T1-weighted structural MRI scan for each participant. This is used for co-registration with the PET data and for anatomical delineation of regions of interest (ROIs).
Data Analysis
-
Image Preprocessing:
-
Correct PET data for motion, attenuation, and radioactive decay.
-
Reconstruct the dynamic PET images.
-
Co-register the PET images to the individual's structural MRI.
-
-
Region of Interest (ROI) Definition:
-
Delineate ROIs on the MRI, including the caudate, putamen, ventral striatum, globus pallidus, and substantia nigra. The cerebellum is typically used as a reference region due to its low density of dopamine D2/D3 receptors.[4]
-
-
Kinetic Modeling:
-
Quantification of Dopamine Release:
-
Calculate the percentage change in BP_ND between the baseline and post-amphetamine scans for each ROI using the following formula: ΔBP_ND (%) = [(BP_ND_baseline - BP_ND_amphetamine) / BP_ND_baseline] * 100
-
This ΔBP_ND value represents the amphetamine-induced dopamine release.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of amphetamine-induced dopamine release and this compound competition.
Experimental Workflow
Caption: Workflow for a this compound PET amphetamine challenge study.
References
- 1. Separating dopamine D2 and D3 receptor sources of [11C]-(+)-PHNO binding potential: Independent component analysis of competitive binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Occupancy of Dopamine D3 and D2 Receptors by Buspirone: A [11C]-(+)-PHNO PET Study in Humans | Semantic Scholar [semanticscholar.org]
- 3. Occupancy of Dopamine D3 and D2 Receptors by Buspirone: A [11C]-(+)-PHNO PET Study in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imaging Nicotine- and Amphetamine-Induced Dopamine Release in Rhesus Monkeys with this compound vs [11C]raclopride PET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imaging nicotine- and amphetamine-induced dopamine release in rhesus monkeys with [(11)C]PHNO vs [(11)C]raclopride PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring amphetamine-induced dopamine release in humans: A comparative meta-analysis of [11 C]-raclopride and [11 C]-(+)-PHNO studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. keio.elsevierpure.com [keio.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. Endogenous dopamine release in the human brain as a pharmacodynamic biomarker: evaluation of the new GPR139 agonist TAK-041 with this compound PET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Estimating Endogenous Dopamine Levels at D2 and D3 Receptors in Humans using the Agonist Radiotracer [11C]-(+)-PHNO - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of scan-time shortening on the 11C-PHNO binding potential to dopamine D3 receptor in humans and test–retest reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Parametric Imaging and Test–Retest Variability of 11C-(+)-PHNO Binding to D2/D3 Dopamine Receptors in Humans on the High-Resolution Research Tomograph PET Scanner | Journal of Nuclear Medicine [jnm.snmjournals.org]
Application Notes and Protocols: Image Reconstruction Optimization for [11C]PHNO Human Scans
Audience: Researchers, scientists, and drug development professionals.
Introduction: [11C]-(+)-4-propyl-9-hydroxynaphthoxazine ([11C]PHNO) is a high-affinity agonist radioligand for in vivo positron emission tomography (PET) imaging of dopamine (B1211576) D2 and D3 receptors.[1][2][3][4] As an agonist, it preferentially binds to the high-affinity state of these receptors, making it a valuable tool for studying the dopamine system in neuropsychiatric disorders.[5][6] Accurate quantification of the this compound signal is paramount for reliable clinical research. The choice of image reconstruction algorithm and its parameters significantly impacts the quantitative accuracy and precision of the resulting PET images, influencing key outcome measures such as binding potential (BP_ND).
These notes provide an overview of optimized image reconstruction strategies and detailed protocols for human this compound PET scans to ensure robust and reproducible results.
Application Notes
The Importance of Reconstruction in Quantitative this compound Imaging
The goal of PET image reconstruction is to convert raw detector data (sinograms) into a 3D image representing the radiotracer's distribution. The accuracy of this conversion directly affects the quantification of receptor density. Modern reconstruction techniques, particularly for high-resolution scanners, must balance image noise, signal recovery (bias), and spatial resolution.
Common Reconstruction Algorithms
-
Ordered Subset Expectation Maximization (OSEM): OSEM is a widely used iterative reconstruction algorithm.[7] It improves upon older methods like filtered back-projection by modeling the Poisson statistics of radioactive decay. A key challenge with OSEM is the trade-off between bias and noise; as the number of iterations increases, image bias typically decreases (improving signal recovery), but image noise increases.[5][8] Finding the optimal number of iterations is crucial for quantitative studies. For instance, a study using the high-resolution NeuroEXPLORER scanner found that for 5-minute this compound frames, 8 to 13 iterations were sufficient to achieve biases below 10% and 5%, respectively, suggesting that fewer iterations than a standard protocol may be optimal to balance bias and noise.[5]
-
Bayesian Penalized Likelihood (BPL) Algorithms (e.g., Q.Clear): BPL algorithms represent a significant advancement over OSEM.[7] They incorporate a penalty function (regularization) during the reconstruction process to control noise, allowing the algorithm to run for full convergence without the noise amplification seen in OSEM.[7][8] The key user-defined parameter is a penalization factor, often denoted as beta (β). The β value controls the degree of noise suppression and edge preservation. For low-count kinetic analyses, such as with this compound, lower β values have been shown to yield lower bias compared to standard OSEM.[9] One study recommended a β value below 400 for this compound brain studies to achieve the lowest bias.[9]
Key Optimization Parameters
-
System Corrections: For optimal quantification, especially with modern high-resolution PET scanners, the reconstruction must incorporate corrections for physical effects including attenuation, scatter, random coincidences, deadtime, time-of-flight (TOF), depth-of-interaction (DOI), and scanner-specific point spread function (PSF) modeling.[5]
-
Post-Reconstruction Filtering: Applying a Gaussian filter after reconstruction can reduce image noise but may also degrade spatial resolution and affect quantification in small structures. The decision to apply smoothing and the choice of filter width (e.g., 2-mm FWHM) should be standardized across a study.[10] Some modern protocols with advanced reconstruction algorithms may not require any post-reconstruction smoothing.[5]
-
Voxel Size: The choice of voxel size should be appropriate for the scanner's resolution. High-resolution scanners may use sub-millimeter voxel sizes (e.g., 0.5 x 0.5 x 0.5 mm).[5]
Quantitative Data Summary
The following tables summarize key quantitative data from cited studies on the optimization and reproducibility of this compound scans.
Table 1: Impact of OSEM Iteration Number on Bias and Noise for this compound PET on the NeuroEXPLORER Scanner [5]
| Frame Duration | Iterations | Target Bias | Achieved |
| 5-min | 8 | < 10% | Yes |
| 5-min | 13 | < 5% | Yes |
| 1-min | 9 | < 10% | Yes |
Data adapted from a study evaluating the effect of OSEM iterations on quantitative accuracy. Bias was determined relative to the mean of replicate frames.
Table 2: Comparison of Q.Clear (β value) and OSEM for Low-Count this compound Quantification [9]
| Brain Region | Optimal Q.Clear β | Finding |
| Substantia Nigra (SN) | 100 | Lowest Repeatability Coefficient (RC) |
| Thalamus (Th) | 100 | Lowest RC |
| Globus Pallidus (GP) | 100 | Lowest RC |
| Striatum (St) | 200 | Lowest RC |
| Caudate (Cd) | 200 | Lowest RC |
| Putamen (Pt) | 200 | Lowest RC |
This pilot study suggests that Q.Clear reconstructions with low β values (100-200) demonstrate lower bias and better repeatability versus a standard OSEM reconstruction for low-count this compound brain PET.
Table 3: Test-Retest Variability (TRV) of this compound Binding Potential (BP_ND) [1][2][4]
| Brain Region | Receptor Predominance | Test-Retest Variability (m|ΔBP_ND|) |
| Caudate | D2-rich | 9% |
| Putamen | D2-rich | 9% |
| Pallidum | D3-rich | 6% |
| Thalamus | D3-rich | 14% |
| Substantia Nigra | D3-rich | 19% |
| Hypothalamus | D3-rich | 21% |
TRV is a measure of reproducibility. Lower values indicate higher reproducibility. Data were acquired on a High-Resolution Research Tomograph (HRRT) PET scanner.
Experimental Protocols
Protocol 1: Subject Preparation and Radiotracer Administration
-
Subject Recruitment: All subjects must provide written informed consent according to a protocol approved by the relevant Human Investigation and Radiation Safety Committees.[1]
-
Pre-Scan Preparation: Subjects should fast for at least 4 hours prior to the scan. An intravenous line is placed in an antecubital vein for radiotracer injection.
-
Radiotracer Injection: this compound is administered as an intravenous bolus. The injected dose typically ranges from 140 to 330 MBq.[4][5][10] The injected mass should be recorded, with a typical maximum of around 30 ng/kg.[1][4] The line should be flushed with saline immediately following injection.
Protocol 2: PET/MR Data Acquisition
-
Anatomical Scan: A high-resolution T1-weighted anatomical MRI scan of the brain is acquired for subsequent region of interest (ROI) delineation.[5]
-
PET Scan Positioning: The subject is positioned comfortably in the PET scanner with the head stabilized to minimize motion.
-
Transmission Scan: If using a PET/CT scanner, a low-dose CT scan is performed for attenuation correction prior to the emission scan.[10] For PET/MR, an MR-based attenuation correction map is generated.
-
Emission Scan: A dynamic PET scan in 3D list-mode is initiated simultaneously with the this compound bolus injection.
-
Scan Duration: The total scan duration is typically 120 minutes.[5][10][11]
-
Motion Monitoring: A camera-based marker-less motion tracking system can be used to monitor and correct for head motion during the scan.[5]
-
Data Framing: The acquired list-mode data is binned into a sequence of time frames for kinetic analysis (e.g., 6×30s, 3×1min, 2×2min, 22×5min).[10]
Protocol 3: Image Reconstruction
Option A: OSEM Reconstruction Protocol
-
Algorithm: Select the vendor-provided 3D OSEM algorithm.
-
Parameters:
-
Corrections: Apply all available corrections, including attenuation, scatter, randoms, deadtime, TOF, DOI, and spatial-variant PSF modeling.[5]
-
Voxel Size: Reconstruct to a small voxel size (e.g., 0.5 x 0.5 x 0.5 mm).[5]
-
Post-Reconstruction Smoothing: No post-reconstruction smoothing is applied to preserve the native resolution of the scanner.[5]
Option B: Q.Clear Reconstruction Protocol
-
Algorithm: Select the Bayesian Penalized Likelihood algorithm (e.g., Q.Clear).
-
Parameters:
-
Beta (β) Value: 100-200. This range has been shown to provide low bias for low-count this compound studies.[9]
-
-
Corrections: Ensure all standard corrections (attenuation, scatter, TOF, PSF, etc.) are enabled.
-
Voxel Size: Reconstruct to a small voxel size consistent with the OSEM protocol.
-
Post-Reconstruction Smoothing: No post-reconstruction smoothing is typically required.
Protocol 4: Quantitative Image Analysis
-
Motion Correction: Perform frame-by-frame image registration to an early summed image (e.g., 0-10 min) to correct for any head motion during the scan.[5]
-
Image Registration: Co-register the motion-corrected dynamic PET images to the subject's T1w MRI scan.
-
ROI Delineation: Define regions of interest (ROIs) on the subject's MRI using an automated or manual method (e.g., FreeSurfer). Key ROIs for this compound include D2-rich regions (caudate, putamen) and D3-rich regions (globus pallidus, substantia nigra, thalamus, hypothalamus, ventral striatum).[5][12] The cerebellum is defined as the reference region.[1]
-
Time-Activity Curve (TAC) Generation: Extract the mean radioactivity concentration from each ROI for all time frames to generate TACs.
-
Kinetic Modeling: Use the Simplified Reference Tissue Model (SRTM) with the cerebellum TAC as the input function to estimate the binding potential relative to non-displaceable tissue (BP_ND) in each target ROI.[1][13]
Visualizations
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Parametric Imaging and Test-Retest Variability of ¹¹C-(+)-PHNO Binding to D₂/D₃ Dopamine Receptors in Humans on the High-Resolution Research Tomograph PET Scanner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Automated preparation of the dopamine D2/3 receptor agonist ligand [11C]-(+)-PHNO for human PET imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PARAMETRIC IMAGING AND TEST-RETEST VARIABILITY OF 11C-(+)-PHNO BINDING TO D2/D3 DOPAMINE RECEPTORS IN HUMANS ON THE HRRT PET SCANNER - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. PET Imaging of D2/3 agonist binding in healthy human subjects with the radiotracer [11C]-N-propyl-nor-apomorphine (NPA): preliminary evaluation and reproducibility studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Innovations in clinical PET image reconstruction: advances in Bayesian penalized likelihood algorithm and deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Q.Clear reconstruction for dynamic 18F PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the impact of different penalty factors of the Bayesian reconstruction algorithm Q.Clear on in vivo low count kinetic analysis of this compound brain PET-MR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of scan-time shortening on the 11C-PHNO binding potential to dopamine D3 receptor in humans and test–retest reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PET Imaging of Pancreatic Dopamine D2 and D3 Receptor Density with 11C-(+)-PHNO in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imaging dopamine receptors in humans with [11C]-(+)-PHNO: dissection of D3 signal and anatomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Positron emission tomography quantification of [11C]-(+)-PHNO binding in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ROI Delineation in [11C]PHNO Scans Targeting D3-Rich Regions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the delineation of regions of interest (ROIs) in dopamine (B1211576) D3 receptor-rich areas of the human brain using positron emission tomography (PET) with the radioligand [11C]-(+)-PHNO. This document outlines detailed experimental protocols and presents quantitative data to facilitate consistent and reproducible research in neuropsychiatric drug development and related fields.
Introduction to [11C]PHNO PET Imaging
[11C]-(+)-PHNO is a PET radioligand that acts as an agonist with a notable preference for the dopamine D3 receptor over the D2 receptor.[1][2] This characteristic makes it a valuable tool for in vivo imaging and quantification of D3 receptor availability in the human brain.[3][4] The specific binding of this compound is a composite of signals from both D2 and D3 receptors, with the relative contribution of each varying across different brain regions based on their respective receptor densities.[1] Accurate delineation of ROIs is therefore critical for the precise analysis of the D3 receptor signal.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from this compound PET studies, focusing on binding potential (BPND) and the fraction of the signal attributable to D3 receptors (f(PHNO)(D3)) in various brain regions.
Table 1: Regional this compound Binding Potential (BPND) and D3 Receptor Fraction (f(PHNO)(D3))
| Brain Region | Mean BPND (± SD) | D3 Receptor Fraction (f(PHNO)(D3)) (%) | Reference |
| Substantia Nigra | 1.39 - 2.0 (± 1.1) | ~100 | [3][5] |
| Globus Pallidus | 1.90 - 3.4 (± 1.0) | 65 - 90 | [3][5][6] |
| Hypothalamus | Not specified | ~100 | [3] |
| Ventral Pallidum/Substantia Innominata | Not specified | 75 | [3] |
| Thalamus | 0.18 | 43 - 46 | [3][5] |
| Ventral Striatum | 0.77 - 3.4 (± 0.9) | 26 - 62 | [2][3][5][6] |
| Precommissural-ventral Putamen | Not specified | 6 | [3] |
| Dorsal Striatum | Not specified | ~0 | [5] |
| Caudate | 2.1 (± 0.4) - 3.4 | 55 | [2][6] |
| Putamen | 2.8 (± 0.6) - 4.3 | 53 | [2][6] |
Table 2: Test-Retest Variability of this compound BPND
| Brain Region | Test-Retest Variability (%) | Reference |
| Pallidum | 6 | [1][7] |
| Caudate | 9 | [1][7] |
| Putamen | 9 | [1][7] |
| Thalamus | 14 | [1][7] |
| Substantia Nigra | 19 | [1][7] |
| Hypothalamus | 21 | [1][7] |
Experimental Protocols
Subject Preparation and Radiotracer Administration
-
Subject Screening: All subjects should undergo a thorough medical and psychiatric screening to ensure they are healthy volunteers.
-
Informed Consent: Obtain written informed consent from all participants before any study-related procedures.
-
Fasting: Subjects should fast for at least 4 hours prior to the PET scan to minimize any potential effects of food intake on dopamine levels.
-
Catheter Placement: Insert intravenous catheters for radiotracer injection and, if required for arterial input function measurement, an arterial line.
-
Radiotracer Injection: Administer a bolus injection of this compound. The injected dose should be recorded, along with the specific activity at the time of injection.
PET and MRI Data Acquisition
-
PET Scan Duration: Dynamic PET scans are typically acquired for 90-120 minutes following the injection of this compound.[8] Shorter scan times of around 90 minutes may be sufficient for estimating BPND in D3-rich regions with minimal bias.[9]
-
PET Scanner: A high-resolution PET scanner is recommended for optimal image quality.[7]
-
Motion Correction: Head motion during the scan should be minimized using a head holder. Motion correction algorithms should be applied to the dynamic PET images.[8]
-
MRI Acquisition: A high-resolution structural MRI (e.g., T1-weighted) should be acquired for each subject. This is crucial for anatomical coregistration and accurate ROI delineation.[10]
Image Processing and Analysis
-
Image Reconstruction: Reconstruct PET data using appropriate algorithms (e.g., filtered back-projection or iterative reconstruction).
-
Coregistration: Coregister the dynamic PET images to the individual's structural MRI.
-
Kinetic Modeling: Quantify this compound binding using a kinetic model. The Simplified Reference Tissue Model (SRTM or SRTM2) is commonly used, with the cerebellum serving as the reference region due to its negligible D2/D3 receptor density.[7][8] This model allows for the estimation of the binding potential relative to non-displaceable tracer in tissue (BPND).
-
Parametric Images: Generate parametric images of BPND for voxel-wise analysis and visualization.[7]
ROI Delineation Protocol
Accurate and reproducible ROI delineation is paramount for the reliable quantification of this compound binding. Both manual and automated approaches can be employed.
Anatomical Guidelines for Manual ROI Delineation
A standardized set of anatomical guidelines should be followed for the manual delineation of D3-rich ROIs on the individual's coregistered MRI.[3] This approach has been shown to have high intra- and inter-operator reproducibility.[3]
Key D3-Rich Regions for Delineation:
-
Substantia Nigra (SN): A small midbrain nucleus that can be challenging to delineate. Careful identification on anatomical MRI is required.
-
Globus Pallidus (GP): A subcortical structure located medial to the putamen.
-
Hypothalamus: A small but critical region located at the base of the brain.
-
Ventral Pallidum/Substantia Innominata: Located inferior to the globus pallidus.
-
Ventral Striatum (VST): Includes the nucleus accumbens and the ventral parts of the caudate and putamen.
-
Thalamus: A large gray matter structure in the dorsal part of the diencephalon.
Automated ROI Delineation
Automated methods using predefined anatomical atlases or templates can also be utilized for ROI delineation.[1][11] These methods can improve efficiency and reduce operator-dependent variability.[3][11]
Workflow for Automated ROI Delineation:
-
Spatial Normalization: Spatially normalize the individual's MRI to a standard template space (e.g., MNI space).
-
Template Application: Apply a predefined ROI template to the normalized MRI.
-
Inverse Transformation: Apply the inverse transformation to bring the ROIs back to the individual's native space for analysis of the PET data.
Visualizations
Caption: Experimental workflow for this compound PET imaging and analysis.
Caption: Logical flow for ROI delineation in this compound PET studies.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Brain region binding of the D2/3 agonist [11C]‐(+)‐PHNO and the D2/3 antagonist [11C]raclopride in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging dopamine receptors in humans with [11C]-(+)-PHNO: dissection of D3 signal and anatomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Imaging dopamine D3 receptors in the human brain with positron emission tomography, this compound, and a selective D3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Parametric Imaging and Test-Retest Variability of ¹¹C-(+)-PHNO Binding to D₂/D₃ Dopamine Receptors in Humans on the High-Resolution Research Tomograph PET Scanner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of scan-time shortening on the 11C-PHNO binding potential to dopamine D3 receptor in humans and test–retest reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. D3 dopamine receptor-preferring this compound PET imaging in Parkinson patients with dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TPC - ROI [turkupetcentre.net]
Application Notes and Protocols for [11C]PHNO Imaging of Pancreatic Beta-Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction and Principle of Method
Type 1 Diabetes Mellitus (T1DM) is characterized by the autoimmune destruction of insulin-producing beta-cells in the pancreatic islets of Langerhans.[1] The ability to non-invasively quantify beta-cell mass (BCM) in vivo is crucial for understanding disease progression, evaluating the efficacy of therapeutic interventions like islet transplantation, and developing novel drugs aimed at preserving or regenerating beta-cells.[2][3]
Current clinical measures, such as C-peptide levels, reflect beta-cell function but may not accurately represent the total (functional and non-functional) BCM.[4] Positron Emission Tomography (PET) offers a sensitive molecular imaging technique to quantify specific biological targets. The radioligand (+)-4-propyl-9-hydroxynaphthoxazine, labeled with carbon-11 (B1219553) ([11C]-(+)-PHNO), has emerged as a promising tracer for estimating BCM.[5][6]
The principle of this method is based on the expression of dopamine (B1211576) D2 and D3 receptors on the surface of pancreatic beta-cells. Dopamine is co-secreted with insulin (B600854) and acts as an autocrine and paracrine signal to negatively regulate insulin secretion, a process mediated by these receptors.[7] [11C]PHNO is a dopamine D2/D3 receptor agonist with a 25- to 50-fold higher affinity for the D3 receptor subtype.[1][2] In diabetes, the loss of beta-cells leads to a corresponding reduction in the density of these D3 receptors in the pancreas. This reduction in available binding sites results in a measurably lower uptake of this compound in the pancreas of diabetic individuals compared to healthy controls, which can be quantified using PET imaging.[2][8]
Quantitative Data Summary
The following tables summarize key quantitative findings from clinical research studies using this compound PET to differentiate between Healthy Controls (HC) and individuals with Type 1 Diabetes (T1DM).
Table 1: Standardized Uptake Value (SUV) and SUV Ratio (SUVR) in Pancreas SUVR is calculated using the spleen as a reference region. Data is typically from 20-30 minutes post-injection.
| Parameter | Healthy Controls (HC) | Type 1 Diabetes (T1DM) | % Reduction in T1DM | Reference |
| Mean Pancreas SUV (20-30 min) | 14.7 ± 2.4 | 9.9 ± 3.8 | 33% | [2] |
| Mean Pancreas SUV (20-30 min) | 13.8 ± 1.7 | 4.0 (undetectable C-peptide) | 71% | [8] |
| Mean Pancreas SUVR-1 (20-30 min) | 6.2 ± 1.0 | 3.9 ± 1.3 | 37% | [2] |
| Mean Pancreas SUVR-1 (20-30 min) | 5.6 | 3.6 | 36.2% | [4][7] |
Table 2: Binding Potential (BPND) in Pancreas BPND is a measure of receptor density, calculated using kinetic modeling with the spleen as a reference region.
| Parameter | Healthy Controls (HC) | Type 1 Diabetes (T1DM) | % Reduction in T1DM | Reference |
| BPND (SRTM, 0-70 min) | 3.2 ± 0.5 | 2.2 ± 0.7 | 31% | [2] |
| BPND (Logan Ref., t=0, 0-70 min)* | 3.1 ± 0.5 | 2.0 ± 0.6 | 36% | [2] |
Experimental Protocols
Protocol for Radiosynthesis of this compound
This compound is produced via a multi-step automated synthesis. The most common method involves the reaction of [11C]propionic acid chloride with the precursor (+)-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][2][9]oxazin-9-ol ((+)-HNO).[10]
Materials:
-
Cyclotron-produced [11C]CO2
-
Ethylmagnesium bromide (EtMgBr)
-
Thionyl chloride (SOCl2)
-
(+)-HNO hydrochloride (precursor)
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Automated radiosynthesis module (e.g., GE TRACERlab)
-
HPLC for purification
Procedure:
-
[11C]CO2 Production: [11C]CO2 is produced via the 14N(p,α)11C nuclear reaction in a medical cyclotron.
-
Grignard Reaction: The [11C]CO2 is trapped in a solution of ethylmagnesium bromide in THF. This forms [11C]propionic acid after quenching.
-
Acyl Chloride Formation: The resulting [11C]propionic acid is reacted with thionyl chloride (SOCl2) to generate the highly reactive intermediate, [11C]propionic acid chloride.[10]
-
Acylation of Precursor: The [11C]propionic acid chloride is reacted with the (+)-HNO precursor to form an intermediate [11C]amide.[11][12]
-
Reduction: The [11C]amide is reduced using lithium aluminum hydride (LAH) to yield the final product, [11C]-(+)-PHNO.[11]
-
Purification and Formulation: The final product is purified using semi-preparative HPLC. The collected fraction is then formulated in a sterile, pyrogen-free solution (e.g., saline with ethanol) suitable for intravenous injection.
-
Quality Control: The final product must be tested for radiochemical purity (>95%), specific activity, and sterility before administration. The entire process from [11C]CO2 delivery to final product formulation is typically completed within 40-65 minutes.[2]
Protocol for Animal Studies (Streptozotocin-Induced Diabetes Model)
This protocol describes the induction of a T1DM model in rodents and subsequent PET imaging.
Materials:
-
Male Wistar or Sprague-Dawley rats (or suitable mouse strain)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (pH 4.5), sterile
-
Blood glucose meter
-
Animal PET/CT scanner
-
This compound radiotracer
Procedure:
-
Induction of Diabetes:
-
Dissolve STZ in cold, sterile citrate buffer immediately before use.
-
Administer a single high dose of STZ (e.g., 50-65 mg/kg for rats) via intraperitoneal (IP) or intravenous (IV) injection to induce beta-cell destruction.[13]
-
Provide animals with a 5-10% sucrose (B13894) solution in their drinking water for the first 24-48 hours post-injection to prevent hypoglycemia-related mortality.[13]
-
Monitor blood glucose levels daily. Hyperglycemia (blood glucose >250 mg/dL or 13.9 mmol/L) typically develops within 2-5 days and confirms the diabetic state.[14][15]
-
-
PET/CT Imaging:
-
Fast animals for 4-6 hours prior to imaging, with free access to water.
-
Anesthetize the animal (e.g., using isoflurane) and place it on the scanner bed. Maintain body temperature with a heating pad.
-
Place a catheter in a tail vein for radiotracer injection.
-
Perform a baseline CT scan for attenuation correction and anatomical localization.
-
Administer a bolus injection of this compound via the tail vein catheter.
-
Acquire a dynamic PET scan for 60-90 minutes.
-
Monitor vital signs throughout the scan.
-
-
Post-Imaging:
-
Allow the animal to recover from anesthesia.
-
Return the animal to its cage with free access to food and water.
-
Protocol for Human Clinical Studies
This protocol outlines the procedure for this compound PET/CT imaging in human subjects.[16][17]
1. Subject Recruitment and Screening:
-
Recruit healthy controls and individuals with diagnosed T1DM or T2DM (ages 18-65).[16]
-
Exclusion criteria include pregnancy, claustrophobia, contraindications to MRI/PET, and significant comorbidities.
-
Obtain informed consent from all participants.
2. Patient Preparation:
-
Subjects should fast overnight prior to the scan.[18]
-
For diabetic subjects, blood glucose should be monitored and managed. Some protocols may involve an overnight insulin drip to normalize plasma glucose levels.[18] Any administration of insulin should occur at least 4 hours prior to the scan to avoid altered biodistribution of the tracer.[19]
-
Establish intravenous access in an antecubital vein for radiotracer injection.
3. Radiotracer Administration:
-
Administer this compound as an intravenous bolus injection.
-
A typical injected activity is around 310 ± 54 MBq, with an injected mass of approximately 0.02 µg/kg.[20]
4. PET/CT Image Acquisition:
-
Position the subject in the PET/CT scanner with one bed position centered over the pancreas.
-
Perform a low-dose CT scan for attenuation correction and anatomical co-registration.
-
Begin a dynamic PET scan immediately following the injection. Scan duration can range from 30 to 120 minutes, though studies suggest a 30-70 minute scan is sufficient for robust quantification.[2][20]
-
Reconstruct the dynamic data into a series of time frames.
Data Analysis Protocol
1. Image Co-registration and ROI Definition:
-
Co-register the dynamic PET images with the CT or an MRI scan for accurate anatomical definition.
-
Manually draw Regions of Interest (ROIs) on the pancreas (head, body, and tail) and the spleen on a summed early-frame PET image (e.g., 0-10 min).[20] The spleen serves as the reference region as it is assumed to have a low density of D3 receptors.
2. Generation of Time-Activity Curves (TACs):
-
Apply the ROIs to the entire dynamic PET sequence to generate time-activity curves (TACs) for the pancreas and spleen. The data is decay-corrected and expressed in MBq/cc.
3. Quantitative Analysis:
-
Standardized Uptake Value (SUV): Calculate SUV for the pancreas at specific time intervals (e.g., 20-30 minutes) using the formula: SUV = [Tissue Activity (MBq/cc)] / [Injected Dose (MBq) / Body Weight (kg)]
-
SUV Ratio (SUVR): Calculate the SUVR using the spleen as a reference tissue: SUVR = [Mean Pancreas SUV] / [Mean Spleen SUV] Often, SUVR-1 is reported to represent specific binding.[7][9]
-
Kinetic Modeling: For more detailed analysis, calculate the non-displaceable binding potential (BPND) using reference tissue models that do not require arterial blood sampling, such as:
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Radiosynthesis of the D2/3 agonist [3-11C]-(+)-PHNO using [11C]iodomethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. noblelifesci.com [noblelifesci.com]
- 7. PET Imaging of Pancreatic Dopamine D2 and D3 Receptor Density with 11C-(+)-PHNO in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of PET Brain Radioligands for Imaging Pancreatic β-Cell Mass: Potential Utility of 11C-(+)-PHNO - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PET Imaging of Pancreatic Dopamine D2 and D3 Receptor Density with 11C-(+)-PHNO in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toward the Optimization of (+)-[11C]PHNO Synthesis: Time Reduction and Process Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.2. [11C]-(+)-PHNO synthesis & acquisition [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Streptozotocin-Induced Diabetic Nude Mouse Model: Differences between Animals from Different Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. Imaging pancreatic beta-cells with PET neuroimaging agent 11C-PHNO | Clinical Trials | Yale Medicine [yalemedicine.org]
- 17. Imaging pancreatic beta-cells with PET neuroimaging agent 11C-PHNO | Yale School of Medicine [medicine.yale.edu]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. diabetessociety.com.au [diabetessociety.com.au]
- 20. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for [11C]PHNO Competitive Binding Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed workflow and experimental protocols for conducting and analyzing [11C]PHNO competitive binding studies. This compound is a high-affinity agonist radioligand for the dopamine (B1211576) D2 and D3 receptors, with a preference for the D3 subtype.[1][2] Competitive binding assays using this compound are crucial for determining the affinity (Ki) of novel drug candidates for these receptors, a key step in the development of therapeutics for various neurological and psychiatric disorders.[3][4]
Overview of Competitive Binding Analysis
Competitive binding assays are used to determine the affinity of an unlabeled test compound (competitor) for a receptor by measuring its ability to displace a radiolabeled ligand (this compound in this case) from the receptor.[5][6] The fundamental principle is the law of mass action, which describes the reversible binding of ligands to receptors.[5] By incubating a fixed concentration of this compound and receptor with increasing concentrations of the unlabeled competitor, a competition curve is generated. This curve is then used to calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.[7] The IC50 value is dependent on the concentration of the radioligand used.[5][8] Therefore, it is converted to the inhibition constant (Ki), which represents the affinity of the competitor for the receptor and is independent of the radioligand concentration.[8][9]
Experimental Protocols
In Vitro this compound Competitive Binding Assay (Membrane Homogenate)
This protocol describes a competitive binding assay using cell membranes expressing dopamine D2/D3 receptors.
Materials:
-
Cell membranes expressing human dopamine D2 and/or D3 receptors
-
This compound (radioligand)
-
Unlabeled test compounds (competitors)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Nonspecific binding determination agent (e.g., a high concentration of a known D2/D3 antagonist like haloperidol (B65202) or raclopride)
-
96-well plates
-
Glass fiber filters
-
Scintillation vials and liquid scintillation cocktail
-
Liquid scintillation counter or gamma counter
Protocol:
-
Preparation of Reagents:
-
Prepare serial dilutions of the unlabeled test compounds in the assay buffer. A typical concentration range would span from 10^-12 M to 10^-5 M.
-
Dilute the this compound in assay buffer to a final concentration that is typically at or below its Kd value for the receptor of interest.
-
Prepare the cell membrane homogenate in assay buffer to a concentration that provides a sufficient signal-to-noise ratio.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, this compound, and cell membrane homogenate.
-
Nonspecific Binding: Assay buffer, this compound, nonspecific binding agent (e.g., 10 µM haloperidol), and cell membrane homogenate.
-
Competitive Binding: Assay buffer, this compound, varying concentrations of the unlabeled test compound, and cell membrane homogenate.
-
-
-
Incubation:
-
Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Termination of Assay:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add the scintillation cocktail, and count the radioactivity using a liquid scintillation counter or gamma counter.
-
In Vivo this compound PET Imaging for Competitive Binding (Occupancy Studies)
Positron Emission Tomography (PET) with this compound can be used to determine the in vivo receptor occupancy of a test drug in living subjects.[10][11] This involves performing a baseline this compound PET scan and then a second scan after administration of the test drug.[10]
Protocol:
-
Subject Preparation:
-
Subjects should be in a resting state in a quiet, dimly lit room.
-
An intravenous line is inserted for radiotracer injection and, if applicable, for administration of the competing drug.
-
-
Baseline this compound PET Scan:
-
A bolus injection of this compound is administered intravenously.
-
Dynamic PET data are acquired for a duration sufficient to capture the binding equilibrium, typically 90-120 minutes.[12]
-
A high-resolution anatomical MRI scan is also acquired for co-registration and region of interest (ROI) definition.[13]
-
-
Drug Administration:
-
The unlabeled test drug is administered to the subject at a specific dose and time point before the second PET scan.
-
-
Post-Dose this compound PET Scan:
-
A second this compound PET scan is performed following the same procedure as the baseline scan.
-
Data Analysis Workflow
In Vitro Data Analysis
The goal of the in vitro data analysis is to determine the Ki of the test compound.
Step 1: Raw Data Processing
-
Average the triplicate counts per minute (CPM) or disintegrations per minute (DPM) for each condition (total binding, nonspecific binding, and competitive binding at each competitor concentration).
Step 2: Calculation of Specific Binding
-
Specific Binding = Total Binding - Nonspecific Binding.
-
Calculate the percent specific binding at each competitor concentration:
-
% Specific Binding = (Specific Binding at [Competitor] / Specific Binding at [No Competitor]) * 100
-
Step 3: IC50 Determination
-
Plot the percent specific binding against the logarithm of the competitor concentration.
-
Fit the data using a nonlinear regression model (e.g., a sigmoidal dose-response curve with a variable slope) to determine the IC50 value.[7]
Step 4: Ki Calculation
-
Convert the IC50 to Ki using the Cheng-Prusoff equation:[14]
-
Ki = IC50 / (1 + ([L] / Kd))
-
Where:
-
[L] is the concentration of the radioligand (this compound).
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Data Presentation:
All quantitative data should be summarized in tables for clear comparison.
Table 1: In Vitro this compound Competitive Binding Data
| Test Compound | IC50 (nM) | Ki (nM) | Hill Slope (nH) |
| Compound A | 15.2 | 5.1 | 1.1 |
| Compound B | 78.5 | 26.2 | 0.9 |
| Reference Drug | 5.8 | 1.9 | 1.0 |
In Vivo PET Data Analysis
The primary outcome of in vivo PET occupancy studies is the percent receptor occupancy by the test drug.
Step 1: Image Preprocessing
-
Perform motion correction on the dynamic PET data.
-
Co-register the PET images to the subject's anatomical MRI.
Step 2: Definition of Regions of Interest (ROIs)
-
Delineate ROIs on the MRI for brain regions with high D2/D3 receptor density (e.g., striatum, globus pallidus, substantia nigra) and a reference region with negligible specific binding (e.g., cerebellum).[13][15]
Step 3: Kinetic Modeling
-
Extract time-activity curves (TACs) for each ROI.
-
Apply a suitable kinetic model to the TACs to estimate the binding potential (BP_ND). The Simplified Reference Tissue Model (SRTM) is commonly used for this compound.[13][16] BP_ND is a measure of the density of available receptors.
Step 4: Calculation of Receptor Occupancy
-
Calculate the percent receptor occupancy in each ROI using the following formula:
-
% Occupancy = ((BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline) * 100
-
Data Presentation:
Table 2: In Vivo this compound PET Receptor Occupancy Data
| Brain Region | Baseline BP_ND | Post-Dose BP_ND | Receptor Occupancy (%) |
| Caudate | 3.5 | 1.4 | 60 |
| Putamen | 4.2 | 1.7 | 59.5 |
| Ventral Striatum | 3.8 | 1.5 | 60.5 |
| Globus Pallidus | 2.9 | 1.2 | 58.6 |
Visualizations
Dopamine D3 Receptor Signaling Pathway
The dopamine D3 receptor, a G-protein coupled receptor (GPCR), primarily couples to Gi/Go proteins.[17] Its activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[18][19] This can modulate the activity of various downstream effectors, including ion channels and kinases like mitogen-activated protein kinase (MAPK).[17]
Caption: Dopamine D3 Receptor Signaling Pathway.
In Vitro Competitive Binding Workflow
This diagram illustrates the key steps involved in an in vitro this compound competitive binding experiment and subsequent data analysis.
Caption: In Vitro Competitive Binding Workflow.
In Vivo PET Occupancy Study Workflow
This diagram outlines the process for determining receptor occupancy using this compound PET imaging.
Caption: In Vivo PET Occupancy Study Workflow.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. PET technology for drug development in psychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 6. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PET as a Translational Tool in Drug Development for Neuroscience Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 11C- and 18F-Radiotracers for In Vivo Imaging of the Dopamine System: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of scan-time shortening on the 11C-PHNO binding potential to dopamine D3 receptor in humans and test–retest reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imaging dopamine receptors in humans with [11C]-(+)-PHNO: dissection of D3 signal and anatomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Two intracellular signaling pathways for the dopamine D3 receptor: opposite and synergistic interactions with cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing [11C]PHNO radiosynthesis for higher yield and purity
Welcome to the technical support center for the radiosynthesis of [11C]PHNO. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of this important dopamine (B1211576) D2/3 receptor agonist radiotracer.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and solutions to help you optimize your radiosynthesis for higher yield and purity.
1. Low Radiochemical Yield
Q: My this compound synthesis is resulting in a very low radiochemical yield. What are the potential causes and how can I improve it?
A: Low radiochemical yield is a common issue in this compound synthesis, often attributed to the challenging four-step procedure involving harsh reaction conditions.[1][2] Here are the primary factors and troubleshooting steps:
-
Suboptimal Reaction Temperature: The traditional protocol involves heating and cooling steps, which can lead to product loss.[1]
-
Moisture and Oxygen Contamination: The synthesis is highly susceptible to humidity and oxygen, which can degrade reagents and intermediates.[1]
-
Solution: Ensure a completely inert atmosphere throughout the synthesis. Use freshly dried solvents and reagents. Thoroughly purge the synthesis module with an inert gas (e.g., helium or argon) before starting the reaction.
-
-
Inefficient Trapping of [11C]CO2: Poor trapping of the initial [11C]CO2 will result in low starting activity for the subsequent steps.
-
Solution: Check the efficiency of your trapping agent and ensure your gas lines are not leaking.
-
-
Poor Quality of Precursor or Reagents: The purity and reactivity of the precursor ((+)-HNO) and other reagents like ethylmagnesium bromide and lithium aluminum hydride (LAH) are critical.
-
Solution: Use high-purity, freshly sourced or properly stored precursor and reagents. Consider qualifying new batches of precursor to ensure consistent performance.
-
2. Impurities and Byproduct Formation
Q: I am observing significant impurities in my final product. How can I identify and minimize them?
A: Byproduct formation can complicate purification and compromise the purity of the final this compound. Investigation of reaction intermediates and byproducts is key to troubleshooting.[2][3]
-
Identification of Byproducts:
-
Solution: Perform partial runs of the synthesis to identify the origin of byproducts.[1][3] For example, analyzing the reaction mixture after the acylation step can help identify unreacted precursor or acylation-related byproducts. Similarly, analyzing post-reduction can reveal byproducts from the LAH reduction step. Common radioactive intermediates and byproducts can be observed at specific retention times in the HPLC analysis.[1]
-
-
Minimizing Byproduct Formation:
-
Solution: Strict adherence to an inert atmosphere is crucial to prevent side reactions.[1] Optimizing the reaction temperature, as mentioned above, can also reduce the formation of certain byproducts. Careful control of the stoichiometry of reagents, particularly the Grignard reagent and LAH, can also minimize side reactions.
-
3. HPLC Purification Issues
Q: I'm having trouble with the HPLC purification of this compound. What are some common problems and solutions?
A: HPLC purification is a critical step for obtaining high-purity this compound suitable for in vivo studies.
-
Poor Peak Resolution:
-
Solution: Optimize your HPLC conditions. This includes the mobile phase composition, flow rate, and column type. A reversed-phase C18 column is commonly used.[1] Adjusting the gradient of the organic solvent can improve the separation of this compound from impurities.
-
-
Broad Peaks:
-
Solution: Ensure your sample is fully dissolved in the injection solvent and that the injection volume is appropriate for the column size. Column degradation can also lead to broad peaks; consider replacing the column if performance declines.
-
-
Loss of Radioactivity on the Column:
-
Solution: Check for compatibility of your product with the column material and mobile phase. Highly reactive species can sometimes interact with the stationary phase. Ensure the pH of the mobile phase is appropriate.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies to allow for easy comparison of different radiosynthesis methods for this compound.
Table 1: Comparison of this compound Radiosynthesis Methods
| Parameter | Traditional Method (Heating/Cooling) | Optimized Method (Room Temperature) | Semi-Automated Module ([3-11C]-(+)-PHNO) |
| Radiochemical Yield (non-decay corrected) | 0.53 ± 0.17% | 1.4 ± 0.8% | 9% (range 2-30%)[4] |
| Radiochemical Purity | >95% | >95% | >95%[4] |
| Specific Radioactivity (GBq/µmol) | Not consistently reported | Not consistently reported | 26.8 - 81.1[4] |
| Total Synthesis Time | ~40-65 min | ~35-60 min (saves ~5 min)[2] | 63-65 min[4] |
Experimental Protocols
Below are detailed methodologies for the traditional and optimized radiosynthesis of this compound.
Protocol 1: Traditional this compound Radiosynthesis with Heating and Cooling
This protocol is based on the method involving heating for the acylation step and cooling for the reduction.[1]
-
Production of [11C]CO2: Produce [11C]CO2 via the 14N(p,α)11C nuclear reaction in a cyclotron.
-
Grignard Reaction: Trap the [11C]CO2 in a solution of ethylmagnesium bromide in tetrahydrofuran (B95107) (THF).
-
Formation of [11C]Propionyl Chloride: React the resulting [11C]propionate with thionyl chloride to form [11C]propionyl chloride.
-
Acylation: React the [11C]propionyl chloride with the precursor, (+)-4-H-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1][3]oxazin-9-ol ((+)-HNO), in THF. Heat the reaction mixture to 80°C.
-
Reduction: Cool the reaction mixture to -15°C and add lithium aluminum hydride (LAH) in THF to reduce the amide intermediate.
-
Quenching and Purification: Quench the reaction with water and prepare the sample for HPLC purification. Purify the crude product using semi-preparative reversed-phase HPLC.
-
Formulation: Collect the this compound fraction, remove the HPLC solvent, and formulate in a physiologically compatible solution for injection.
Protocol 2: Optimized Room Temperature this compound Radiosynthesis
This optimized protocol omits the heating and cooling steps, leading to a faster synthesis and higher yield.[1][2]
-
Production of [11C]CO2 and Grignard Reaction: Follow steps 1 and 2 of the traditional protocol.
-
Formation of [11C]Propionyl Chloride: Follow step 3 of the traditional protocol.
-
Acylation at Room Temperature: React the [11C]propionyl chloride with the precursor, ((+)-HNO), in THF at room temperature.
-
Reduction at Room Temperature: Add LAH in THF to the reaction mixture at room temperature to reduce the amide intermediate.
-
Quenching, Purification, and Formulation: Follow steps 6 and 7 of the traditional protocol.
Visualizations
Experimental Workflow for Optimized this compound Radiosynthesis
Caption: Optimized room temperature radiosynthesis workflow for this compound.
Troubleshooting Decision Tree for Low this compound Yield
References
- 1. Toward the Optimization of (+)-[11C]PHNO Synthesis: Time Reduction and Process Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toward the Optimization of (+)-[11C]PHNO Synthesis: Time Reduction and Process Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Radiosynthesis of the D2/3 agonist [3-11C]-(+)-PHNO using [11C]iodomethane - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting failed [11C]PHNO radiosynthesis procedures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the radiosynthesis of [11C]PHNO.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the this compound synthesis process, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My radiochemical yield (RCY) of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low radiochemical yield is a common issue in this compound synthesis, a complex four-step process.[1][2] The synthesis is known to be sensitive to harsh reaction conditions and requires an inert atmosphere.[1][2] Several factors can contribute to low yields. Here is a step-by-step guide to troubleshoot this issue:
-
Moisture and Oxygen Contamination: The Grignard reaction, the initial step involving the fixation of [11C]CO2, is extremely sensitive to moisture and oxygen.[1] Even trace amounts of water can react with the Grignard reagent (ethylmagnesium bromide), reducing its efficacy and consequently lowering the yield of [11C]propionic acid.[3]
-
Solution: Ensure all glassware is rigorously dried. Use anhydrous solvents and reagents. Perform the synthesis under a continuous stream of inert gas (e.g., argon or nitrogen).
-
-
Inefficient [11C]CO2 Trapping: Incomplete trapping of the cyclotron-produced [11C]CO2 will directly lead to a lower amount of starting material for the synthesis.
-
Solution: Optimize the trapping efficiency of your system. Ensure the Grignard reagent is active and the gas flow rates are appropriate.
-
-
Suboptimal Reaction Temperatures: Traditional protocols involve heating and cooling steps which can be difficult to control precisely and can lead to product degradation.[1]
-
Ineffective Reduction Step: The final step involves the reduction of the intermediate amide using Lithium Aluminum Hydride (LAH). Incomplete reduction is a major cause of low yield.
-
Solution: Ensure the LAH reagent is fresh and active. The presence of intensive and broad peaks in the 5-7 minute region of your semi-preparative HPLC chromatogram, with a corresponding absence or small product peak, suggests a successful carbonylation but a failed reduction.[1] In this case, the LAH should be replaced.
-
Q2: I am observing unexpected peaks in my HPLC chromatogram. How can I identify the impurities and their source?
A2: The semi-preparative HPLC chromatogram is a valuable diagnostic tool for troubleshooting failed this compound radiosyntheses.[1] The presence of specific peaks can indicate the point of failure in the synthesis.
-
Early Eluting Peaks (0-26 seconds): These are typically hydrophilic compounds such as unreacted [11C]CO2 and [11C]propionic acid.[1] A large peak in this region with little to no product peak suggests a failure in the subsequent acylation or reduction steps.
-
Intermediate Peaks (around 47-48 seconds): These peaks likely correspond to carbonyl intermediates, such as the [11C]amide, which is the product of the acylation step.[1] Significant peaks in this area with a small this compound peak point towards an inefficient reduction step.
-
Broad Peaks (5-7 minutes): As mentioned previously, the presence of intense, broad peaks in this region is a strong indicator of a failed reduction step, suggesting an issue with the LAH reagent.[1]
Q3: How can I minimize the synthesis time for this compound to improve the final product yield?
A3: Due to the short half-life of Carbon-11 (20.4 minutes), minimizing the synthesis time is crucial for maximizing the radiochemical yield.[1] The most effective way to reduce the synthesis time is to eliminate the heating and cooling steps traditionally used in the acylation and reduction stages.[1][2] A synthesis performed entirely at room temperature can save approximately 5 minutes, leading to a significant increase in the non-decay-corrected yield.[1][2]
Q4: What are the best practices for handling and storing the precursor for this compound synthesis?
A4: The stability and purity of the precursor, (+)-4-propyl-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][3][4]oxazin-9-ol ((+)-HNO), are critical for a successful radiosynthesis.
-
Storage: The precursor should be stored in a cool, dark, and dry place to prevent degradation. It is advisable to store it under an inert atmosphere.
-
Quality Control: Before use, ensure the purity of the precursor. Impurities in the precursor can lead to the formation of side products, complicating purification and reducing the specific activity of the final product.
-
Handling: When weighing and dissolving the precursor, work quickly and efficiently to minimize its exposure to air and moisture.
Data Presentation
The following tables summarize quantitative data from various this compound radiosynthesis protocols.
Table 1: Comparison of Radiochemical Yield (RCY) and Synthesis Time with Different Reaction Temperatures
| Reaction Condition | Synthesis Time (min) | Isolated Radiochemical Yield (non-decay corrected) |
| Room Temperature (22°C) | ~25 | 1.4 ± 0.8% |
| LAH addition at -15°C | ~30 | 0.53 ± 0.17% |
| LAH addition at -40°C | ~30 | 0.50 ± 0.11% |
Data adapted from an der Gassen et al., 2019.[1]
Table 2: Typical Quality Control Parameters for this compound
| Parameter | Specification | Reference |
| Radiochemical Purity | >95% | [1] |
| Specific Activity | 26.8 - 81.1 GBq/μmol |
Experimental Protocols
Optimized Room Temperature Radiosynthesis of this compound
This protocol is based on the optimized method described by an der Gassen et al. (2019), which eliminates heating and cooling steps to reduce synthesis time and improve yield.[1]
-
[11C]CO2 Trapping and Grignard Reaction:
-
The cyclotron-produced [11C]CO2 is trapped in a solution of ethylmagnesium bromide in anhydrous tetrahydrofuran (B95107) (THF) at room temperature to form [11C]propionic acid.
-
-
Formation of [11C]Propionyl Chloride:
-
Thionyl chloride is added to the reaction mixture at room temperature to convert [11C]propionic acid to [11C]propionyl chloride.
-
-
Acylation:
-
The [11C]propionyl chloride solution is then added to a solution of the (+)-HNO precursor in anhydrous THF at room temperature to form the intermediate [11C]amide.
-
-
Reduction:
-
A solution of Lithium Aluminum Hydride (LAH) in anhydrous THF is added to the reaction mixture at room temperature to reduce the [11C]amide to this compound.
-
-
Quenching and Purification:
-
The reaction is quenched with water, and the crude product is purified by semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Mandatory Visualization
References
- 1. Toward the Optimization of (+)-[11C]PHNO Synthesis: Time Reduction and Process Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. allen.in [allen.in]
- 4. Toward the Optimization of (+)-[11C]PHNO Synthesis: Time Reduction and Process Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing mass dose effect in [11C]PHNO PET studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing mass dose effects during [11C]PHNO PET studies.
Frequently Asked Questions (FAQs)
Q1: What is the mass dose effect in the context of this compound PET studies?
A1: The mass dose effect, also known as receptor occupancy by the injected ligand, refers to the phenomenon where the total amount of injected (+)-[11C]PHNO (radiolabeled plus non-radiolabeled or 'cold' compound) is sufficient to occupy a significant fraction of the target D2/D3 receptors. This can lead to an underestimation of the true receptor density, as the tracer competes with its non-radiolabeled counterpart for binding sites.[1] This effect becomes more pronounced as the injected mass increases, resulting in a decrease in the measured binding potential (BP_ND).[1]
Q2: Why is minimizing the mass dose critical for this compound studies?
A2: Minimizing the mass dose is crucial for several reasons:
-
Pharmacological Effects: Even at low microgram doses, (+)-[11C]PHNO can exert pharmacological effects. Some participants in initial clinical studies reported experiencing nausea.[2] To avoid side effects, a maximum administered dose of 0.029 µg/kg has been recommended.[2]
-
Data Accuracy: A significant mass dose can saturate the D2/D3 receptors, leading to reduced specific binding and inaccurate quantification of receptor density and occupancy.[1][3]
-
Signal-to-Noise Ratio: While a higher injected radioactivity dose can improve image quality, it is limited by the mass of PHNO and the specific radioactivity.[4] High molar activity allows for the injection of sufficient radioactivity for good image quality while keeping the mass dose below the threshold for pharmacological effects and receptor saturation.
Q3: What constitutes a "tracer dose" and what are the typical injection parameters for this compound?
A3: A "tracer dose" is an amount of a radioligand so small that it occupies a negligible fraction of the target receptors (typically <5%) and does not induce pharmacological effects.[1] Achieving a true tracer dose requires high molar activity (Am) or specific activity (SA). For (+)-[11C]PHNO, a molar activity of > 48.5 GBq/µmol at the time of injection is required to avoid side effects in a 70 kg participant.[2]
Q4: How does the D2/D3 receptor binding of this compound differ from other radiotracers like [11C]raclopride?
A4: (+)-[11C]PHNO is a D2/D3 receptor agonist radioligand with a 25- to 48-fold higher affinity for the D3 receptor than the D2 receptor in vivo.[4][5] This makes it particularly valuable for studying the high-affinity state of these receptors.[6][7] In contrast, [11C]raclopride is a D2/D3 antagonist.[8] Studies comparing the two show that [11C]-(+)-PHNO has a preferential distribution in the globus pallidus and ventral striatum, while [11C]raclopride shows higher uptake in the dorsal striatum.[8] [11C]-(+)-PHNO is also more sensitive to competition with endogenous dopamine (B1211576) than [11C]raclopride.[6]
Troubleshooting Guide
Problem: I am observing low specific binding or a poor signal-to-noise ratio in my this compound PET images.
Possible Causes and Solutions:
-
High Mass Dose: An excessive mass dose can lead to receptor saturation.
-
Suboptimal Image Reconstruction: The number of iterations in the reconstruction algorithm can affect bias and noise.
-
Solution: For shorter frames, using fewer iterations than a standard protocol may help balance bias and noise. For example, for 1-minute frames, 9 iterations might be sufficient to reduce bias below 10%.[11]
-
-
Patient Motion: Subject movement during the scan can blur images and reduce quantitative accuracy.
-
Solution: Use a head fixation system, such as a custom-fitted thermoplastic mask, to minimize movement during the acquisition.[8]
-
Problem: My test-retest variability is higher than expected, particularly in D3-rich regions.
Possible Causes and Solutions:
-
Mass Carry-over Effect: If the time between scans is insufficient, residual unlabeled PHNO from the first scan could occupy receptors, reducing the binding potential in the second scan.
-
Solution: While a study with scans separated by 5.4 ± 0.7 hours found no significant mass carry-over effect, a trend was observed in the substantia nigra.[12] Ensure adequate time between scans, especially in within-day protocols.
-
-
Physiological Variability: Natural fluctuations in endogenous dopamine levels can compete with this compound binding, as it is sensitive to synaptic dopamine.[6]
-
Solution: Control for factors that can influence dopamine levels, such as caffeine (B1668208) intake, smoking, and time of day. Standardize these conditions for all subjects and across scans.
-
-
Scan Duration: Shorter scan times can impact the accuracy of binding parameter estimation.
-
Solution: While a 120-minute scan is common, studies show that a 90-minute scan can yield visually equal parametric images and reliable binding potential (BP_ND) estimations, which can improve subject comfort and reduce motion artifacts.[4]
-
Problem: Subjects are reporting nausea after this compound injection.
Possible Causes and Solutions:
-
Mass Dose Exceeds Pharmacological Threshold: Nausea is a known side effect associated with the mass dose of PHNO.[2][4]
-
Solution: Strictly adhere to the recommended mass dose limit of 0.029 µg/kg.[2] This requires a radiotracer synthesis that yields high molar activity. For a typical 70 kg person, the maximum injected mass should be around 2.03 µg.[2] Calculate the mass dose for each subject based on their weight and the molar activity at the time of injection.
-
Quantitative Data Summary
Table 1: Typical Injection Parameters for Human this compound PET Studies
| Parameter | Mean ± SD | Range | Reference |
| Injected Radioactivity (MBq) | 359 ± 37 | 274 - 422 | [8] |
| 137 ± 14 | - | [4] | |
| 356 ± 21 | - | [13] | |
| Molar Activity (mCi/µmol) | 1213 ± 278 | - | [8] |
| Molar Activity (MBq/nmol) | 27 ± 3 | - | [4] |
| Injected Mass (µg) | 1.9 ± 0.5 | 1.9 - 2.6 | [8] |
| 1.70 ± 0.66 | - | [13] | |
| Injected Mass (ng/kg) | 20 ± 2 | 18 - 24 | [4] |
Table 2: Regional Binding Potential (BP_ND) and Test-Retest Variability (TRV) of this compound
| Brain Region | Predominant Receptor | Mean BP_ND ± SD | TRV (%) | Reference |
| Caudate | D2 | 2.1 ± 0.4 | 9 | [8][12] |
| Putamen | D2 | 2.8 ± 0.6 | 9 | [8][12] |
| Ventral Striatum | D2/D3 | 3.4 ± 0.9 | - | [8] |
| Globus Pallidus | D3 | 3.4 ± 1.0 | 6 | [8][12] |
| Substantia Nigra | D3 | 2.0 ± 1.1 | 19 | [8][12] |
| Thalamus | D3 | - | 14 | [12] |
| Hypothalamus | D3 | - | 21 | [12] |
Experimental Protocols
Protocol 1: Standard this compound PET Imaging Protocol
-
Subject Preparation:
-
Subjects should fast for at least 4 hours prior to the scan.
-
A custom-fitted thermoplastic mask should be created for each subject to ensure head stabilization.[8]
-
-
Radiotracer Injection:
-
Image Acquisition:
-
Image Reconstruction and Analysis:
-
Data is reconstructed using an appropriate algorithm (e.g., OSEM).[11]
-
Time-activity curves (TACs) are generated for regions of interest (ROIs).
-
The Simplified Reference Tissue Model (SRTM), with the cerebellum as the reference region, is suitable for modeling this compound PET data to estimate the binding potential (BP_ND).[6]
-
Protocol 2: Optimized Radiosynthesis of (+)-[11C]PHNO
The production of (+)-[11C]PHNO is a challenging multi-step synthesis.[9] Optimization focuses on improving activity yield and reducing synthesis time to maximize molar activity.
-
Goal: Achieve higher activity yields by reducing the overall synthesis time.
-
Traditional Method: Involves heating to 80°C for acylation and cooling to -15°C for the addition of LAH.[9]
-
Optimized Method: A time-reduced procedure has been developed by conducting the entire radiosynthesis at room temperature, omitting all heating and cooling steps.[9][10]
-
Benefit: This optimization saves approximately 5 minutes, which corresponds to a decay prevention of about 15% of the activity yield, thereby increasing the molar activity of the final product.[9][10]
-
Quality Control: All batches must undergo rigorous quality control, including assessment of dose mass limit, specific activity, chemical impurity mass limit, residual solvent analysis, pH testing, and sterility testing.
Visualizations
Caption: Troubleshooting workflow for low specific binding in this compound PET studies.
Caption: Experimental workflow for a typical this compound PET study.
Caption: Decision tree for troubleshooting this compound radiosynthesis.
References
- 1. Mass dose effects and in vivo affinity in brain PET receptor studies--a study of cerebral 5-HT4 receptor binding with [11C]SB207145 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EANM guideline for harmonisation on molar activity or specific activity of radiopharmaceuticals: impact on safety and imaging quality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurovascular coupling to D2/D3 dopamine receptor occupancy using simultaneous PET/functional MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of scan-time shortening on the 11C-PHNO binding potential to dopamine D3 receptor in humans and test–retest reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. app.dimensions.ai [app.dimensions.ai]
- 8. Brain region binding of the D2/3 agonist [11C]‐(+)‐PHNO and the D2/3 antagonist [11C]raclopride in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toward the Optimization of (+)-[11C]PHNO Synthesis: Time Reduction and Process Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toward the Optimization of (+)-[11C]PHNO Synthesis: Time Reduction and Process Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Parametric Imaging and Test-Retest Variability of ¹¹C-(+)-PHNO Binding to D₂/D₃ Dopamine Receptors in Humans on the High-Resolution Research Tomograph PET Scanner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Optimization of Preprocessing Strategies in Positron Emission Tomography (PET) Neuroimaging: A [11C]DASB PET Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Motion Correction for Long [¹¹C]PHNO PET Scans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing long [¹¹C]PHNO PET scans. The following information is designed to help you identify and resolve common issues related to motion artifacts, ensuring the quality and quantitative accuracy of your experimental data.
Frequently Asked Questions (FAQs)
Q1: Why is motion correction particularly critical for long [¹¹C]PHNO PET scans?
A1: Long scan durations, often required for the kinetic modeling of [¹¹C]PHNO to accurately estimate dopamine (B1211576) D₂/D₃ receptor binding, increase the likelihood of patient or subject movement.[1] Head motion during these scans can lead to significant image degradation, including blurring and smearing of anatomical structures.[2][3] This reduces the accuracy of quantitative measures such as the binding potential (BPND), potentially confounding the results of your study.[4]
Q2: What are the common visual artifacts I might see in my [¹¹C]PHNO PET images if motion has occurred?
A2: Motion artifacts typically manifest as:
-
Blurring: A general loss of sharpness and detail in the image.[2][3]
-
Smearing or Ghosting: Elongation or duplication of high-uptake regions, which can obscure the boundaries between different brain structures.
-
Discontinuities: Misalignment between different time frames of the dynamic scan can create artificial edges or breaks in anatomical structures.[5]
-
"Cold" or "Hot" Spots: In PET/CT, misregistration between the PET and CT scans due to motion can lead to incorrect attenuation correction, creating artificial areas of low ("cold") or high ("hot") uptake, particularly near the edges of the brain.[6]
Q3: What are the main approaches to motion correction in PET imaging?
A3: The two primary strategies for motion correction are:
-
Frame-Based Motion Correction: This software-based approach involves dividing the dynamic PET scan into a series of shorter time frames.[7] These frames are then realigned to a reference frame using image registration algorithms.[2][3][7] This method is widely accessible and can be effective for correcting bulk, inter-frame motion.[4]
-
Event-by-Event Motion Correction: This more advanced technique requires a motion tracking system to monitor the subject's head position in real-time.[8][9] The motion information is then used to correct the line of response (LOR) for each detected positron annihilation event before image reconstruction.[7][10] This method can correct for both inter-frame and intra-frame motion, offering the highest accuracy.[11]
Q4: How does motion affect the quantitative accuracy of [¹¹C]PHNO binding potential (BPND)?
A4: Uncorrected motion typically leads to a biased estimation of BPND. The blurring effect of motion can cause a spill-out of signal from high-binding regions to lower-binding regions, resulting in an underestimation of the true BPND in key areas of interest. Motion can also introduce noise and variability into the time-activity curves (TACs) used for kinetic modeling, further impacting the reliability of the BPND estimates.
Troubleshooting Guides
Issue 1: Reconstructed [¹¹C]PHNO PET images appear blurry and lack clear anatomical definition.
-
Question: My summed [¹¹C]PHNO PET images look blurry, and I can't clearly distinguish key brain structures like the striatum and substantia nigra. What could be the cause and how can I fix it?
-
Answer: This is a classic sign of subject motion during the long PET scan. The extended acquisition time increases the probability of movement, which blurs the final reconstructed image.
Troubleshooting Steps:
-
Visual Inspection of Dynamic Frames: Review the individual time frames of your dynamic scan. If significant movement has occurred, you will likely see a shift in the position of the brain between frames.
-
Implement Frame-Based Motion Correction: If you have collected list-mode data, you can retrospectively correct for this motion. A common approach is to use software packages like FSL (FMRIB Software Library) or SPM (Statistical Parametric Mapping) to realign the dynamic frames.
-
Optimize Subject Comfort: For future scans, ensure the subject is as comfortable as possible to minimize voluntary movement. This includes using comfortable head restraints and providing clear instructions to remain still.
-
Issue 2: Time-activity curves (TACs) from specific regions of interest (ROIs) are noisy or show sudden, inexplicable jumps.
-
Question: When I generate TACs for my ROIs, some of them are very noisy or have sharp discontinuities that don't seem physiological. Is this related to motion?
-
Answer: Yes, abrupt subject motion between frames can cause a sudden shift in the ROI's position relative to the underlying anatomy. This can lead to the inclusion of voxels from adjacent tissues with different radiotracer uptake, resulting in sudden jumps or drops in the measured activity and increased noise in the TAC.
Troubleshooting Steps:
-
Correlate TAC Jumps with Frame-by-Frame Movement: Pinpoint the time frames where the discontinuities occur in your TACs. Visually inspect the corresponding dynamic image frames to confirm if a significant positional shift occurred at those times.
-
Apply Motion Correction: Perform frame-based or event-by-event motion correction. This will help to ensure that the ROI is sampling from the same anatomical region throughout the entire scan duration, leading to smoother and more reliable TACs.
-
Refine ROI Definition: After motion correction, re-evaluate your ROI definitions to ensure they accurately encompass the desired anatomical structures on the motion-corrected images.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to [¹¹C]PHNO PET scans and the impact of motion correction.
Table 1: Test-Retest Variability of [¹¹C]PHNO Binding Potential (BPND) in Healthy Volunteers (Motion Correction Not Explicitly Stated)
| Brain Region | Test-Retest Variability (%) | Reference |
| Caudate | 9% | [12][13] |
| Putamen | 9% | [12][13] |
| Pallidum | 6% | [12][13] |
| Substantia Nigra | 19% | [12][13] |
| Thalamus | 14% | [12][13] |
| Hypothalamus | 21% | [12][13] |
Note: This data provides a baseline for the inherent variability of [¹¹C]PHNO BPND measurements. Effective motion correction is expected to reduce this variability.
Table 2: Impact of Motion Correction on Quantitative Accuracy (Illustrative Examples from various PET studies)
| Motion Correction Method | Key Finding | Reference |
| Frame-Based (Image Registration) | Effectively corrects for inter-frame motion and improves quantitative accuracy compared to no correction. | [4] |
| Event-by-Event (with Motion Tracking) | Outperforms frame-based methods by also correcting for intra-frame motion, leading to the best image resolution and quantitative accuracy. | [11] |
| Data-Driven (Centroid of Distribution) | Can achieve results comparable to or better than hardware-based motion tracking in some cases. | [8] |
Experimental Protocols
Protocol 1: Frame-Based Motion Correction using FSL FLIRT
This protocol outlines a general workflow for performing frame-based motion correction on dynamic [¹¹C]PHNO PET data using FSL's FLIRT (FMRIB's Linear Image Registration Tool).
-
Data Preparation:
-
Reconstruct your dynamic PET list-mode data into a series of 3D image frames (e.g., 26 frames: 6x30s, 3x1min, 2x2min, 15x5min).
-
Create a reference frame. A common choice is to average the early frames (e.g., the first 10 minutes) to generate a high-signal-to-noise image.[1]
-
-
Brain Extraction (Optional but Recommended):
-
Use FSL's BET (Brain Extraction Tool) on your reference PET frame to create a brain mask. This can improve the accuracy of the registration by focusing on the brain tissue.
-
-
Image Registration:
-
Use FSL's FLIRT to register each individual dynamic frame to the reference frame. A rigid body transformation (6 degrees of freedom) is typically sufficient for head motion.
-
The basic command structure in a terminal would be:
-
-
Apply Transformations:
-
Apply the saved transformation matrices to their respective original frames to create a new set of motion-corrected dynamic frames.
-
-
Verification:
-
Visually inspect the motion-corrected frames by playing them as a movie to ensure that the brain remains stationary throughout the sequence.
-
Generate and inspect the TACs from key ROIs on the motion-corrected data to confirm that noise and discontinuities have been reduced.
-
Protocol 2: Conceptual Workflow for Event-by-Event Motion Correction
This protocol describes the general steps involved in event-by-event motion correction, which is typically implemented within the PET scanner's reconstruction software in conjunction with a motion tracking system.
-
System Setup:
-
A motion tracking system (e.g., an optical system with a marker attached to the subject's head) is set up to continuously record the head's position and orientation at high temporal resolution (e.g., 30-60 Hz).[11]
-
-
Data Acquisition:
-
PET data is acquired in list-mode, which records each detected annihilation event with its precise time and location.
-
Simultaneously, the motion tracking system records a continuous stream of 6-degree-of-freedom (3 translations, 3 rotations) motion data.
-
-
Data Synchronization:
-
The timestamps from the PET list-mode data and the motion tracking data are synchronized.
-
-
Event-by-Event Correction during Reconstruction:
-
During the image reconstruction process (e.g., using an algorithm like OSEM - Ordered Subsets Expectation Maximization), for each event in the list-mode file:
-
The motion data corresponding to the event's timestamp is retrieved.
-
A geometric transformation is applied to the Line of Response (LOR) of the event to move it back to the position it would have been in if no motion had occurred (i.e., the reference position).[7]
-
-
-
Image Reconstruction:
-
The motion-corrected LORs are then used to reconstruct the final 3D PET image.
-
Visualizations
Caption: Workflow diagram comparing Frame-Based and Event-by-Event motion correction techniques.
Caption: Logical workflow for troubleshooting common motion-related issues in PET data analysis.
References
- 1. Effect of scan-time shortening on the 11C-PHNO binding potential to dopamine D3 receptor in humans and test–retest reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Motion-correction strategies for enhancing whole-body PET imaging [frontiersin.org]
- 3. Motion-correction strategies for enhancing whole-body PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of motion and model bias on the detection of dopamine response to behavioral challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. asnc.org [asnc.org]
- 7. hug.ch [hug.ch]
- 8. Data-Driven Motion Detection and Event-by-Event Correction for Brain PET: Comparison with Vicra - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of event-based motion correction technique for PET study using list-mode acquisition and optical motion tracking system | Semantic Scholar [semanticscholar.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Parametric Imaging and Test-Retest Variability of ¹¹C-(+)-PHNO Binding to D₂/D₃ Dopamine Receptors in Humans on the High-Resolution Research Tomograph PET Scanner - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing side effects of [11C]PHNO injection like nausea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing [11C]PHNO in their experiments. The information provided is intended to help address potential side effects, specifically nausea, that may be encountered during this compound administration.
Troubleshooting Guide: Managing Nausea and Vomiting
Issue: Subject reports experiencing nausea or vomits during or shortly after this compound injection.
| Potential Cause | Suggested Action |
| High Injected Dose or Mass: Nausea and vomiting are significantly predicted by the injected dose and mass of this compound.[1] | - Reduce Dose: If scientifically permissible, lower the injected dose to ≤ 0.029 µg/kg, as this has been shown to be unlikely to produce side effects.[2] - Optimize Specific Activity: Aim for a higher specific activity of the radiotracer to reduce the total injected mass while maintaining the desired radioactivity. |
| Dopamine (B1211576) D2/D3 Receptor Agonism: this compound is a dopamine D2/D3 receptor agonist, and stimulation of these receptors in the chemoreceptor trigger zone (CTZ) of the brain can induce nausea and vomiting.[3][4] | - Pre-medication: Consider the use of a dopamine antagonist that does not cross the blood-brain barrier to mitigate peripheral side effects, if this does not interfere with the study's objectives. Consult with a physician or clinical team before administering any pre-medication. - Subject Comfort: Ensure the subject is in a comfortable, reclined position during and after the injection.[5] |
| Subject Anxiety: Anxiety about the procedure can sometimes manifest as physical symptoms like nausea. | - Informed Consent and Communication: Clearly explain the procedure and potential side effects to the subject beforehand to alleviate anxiety. - Relaxation Techniques: Suggest relaxation techniques or provide a calm environment. In some clinical settings, mild sedatives may be considered if appropriate and approved.[5][6] |
| General PET Scan Procedure Related: Nausea can be a general, though uncommon, side effect of PET scans.[7][8] | - Hydration: Encourage the subject to drink clear fluids after the scan to help flush the tracer from their system.[7] - Rest: Advise the subject to rest if they feel nauseous.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the common side effects of this compound injection?
A1: The most commonly reported side effects are nausea and, less frequently, vomiting.[1][2] In a review of 486 scans, nausea was present in 14.3% of cases and vomiting in 1.1%.[1]
Q2: How soon after injection do side effects typically appear and how long do they last?
A2: Symptoms of nausea and vomiting typically arise 3-5 minutes after the injection and subside within 7-12 minutes in all reported cases.[1]
Q3: Is medical intervention typically required for these side effects?
A3: In the studies reviewed, no medical action was required to address the reported nausea and vomiting.[1]
Q4: Is there a dose of this compound that is considered safe and unlikely to cause side effects?
A4: Yes, injected doses of 0.029 µg/kg or less are highly unlikely to produce any side effects in humans.[1][2]
Q5: Do subjects on antipsychotic medications experience fewer side effects?
A5: Yes, a study found that subjects taking antipsychotics, which often act as dopamine antagonists, had a significantly lower rate of nausea (3.1%) and no instances of vomiting.[2]
Q6: What is the mechanism behind this compound-induced nausea?
A6: this compound is a dopamine D2/D3 receptor agonist.[3] Nausea is a known side effect of dopamine agonists, which is believed to be caused by the stimulation of dopamine receptors in the chemoreceptor trigger zone (CTZ) in the brainstem.[4]
Quantitative Data on this compound Side Effects
The following table summarizes the incidence of side effects from a study involving 486 this compound scans.[1]
| Effect | Incidence in All Subjects (n=486) | Incidence in Drug-Free Volunteers (n=209) |
| No Effect | 84.6% | 79.8% |
| Nausea | 14.3% | 18.7% |
| Vomiting | 1.1% | 1.5% |
Experimental Protocols
Key Experiment: this compound PET Scan Injection Protocol
This is a generalized protocol based on methodologies cited in the literature.[9][10][11] Specific parameters may need to be adapted for individual research questions and equipment.
-
Subject Preparation:
-
Radiotracer Preparation and Dosing:
-
Injection and Scan Acquisition:
-
Monitoring:
-
Subjects should be monitored for the onset of any side effects, particularly nausea and vomiting, during and immediately after the injection.
-
A physician or qualified medical personnel should be available to address any adverse events.[1]
-
Visualizations
Caption: Signaling pathway of this compound-induced nausea.
Caption: Experimental workflow for a this compound PET scan.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Side effects profile in humans of (11)C-(+)-PHNO, a dopamine D(2/3) agonist ligand for PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Preparing for Your PET/CT Scan | Dana-Farber Cancer Institute [dana-farber.org]
- 6. mountsinai.org [mountsinai.org]
- 7. How should I manage potential nausea after a PET scan? | Drlogy [drlogy.com]
- 8. PET CT scan side effects : Understanding the risks and complications. — Medipulse: Best Private Hospital in Jodhpur [medipulse.in]
- 9. Effect of scan-time shortening on the 11C-PHNO binding potential to dopamine D3 receptor in humans and test–retest reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brain region binding of the D2/3 agonist [11C]‐(+)‐PHNO and the D2/3 antagonist [11C]raclopride in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
Technical Support Center: [11C]PHNO Parametric Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing noise in [11C]PHNO parametric images.
Frequently Asked Questions (FAQs)
Q1: Is it possible to obtain low-noise parametric images with this compound?
A1: Yes, due to the relatively fast kinetics of this compound, it is possible to compute low-noise binding potential (BPND) parametric images. Studies have shown that this can be achieved using the Simplified Reference Tissue Model (SRTM) and its two-parameter version (SRTM2) without the need for spatial smoothing[1][2][3][4].
Q2: What are the common sources of noise in this compound PET images?
A2: Noise in PET images, including those generated with this compound, can arise from several factors. The primary sources are scattered and random coincidence events, which are inherent to the physics of PET imaging. Other contributing factors include low radiotracer counts in regions of interest, patient motion during the scan, and the image reconstruction algorithm used[5]. D3 receptor-rich regions, which are often small, are particularly susceptible to noise and partial volume effects[6].
Q3: Which kinetic model is recommended for generating low-noise this compound parametric images?
A3: Both the Simplified Reference Tissue Model (SRTM) and SRTM2 are recommended for computing low-noise BPND parametric images of this compound[1][2][3][4]. Visually, SRTM2 images may exhibit slightly lower noise, particularly in regions with low binding[1]. While SRTM may not be theoretically ideal for this compound as regional time-activity curves are not perfectly represented by a one-tissue compartment model, it has been shown to provide BPND estimates that are in good agreement with those from more complex models requiring arterial blood sampling[1][4].
Q4: Is spatial smoothing always necessary for this compound parametric images?
A4: No. Due to the favorable and relatively fast kinetics of this compound, low-noise BPND parametric images can be obtained with both SRTM and SRTM2 without the application of spatial smoothing[1][2][3][4]. This is advantageous as it helps to preserve the spatial resolution of the images.
Troubleshooting Guides
Issue 1: High Noise Levels in Final Parametric Images
Possible Cause: Suboptimal choice of kinetic model or post-processing steps.
Troubleshooting Steps:
-
Kinetic Model Selection:
-
Ensure you are using a reference tissue-based model such as SRTM or SRTM2, which are known to produce low-noise images for this compound[1][2][3][4].
-
If you are using a more complex model that is sensitive to noise, such as the Logan graphical analysis, consider switching to a more robust method like the multilinear analysis (MA1) or SRTM/SRTM2[1].
-
-
Review Post-Processing Filters:
-
If spatial filtering is being applied, evaluate the type and parameters of the filter. While not always necessary for this compound, if you choose to use a filter, consider an edge-preserving filter over a standard Gaussian filter to minimize resolution loss.
-
Generalized Filtering Options: Several filtering techniques can be applied post-reconstruction to reduce noise. The optimal choice may depend on the specific characteristics of your data and the desired outcome.
-
Gaussian Filter: The most common smoothing technique. It reduces noise but can also blur the image and reduce spatial resolution[7].
-
Bilateral Filter: An edge-preserving filter that considers both the spatial distance and the intensity difference between pixels, which can reduce noise while preserving sharp edges[8].
-
Non-Local Means (NLM) Filter: This filter averages pixels with similar surrounding neighborhoods, which can be effective for noise reduction while preserving details. Both static and dynamic NLM filters have shown superior performance in some PET studies compared to standard Gaussian smoothing[7][8][9].
-
HYPR (Highly Constrained Backprojection) Filter: An advanced technique that can improve spatial resolution and reduce noise[7][9].
-
-
-
Image Reconstruction Parameters:
-
The choice of reconstruction algorithm (e.g., FBP vs. OSEM) and its parameters (iterations, subsets) can significantly impact image noise. Iterative reconstruction methods like OSEM can sometimes amplify noise at higher iteration numbers[10][11]. Review your reconstruction protocol to ensure it is optimized for noise performance.
-
Issue 2: Poor Image Quality in Small, D3-Rich Regions
Possible Cause: Partial volume effects and inherent low radiotracer counts in small structures.
Troubleshooting Steps:
-
Partial Volume Correction (PVC):
-
Small regions of interest, such as the substantia nigra and hypothalamus, are particularly vulnerable to the partial volume effect, which can lead to an underestimation of the true signal and an increase in apparent noise[6].
-
Applying a partial volume correction method can help to mitigate these effects and improve the accuracy of quantification in these small structures.
-
-
High-Resolution PET System:
-
Whenever possible, use a PET scanner with high spatial resolution. This will minimize the partial volume effect and improve the signal-to-noise ratio in small brain regions[6].
-
-
Region of Interest (ROI) Definition:
-
Ensure that ROIs are drawn accurately and consistently, as misplacement can incorporate noise from surrounding tissues.
-
Quantitative Data Summary
The following table summarizes the performance of different filtering techniques as reported in a functional PET imaging study. While not specific to this compound, it provides a general comparison of their effectiveness.
| Filtering Technique | Temporal Signal-to-Noise Ratio (tSNR) Improvement (vs. 3D Gaussian) | Test-Retest Reliability Improvement (vs. 3D Gaussian) | Required Sample Size Reduction (vs. 3D Gaussian) |
| dNLM (dynamic Non-Local Means) | Superior | Improved | 15.4% reduction |
| sNLM (static Non-Local Means) | Superior | - | Increased |
| MRI-MRF (L=10) | Superior | - | Increased |
| Ihypr4D | Superior | - | - |
| hypr | - | Improved | - |
| 4D Gaussian | - | - | Significantly Increased |
Data adapted from a study on [18F]FDG fPET, which may not be directly transferable to this compound but provides a useful comparison of modern filtering techniques[7].
Experimental Protocols
Protocol 1: Generating Low-Noise this compound Parametric Images using SRTM/SRTM2
This protocol is based on methodologies described in studies that successfully generated low-noise this compound images[1][2].
-
Data Acquisition:
-
Acquire dynamic this compound PET data over a suitable duration (e.g., 90-120 minutes).
-
Simultaneously acquire a T1-weighted MRI for anatomical coregistration and ROI definition.
-
-
Image Pre-processing:
-
Perform motion correction on the dynamic PET images.
-
Coregister the mean PET image to the subject's MRI.
-
-
Time-Activity Curve (TAC) Extraction:
-
Define regions of interest (ROIs) on the coregistered MRI, including target regions and a reference region. The cerebellum is typically used as the reference region for this compound[1].
-
Extract the mean time-activity curves from all ROIs.
-
-
Parametric Image Generation:
-
Use software capable of implementing the Simplified Reference Tissue Model (SRTM) and/or SRTM2.
-
Apply the chosen model to the dynamic PET data on a voxel-by-voxel basis, using the cerebellum TAC as the reference input.
-
The SRTM/SRTM2 implementation may use a basis-function approach. For example, the clearance rate constant (k2) can be restricted to a predefined range (e.g., 0.01–1.0 min−1)[1].
-
Crucially, no spatial smoothing is applied at this stage [1][2][3][4].
-
-
Image Analysis:
-
The resulting parametric images represent the binding potential (BPND) at each voxel. These can then be used for further statistical analysis.
-
Visualizations
Caption: Workflow for generating low-noise this compound parametric images.
Caption: Troubleshooting flowchart for noisy this compound parametric images.
References
- 1. PARAMETRIC IMAGING AND TEST-RETEST VARIABILITY OF 11C-(+)-PHNO BINDING TO D2/D3 DOPAMINE RECEPTORS IN HUMANS ON THE HRRT PET SCANNER - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Parametric Imaging and Test-Retest Variability of ¹¹C-(+)-PHNO Binding to D₂/D₃ Dopamine Receptors in Humans on the High-Resolution Research Tomograph PET Scanner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Properties of Noise in Positron Emission Tomography Images Reconstructed with Filtered-Backprojection and Row-Action Maximum Likelihood Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of scan-time shortening on the 11C-PHNO binding potential to dopamine D3 receptor in humans and test–retest reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. TPC - PET image filtering [turkupetcentre.net]
- 9. researchgate.net [researchgate.net]
- 10. Characteristics of Smoothing Filters to Achieve the Guideline Recommended Positron Emission Tomography Image without Harmonization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical and phantom validation of a deep learning based denoising algorithm for F-18-FDG PET images from lower detection counting in comparison with the standard acquisition - PMC [pmc.ncbi.nlm.nih.gov]
Effect of scan-time shortening on [11C]PHNO binding potential
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing [11C]PHNO Positron Emission Tomography (PET) for dopamine (B1211576) D2/D3 receptor quantification. The following information addresses common issues encountered during experimental design and data analysis, with a focus on the effects of scan-time shortening on binding potential (BP_ND_).
Troubleshooting and FAQs
Q1: My this compound binding potential (BP_ND_) values seem lower than expected when using a shorter scan duration. Is this a known issue?
A1: Yes, this is an expected phenomenon. Shortening the scan duration for this compound PET studies is associated with a systematic underestimation or negative bias in BP_ND_ values.[1][2][3] This occurs because truncating the scan in the later phase can lead to an overestimation of the tracer's efflux rate, resulting in a lower calculated binding potential.[1] The magnitude of this bias increases as the scan time is reduced.[1][2][3] For instance, one study found that in the pallidum, ventral striatum (VST), and substantia nigra (SN), a 90-minute scan resulted in a bias of less than 5% compared to a 120-minute scan.[2] However, for the hypothalamus, a scan time of at least 110 minutes was required to keep the bias within 5%.[1][2]
Q2: How does reducing the scan time affect the reliability and reproducibility of my results?
A2: Reducing scan time not only introduces bias but also decreases the test-retest reliability of this compound BP_ND_ measurements.[1][2][3] Test-retest variability (TRV) generally increases with shorter scan durations. However, a 90-minute scan has been shown to provide reliability comparable to a full 120-minute scan for certain D3 receptor-rich regions like the striatum and substantia nigra when using a high-resolution, whole-body PET system.[1][2] Specifically, the TRV for a 90-minute scan was found to be 3% in the VST and pallidum, and 7% in the SN.[2] For the hypothalamus, a scan of less than 110 minutes resulted in a TRV of more than 9%.[2]
Q3: What is the minimum recommended scan duration for quantifying this compound BP_ND_?
A3: The minimum recommended scan duration depends on the specific brain regions of interest. For D3-rich areas such as the pallidum, ventral striatum (VST), and substantia nigra (SN), a 90-minute scan duration is generally sufficient to achieve a bias of less than 5% and maintain good test-retest reliability.[1][2] However, for other regions like the hypothalamus, a longer scan duration of 110 minutes is necessary to achieve similar accuracy and reliability.[1][2] It is important to note that while even shorter scan times (e.g., 70-80 minutes) might yield stable values in the striatum, they may not be adequate for extrastriatal regions.[1]
Q4: Are there alternative quantification methods that are less sensitive to scan duration?
A4: Semi-quantitative analysis using the Standardized Uptake Value Ratio (SUVR) can be an alternative to estimate BP_ND_ and may allow for shorter scan times.[1] There is a linear correlation between BP_ND_ and SUVR–1 in the substantia nigra, pallidum, and caudate, and the test-retest variability of SUVR is comparable to that of BP_ND_.[1] This approach could potentially shorten the scan time to as little as 30 minutes for evaluating this compound binding in these specific regions.[1] However, it's important to be aware that the relationship between SUVR and BP_ND_ can be influenced by the BP_ND_ value itself and the rate of tracer delivery (K1).[1]
Q5: I am concerned about patient comfort with a long 120-minute scan. What is the justification for this duration?
A5: The long scan duration of 120 minutes has been traditionally used in this compound studies to ensure the accurate quantification of binding to the D3 receptor, which can be challenging for subjects.[1][2][3] This duration allows for the collection of data during the later phases of tracer kinetics, which is crucial for the stable estimation of BP_ND_ using kinetic models like the Simplified Reference Tissue Model (SRTM).[1][4] The reference standard for evaluating the effect of scan-time shortening is often the BP_ND_ obtained from a full 120-minute scan.[1]
Q6: What are some potential confounding factors I should be aware of when conducting this compound PET studies?
A6: Several factors can influence the results of this compound PET studies. The injected mass of PHNO can have an effect, and it is recommended to keep it minimal and consistent across scans.[5] Diurnal variations in dopamine receptor binding have been reported, so standardizing the time of day for injections can help minimize this variability.[1] Additionally, the choice of the reference region is critical; the cerebellum is commonly used for this compound to estimate non-specific binding.[1][4]
Data Presentation
Table 1: Effect of Scan-Time Shortening on this compound Binding Potential (BP_ND_) Bias
| Brain Region | 90-min Scan Bias (%) | 110-min Scan Bias (%) |
| Pallidum | < 5 | < 5 |
| Ventral Striatum (VST) | < 5 | < 5 |
| Substantia Nigra (SN) | < 5 | < 5 |
| Hypothalamus | > 5 | < 5 |
Data synthesized from Matsunaga et al. (2023).[1][2]
Table 2: Effect of Scan-Time Shortening on this compound BP_ND_ Test-Retest Variability (TRV)
| Brain Region | 90-min Scan TRV (%) | 110-min Scan TRV (%) |
| Pallidum | 3 | Not Reported |
| Ventral Striatum (VST) | 3 | Not Reported |
| Substantia Nigra (SN) | 7 | Not Reported |
| Hypothalamus | > 9 | 9 |
Data synthesized from Matsunaga et al. (2023).[1][2]
Experimental Protocols
Detailed Methodology for a this compound PET Scan Experiment (Based on Matsunaga et al., 2023)
-
Subject Preparation: Subjects should be healthy volunteers. Invasive procedures like arterial blood sampling can be avoided by using a reference tissue model for quantification.[1]
-
PET/CT Scanner: The study can be performed using a digital whole-body PET/CT system.[1][2]
-
Radiotracer Injection: A bolus intravenous injection of this compound (e.g., 137 ± 14 MBq) is administered through a line in an antecubital vein, followed by a saline flush.[1] The specific radioactivity and injected mass should be recorded (e.g., 27 ± 3 MBq/nmol and 20 ± 2 ng/kg, respectively).[1]
-
Image Acquisition:
-
Image Reconstruction and Analysis:
-
PET images are reconstructed.
-
Regions of Interest (ROIs) for D3-rich areas (pallidum, VST, SN, hypothalamus) are defined.
-
The binding potential relative to the non-displaceable tracer in the tissue (BP_ND_) is quantified using the Simplified Reference Tissue Model (SRTM), with the cerebellum as the reference region.[1][2]
-
-
Evaluation of Scan-Time Shortening:
-
The 120-minute list-mode data is truncated to simulate shorter scan durations (e.g., 40, 50, 60, 70, 80, 90, 100, and 110 minutes).
-
BP_ND_ is calculated for each truncated dataset and compared to the values obtained from the full 120-minute scan to determine bias and test-retest variability.[2]
-
Mandatory Visualization
Caption: Experimental workflow for assessing the effect of scan-time shortening on this compound binding potential.
Caption: Logical relationships between scan duration, data quality, and experimental considerations.
References
- 1. Effect of scan-time shortening on the 11C-PHNO binding potential to dopamine D3 receptor in humans and test–retest reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of scan-time shortening on the 11C-PHNO binding potential to dopamine D3 receptor in humans and test-retest reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Positron emission tomography quantification of [11C]-(+)-PHNO binding in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mathematical modelling of [¹¹C]-(+)-PHNO human competition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Partial Volume Correction for [11C]PHNO PET Data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with partial volume correction (PVC) methods for [11C]PHNO PET data.
Troubleshooting Guides
This section addresses specific issues that may arise during the application of partial volume correction to your this compound PET data.
Issue 1: Overcorrection or Undercorrection of PET Signal
Symptoms:
-
Corrected binding potential (BP_ND) values are physiologically improbable (e.g., negative or excessively high).
-
Significant noise amplification in the corrected images, especially in small regions of interest (ROIs).
-
Introduction of new artifacts in the PET image after correction.
Possible Causes and Solutions:
| Cause | Solution |
| Inaccurate Point Spread Function (PSF) Estimation: The full width at half maximum (FWHM) of the scanner's PSF is a critical input for most PVC algorithms. An incorrect FWHM can lead to significant errors in the correction. | Action: Re-measure the PSF of your PET scanner using a point source phantom. Ensure that the PSF is appropriate for the reconstruction algorithm used for the this compound PET data. The PSF should be measured as close to the center of the field of view as possible. |
| Mismatched PET-MR Co-registration: Anatomically-guided PVC methods rely on accurate alignment between the PET and structural MR images.[1] | Action: Visually inspect the co-registration of the PET and MR images. If misalignment is observed, perform a new co-registration and re-run the PVC. Consider using non-linear registration methods for improved accuracy. |
| Incorrect MR Image Segmentation: Errors in the segmentation of gray matter (GM), white matter (WM), and cerebrospinal fluid (CSF) from the MR image will propagate into the PVC. | Action: Review the segmented MR images. If there are clear errors (e.g., WM classified as GM), manually edit the segmentations or adjust the parameters of your segmentation software. |
| Violation of Methodological Assumptions: Different PVC methods have different underlying assumptions. For example, the Müller-Gärtner (MG) method assumes uniform tracer distribution within GM and no specific binding in WM.[2] This may not hold true for all brain regions with this compound. | Action: Consider the biological plausibility of the assumptions for your specific ROIs. If the assumptions are likely violated, consider using a different PVC method with less stringent assumptions, such as the Iterative Yang (IY) method.[2] |
Issue 2: Increased Variability in Corrected Data
Symptoms:
-
Higher test-retest variability in BP_ND after PVC compared to uncorrected data.
-
Reduced statistical power in group analyses after correction.
Possible Causes and Solutions:
| Cause | Solution |
| Noise Amplification: PVC methods can amplify noise, particularly in images with low counts. | Action: Ensure your this compound PET data has adequate counting statistics. If noise is a significant issue, consider applying a post-reconstruction filter to the PET images before PVC, but be aware that this may also impact spatial resolution. |
| Inappropriate PVC Method for Longitudinal Studies: Some PVC methods may be less suitable for longitudinal studies where detecting small changes over time is the primary goal. For example, the Geometric Transfer Matrix (GTM) method has been shown to have lower precision in longitudinal amyloid PET studies compared to other methods.[3][4] | Action: For longitudinal this compound studies, carefully evaluate the test-retest reliability of your chosen PVC method. Consider using methods that have demonstrated good precision in longitudinal settings. |
Frequently Asked Questions (FAQs)
Q1: What is the partial volume effect (PVE) and why is it a problem for this compound PET?
The partial volume effect (PVE) is a phenomenon in PET imaging that causes a blurring of the signal due to the limited spatial resolution of the scanner.[5] This leads to two main issues:
-
Spill-out: The signal from a small, high-uptake region (like the substantia nigra, which is rich in dopamine (B1211576) D3 receptors targeted by this compound) "spills out" into surrounding tissues, leading to an underestimation of the true radioactivity concentration in that region.[6]
-
Spill-in: The signal from surrounding tissues "spills into" the region of interest, which can either increase or decrease the measured signal depending on the relative tracer uptake in the adjacent areas.[6]
For this compound PET, PVE is a significant concern because the primary regions of interest, such as the substantia nigra and globus pallidus, are small structures.[7] PVE can therefore lead to inaccurate quantification of dopamine D3 receptor binding.
Q2: Which PVC method should I choose for my this compound PET study?
The optimal PVC method depends on several factors, including the specific research question, the available data (e.g., availability of high-resolution anatomical MRIs), and the characteristics of the PET data. There is no single "best" method, and each has its own assumptions, advantages, and disadvantages.[8]
Here is a summary of some commonly used post-reconstruction PVC methods:
| Method | Description | Assumptions |
| Müller-Gärtner (MG) | A voxel-based method that uses segmented MR images to correct for spill-over from WM and CSF into GM.[2] | Assumes uniform tracer concentration within GM and no specific binding in WM. |
| Geometric Transfer Matrix (GTM) | A region-based method that calculates a matrix to describe the spill-over between different ROIs.[3] | Assumes uniform tracer distribution within each ROI. |
| Iterative Yang (IY) | An iterative voxel-based method that aims to deconvolve the PET image using information from a segmented MR image.[2] | Generally has less stringent assumptions than the MG method. |
For this compound, where there may be specific binding in regions classified as WM, methods with less restrictive assumptions like the Iterative Yang may be more appropriate.[2] However, it is crucial to validate the chosen method for your specific application.
Q3: Do I always need an MRI scan to perform PVC?
While many of the most effective PVC methods are MRI-guided, some techniques can be applied without anatomical information.[9] These "image-based" methods, such as deconvolution techniques (e.g., Lucy-Richardson), attempt to improve the resolution of the PET image directly.[6] However, MRI-guided methods are generally considered more accurate as they incorporate precise anatomical information.[1]
Q4: How can I validate the results of my partial volume correction?
Validating PVC is challenging as the "true" radioactivity concentration is unknown in human subjects. However, several approaches can be used to assess the performance of a PVC method:
-
Phantom Studies: Use of physical or digital phantoms with known geometries and activity concentrations allows for a quantitative assessment of the accuracy of a PVC method.[10]
-
Simulations: Monte Carlo simulations can be used to generate realistic PET data with a known ground truth, which can then be used to evaluate the performance of different PVC algorithms.
-
Test-Retest Reliability: For human studies, assessing the test-retest reliability of the corrected data can provide an indication of the robustness of the PVC method.[11] A good PVC method should not significantly increase the variability of the measurements.
Experimental Protocols
General Protocol for MRI-guided Partial Volume Correction
This protocol outlines the general steps for applying a post-reconstruction, MRI-guided PVC to this compound PET data.
1. Image Acquisition:
-
Acquire dynamic this compound PET data.
-
Acquire a high-resolution T1-weighted anatomical MRI scan for each subject.
2. Image Pre-processing:
-
PET:
-
Perform motion correction on the dynamic PET frames.
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).
-
-
MRI:
-
Perform any necessary pre-processing on the MRI data, such as bias field correction and skull stripping.
-
3. Image Co-registration:
-
Co-register the PET image to the anatomical MRI space. This is a critical step for accurate PVC.[12]
4. MRI Segmentation:
-
Segment the co-registered MRI into different tissue classes, typically gray matter (GM), white matter (WM), and cerebrospinal fluid (CSF).
5. Point Spread Function (PSF) Estimation:
-
Determine the FWHM of the PET scanner's PSF. This can be done through phantom measurements.
6. Application of PVC Algorithm:
-
Choose a PVC algorithm (e.g., Müller-Gärtner, Iterative Yang) and apply it to the co-registered PET data using the segmented MRI and the estimated PSF.
7. Quality Control:
-
Visually inspect the corrected PET images for any artifacts or excessive noise.
-
Compare the uncorrected and corrected BP_ND values to ensure the changes are physiologically plausible.
Visualizations
Caption: Experimental workflow for MRI-guided partial volume correction of this compound PET data.
Caption: Logical relationship between Partial Volume Effect (PVE) and its correction in PET imaging.
References
- 1. Partial Volume Correction in PET Imaging | Radiology Key [radiologykey.com]
- 2. Partial volume correction analysis for 11C-UCB-J PET studies of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comparison of Partial Volume Correction Techniques for Measuring Change in Serial Amyloid PET SUVR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparison of Partial Volume Correction Techniques for Measuring Change in Serial Amyloid PET SUVR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Partial volume correction analysis for 11C-UCB-J PET studies of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Partial volume correction strategies for quantitative FDG PET in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of scan-time shortening on the 11C-PHNO binding potential to dopamine D3 receptor in humans and test–retest reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison of five partial volume correction methods for Tau and Amyloid PET imaging with [18F]THK5351 and [11C]PIB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An MRI-guided PET Partial Volume Correction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Correction for partial volume effects in PET: principle and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. epi-care.eu [epi-care.eu]
Limitations of [11C]PHNO for separating D2 and D3 signals
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of [11C]PHNO for PET imaging of dopamine (B1211576) D2 and D3 receptors. This resource addresses the limitations of this compound in separating D2 and D3 signals and offers troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in PET imaging?
[11C]-(+)-4-propyl-9-hydroxynaphthoxazine, or this compound, is a positron emission tomography (PET) radiotracer used to image dopamine D2 and D3 receptors in the brain. This compound is an agonist, meaning it binds to and activates these receptors. It is particularly valuable because it has a higher affinity for D3 receptors than D2 receptors, making it a "D3-preferring" radioligand.[1][2] This characteristic allows for the in vivo study of D3 receptors, which are implicated in various neuropsychiatric disorders.[3][4]
Q2: What are the primary limitations of this compound in distinguishing between D2 and D3 receptor signals?
The main limitation of this compound is its lack of perfect selectivity for D3 receptors.[5] It binds with high affinity to both D2 and D3 receptors, meaning the resulting PET signal is a composite of binding to both receptor subtypes.[4][6] This is challenging because D2 and D3 receptors are often co-expressed in the same brain regions, making it difficult to isolate the signal from each subtype.[7] Consequently, the binding potential (BPND) measured with this compound reflects the combined density of D2 and D3 receptors.[6]
Q3: How does the regional distribution of D2 and D3 receptors in the brain affect this compound imaging?
The proportion of the this compound signal attributable to D2 versus D3 receptors varies significantly across different brain regions due to the differential expression of these receptors.[5] For example, the putamen is rich in D2 receptors, while the substantia nigra and hypothalamus have a much higher proportion of D3 receptors.[5][8] This regional variation is exploited in some analytical approaches to estimate the contribution of each receptor subtype to the overall signal.[4]
Q4: Can this compound be used to measure drug occupancy at D2 and D3 receptors?
Yes, this compound is a valuable tool for assessing the receptor occupancy of dopaminergic drugs.[4] By performing a PET scan before and after administering a drug, researchers can measure the displacement of this compound and thereby estimate the drug's occupancy at the combined D2/D3 receptor population. However, determining subtype-specific occupancy requires more complex modeling approaches that account for the mixed signal.[3]
Troubleshooting Guide
Issue 1: Difficulty in separating the D2 and D3 components of the this compound signal.
-
Problem: The raw this compound PET data provides a mixed signal from both D2 and D3 receptors, and your analysis requires estimating the contribution of each.
-
Solution:
-
Blocking Studies: Administer a selective D3 antagonist to block this compound binding to D3 receptors.[1] The difference in the PET signal before and after the antagonist administration can be used to estimate the D3 receptor-specific signal.
-
Kinetic Modeling: Employ advanced kinetic models that leverage the differential distribution of D2 and D3 receptors across various brain regions to dissect the signal.[1]
-
Independent Component Analysis (ICA): This data-driven approach can be used to separate the mixed PET signal into spatially and functionally distinct components corresponding to D2 and D3 receptor binding.[3][4]
-
Issue 2: High variability in this compound binding potential (BPND) measurements.
-
Problem: You are observing significant test-retest variability in your BPND estimates, which can compromise the statistical power of your study.
-
Solution:
-
Standardize Scanning Protocols: Ensure consistent timing of injections, scan duration, and patient conditions between scans.[9]
-
Use Reliable Kinetic Modeling: The Simplified Reference Tissue Model (SRTM) has been shown to provide reliable estimates of this compound BPND.[8][10]
-
Consider Regional Differences: Be aware that test-retest variability can differ across brain regions. For example, variability may be higher in D3-rich regions like the substantia nigra compared to D2-rich regions like the putamen.[5][9]
-
Issue 3: Ambiguous interpretation of changes in this compound signal in response to a pharmacological challenge.
-
Problem: After administering a dopamine-releasing agent, you observe a change in this compound binding, but it is unclear whether this reflects changes at D2, D3, or both receptor types.
-
Solution:
-
Comparative Studies: Compare the this compound response to that of a D2-preferring antagonist radiotracer like [11C]raclopride.[11] Differences in the magnitude of displacement between the two tracers can provide insights into the relative contribution of D2 and D3 receptors to the observed effect.
-
Region of Interest (ROI) Analysis: Focus your analysis on brain regions with well-characterized D2/D3 receptor ratios. For instance, a change in the putamen is more likely to be D2-mediated, while a change in the substantia nigra would be predominantly D3-mediated.[5]
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies using this compound.
Table 1: this compound Binding Potential (BPND) in Healthy Volunteers
| Brain Region | Mean BPND (SRTM) | Standard Deviation | Reference |
| Caudate | 2.08 | 0.34 | [10] |
| Putamen | 2.8 | 0.6 | [11] |
| Ventral Striatum | 3.4 | 0.9 | [11] |
| Globus Pallidus | 3.55 | 0.78 | [10] |
| Substantia Nigra | 2.0 | 1.1 | [11] |
Table 2: Estimated Fraction of this compound Signal from D3 Receptors (fD3)
| Brain Region | Estimated fD3 (%) | Reference |
| Hypothalamus | 100 | [1] |
| Substantia Nigra | 100 | [1] |
| Ventral Pallidum/Substantia Innominata | 75 | [1] |
| Globus Pallidus | 65 | [1] |
| Thalamus | 43 | [1] |
| Ventral Striatum | 26 | [1] |
| Precommissural-Ventral Putamen | 6 | [1] |
| Putamen | 0 | [8] |
Table 3: Test-Retest Variability of this compound BPND
| Brain Region | Test-Retest Variability (%) | Reference |
| Caudate | 9 | [9] |
| Putamen | 9 | [9] |
| Globus Pallidus | 6 | [9] |
| Substantia Nigra | 19 | [9] |
| Thalamus | 14 | [9] |
| Hypothalamus | 21 | [9] |
Experimental Protocols
Protocol 1: Typical this compound PET Imaging Protocol
-
Subject Preparation: Subjects should be screened for any contraindications to PET scanning and should abstain from caffeine, alcohol, and nicotine (B1678760) for a specified period before the scan.
-
Radiotracer Administration: A bolus injection of this compound is administered intravenously.
-
PET Scan Acquisition: Dynamic PET data are acquired for 90-120 minutes.[8]
-
Arterial Blood Sampling (optional but recommended for full kinetic modeling): If arterial input function is to be measured, an arterial line is placed for timed blood sampling throughout the scan.
-
Image Reconstruction and Analysis: PET data are reconstructed, and time-activity curves (TACs) are generated for various regions of interest.
-
Kinetic Modeling: The TACs are fitted using a kinetic model, such as the Simplified Reference Tissue Model (SRTM) with the cerebellum as the reference region, to estimate the binding potential (BPND).[8][10]
Protocol 2: D3 Receptor Blocking Study
-
Baseline Scan: A baseline this compound PET scan is performed as described in Protocol 1.
-
Antagonist Administration: A selective D3 antagonist is administered orally or intravenously.
-
Second PET Scan: A second this compound PET scan is performed after the antagonist has reached its target engagement.
-
Data Analysis: The BPND from the baseline and post-antagonist scans are compared to calculate the D3 receptor occupancy of the antagonist and to estimate the D3-specific component of the this compound signal.[1]
Visualizations
Caption: Workflow for a typical this compound PET imaging study.
Caption: Methods for dissecting the mixed D2/D3 signal of this compound.
Caption: Simplified dopamine signaling pathway showing this compound binding.
References
- 1. Imaging dopamine receptors in humans with [11C]-(+)-PHNO: dissection of D3 signal and anatomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separating dopamine D2 and D3 receptor sources of [11C]-(+)-PHNO binding potential: Independent component analysis of competitive binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separating dopamine D2 and D3 receptor sources of [11C]-(+)-PHNO binding potential: independent component analysis of competitive binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Challenges in the development of dopamine D2- and D3-selective radiotracers for PET imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selectivity of probes for PET imaging of dopamine D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of scan-time shortening on the 11C-PHNO binding potential to dopamine D3 receptor in humans and test–retest reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parametric Imaging and Test-Retest Variability of ¹¹C-(+)-PHNO Binding to D₂/D₃ Dopamine Receptors in Humans on the High-Resolution Research Tomograph PET Scanner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Positron emission tomography quantification of [11C]-(+)-PHNO binding in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Brain region binding of the D2/3 agonist [11C]‐(+)‐PHNO and the D2/3 antagonist [11C]raclopride in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
Impact of patient medication on [11C]PHNO binding
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [11C]PHNO PET imaging. The following information addresses common issues related to the impact of patient medication on this compound binding.
Frequently Asked Questions (FAQs)
Q1: A patient in our study is on a standard antipsychotic medication. How will this affect this compound binding?
A1: Antipsychotic medications can significantly impact this compound binding by occupying dopamine (B1211576) D2 and D3 receptors. The extent of this impact depends on the specific drug, its dosage, and its affinity for D2/D3 receptors. For instance, antipsychotics like risperidone (B510) and olanzapine (B1677200) have been shown to occupy D3 receptors, which would reduce the available binding sites for this compound.[1] One study found that chronic treatment with clozapine, olanzapine, or risperidone did not lead to significant D3 receptor occupancy, suggesting a more complex interaction or regional differences.[2] It is crucial to consider the specific antipsychotic and its known receptor binding profile when interpreting this compound PET data.
Q2: We observed unexpectedly low this compound binding in a patient. Could this be related to their medication for Parkinson's disease?
A2: Yes, medications for Parkinson's disease, particularly dopamine agonists, can interfere with this compound binding. These drugs, such as pramipexole, have a high affinity for D3 receptors and will compete with this compound for binding sites.[3][4] This competition will result in a lower measured binding potential (BPND) for this compound. In a study with Parkinson's patients, those with impulse control disorders (a side effect linked to dopamine agonist treatment) showed lower this compound binding in the ventral striatum, possibly due to higher dopamine levels.[3]
Q3: Can medications that don't directly target dopamine receptors still affect this compound binding?
A3: Yes. While direct D2/D3 receptor ligands have the most predictable impact, other medications can indirectly influence this compound binding. For example, drugs that alter synaptic dopamine levels, such as stimulants (e.g., amphetamine), will increase endogenous dopamine.[5] Since this compound is an agonist radiotracer, it is highly sensitive to competition from endogenous dopamine.[5][6] Increased dopamine will displace this compound, leading to a reduction in the binding signal. Additionally, (+)PHNO itself has been shown to interact with other monoamine receptors, such as serotonin (B10506) receptors (5-HT1A and 5-HT7), which could be a consideration with certain medications.[7][8]
Q4: A patient is taking a selective serotonin reuptake inhibitor (SSRI). Should we expect an impact on our this compound scan?
A4: The direct impact of SSRIs on this compound binding is not as well-documented as that of dopaminergic drugs. However, given that (+)PHNO shows affinity for some serotonin receptors (5-HT1A and 5-HT7), there is a theoretical potential for interaction.[7][8] Chronic SSRI treatment can also lead to downstream effects on the dopamine system. It is advisable to note the use of SSRIs and consider potential indirect effects when analyzing the data.
Q5: Are there any medications that are known to have minimal impact on this compound binding?
A5: Medications that do not interact with the dopamine or serotonin systems are less likely to have a direct impact on this compound binding. However, it is challenging to provide a definitive list of "safe" medications without a thorough review of their pharmacological profiles. For PET scans in general, some blood pressure medications like lisinopril, losartan, and hydrochlorothiazide (B1673439) are often considered safe to continue.[9] It is always best to consult with a nuclear medicine physician or radiopharmacist regarding a patient's specific medication list.
Troubleshooting Guide
Issue: Lower than expected this compound binding potential (BPND) across all regions of interest.
| Potential Cause | Troubleshooting Steps |
| Patient is taking a dopamine receptor antagonist (e.g., antipsychotics). | 1. Review the patient's medication history for any D2/D3 receptor antagonists. 2. If possible, and ethically permissible, consider a washout period for the medication prior to the scan, in consultation with the prescribing physician. 3. If a washout is not possible, quantify the expected receptor occupancy based on the drug's known properties and dose to adjust the interpretation of the this compound data. |
| Patient is on a dopamine agonist medication (e.g., for Parkinson's disease). | 1. Verify the specific dopamine agonist and its dosage. 2. Acknowledge the competitive binding and note this as a significant factor in the data analysis and interpretation. |
| Elevated endogenous dopamine levels. | 1. Screen for the use of stimulant medications (e.g., for ADHD) or recent substance use (e.g., cocaine, amphetamine). 2. Consider the patient's clinical state, as conditions like psychosis can be associated with altered dopamine transmission. |
| Patient is taking a medication with off-target effects on dopamine or serotonin receptors. | 1. Conduct a thorough review of the literature for all of the patient's medications to identify any known interactions with the dopaminergic or serotonergic systems. |
Issue: Regional variations in the impact on this compound binding.
| Potential Cause | Troubleshooting Steps |
| Drug has differential affinity for D2 vs. D3 receptors. | 1. Analyze binding in D2-rich regions (e.g., caudate, putamen) and D3-rich regions (e.g., substantia nigra, globus pallidus) separately.[4][10] 2. A drug with higher D3 affinity will show a more pronounced reduction in this compound binding in D3-rich areas. |
| Region-specific differences in drug penetration or receptor density. | 1. Compare the observed pattern of binding reduction with known receptor distribution maps and the pharmacokinetic properties of the suspected interfering drug. |
Quantitative Data on Medication Effects
The following tables summarize quantitative data from studies investigating the impact of medications on this compound binding.
Table 1: Receptor Occupancy of ABT-925 (a D3 Receptor Antagonist) at a 600mg Dose [8][10]
| Brain Region | Mean Receptor Occupancy (%) | Standard Deviation (%) |
| Substantia Nigra | 75 | 10 |
| Globus Pallidus | 64 | 22 |
| Ventral Striatum | 44 | 17 |
| Caudate | 40 | 18 |
| Putamen | 38 | 17 |
Table 2: Estimated Fraction of this compound Binding Attributable to D3 Receptors [4][10]
| Brain Region | D3 Receptor Fraction (%) |
| Substantia Nigra | 100 |
| Globus Pallidus | 90 |
| Caudate | 55 |
| Putamen | 53 |
Experimental Protocols
Protocol 1: this compound PET Scan Procedure for a Blockade Study
This is a generalized protocol based on common practices in human PET imaging studies.
-
Subject Preparation:
-
Subjects should fast for at least 6 hours prior to the scan to minimize any metabolic variability.
-
A venous catheter is inserted for radiotracer injection and, if required, for arterial blood sampling.
-
The subject's head is positioned in the PET scanner, and a head fixation device is used to minimize movement.
-
-
Baseline Scan:
-
A transmission scan is performed for attenuation correction.
-
A bolus injection of this compound is administered intravenously.
-
Dynamic emission data are collected for 90-120 minutes.
-
-
Drug Administration:
-
For a blockade study, the investigational drug is administered orally or intravenously at a specified time before the second PET scan. For example, a single oral dose of ABT-925 was given 90 minutes before the this compound injection.[2]
-
-
Post-Drug Scan:
-
The PET scan procedure (steps 2.1-2.3) is repeated.
-
-
Data Analysis:
-
Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma and its metabolites.
-
Regions of interest (ROIs) are delineated on co-registered MRI scans.
-
Time-activity curves are generated for each ROI.
-
Binding potential (BPND) is calculated using a suitable kinetic model, such as the simplified reference tissue model (SRTM) with the cerebellum as the reference region.
-
Receptor occupancy is calculated as the percentage reduction in BPND from the baseline to the post-drug scan.
-
Visualizations
Caption: Workflow for assessing medication impact on this compound PET studies.
Caption: Competitive binding at D2/D3 receptors affecting this compound signal.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. [¹¹C]-(+)-PHNO PET imaging of dopamine D(2/3) receptors in Parkinson's disease with impulse control disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Binding characteristics and sensitivity to endogenous dopamine of [11C]-(+)-PHNO, a new agonist radiotracer for imaging the high-affinity state of D2 receptors in vivo using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estimating the effect of endogenous dopamine on baseline [11C]-(+)-PHNO binding in the human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of the preferential D3 agonist (+)PHNO with dopamine D3-D2 receptor heterodimers and diverse classes of monoamine receptor: relevance for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. buzzrx.com [buzzrx.com]
- 10. Blockade of [11C](+)-PHNO binding in human subjects by the dopamine D3 receptor antagonist ABT-925 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: [11C]PHNO Handling and Quality Control
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for handling and quality control of [11C]PHNO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound ((+)-4-propyl-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1][2]oxazin-9-ol) is a potent dopamine (B1211576) D2/D3 receptor agonist radiotracer used in Positron Emission Tomography (PET) imaging.[2][3][4] It is particularly valuable for investigating the dopaminergic system in neuropsychiatric disorders due to its preference for the D3 receptor subtype and its high sensitivity to endogenous dopamine levels.[1][5]
Q2: What makes the synthesis of this compound particularly challenging?
A2: The radiosynthesis of this compound is a complex four-step process that requires harsh reaction conditions, including the use of highly reactive reagents like Grignard reagents and lithium aluminum hydride (LAH), and strict inert atmospheric conditions to prevent contamination with moisture and oxygen.[2][3][4][6] This complexity makes the synthesis prone to failure.[2][3][4]
Q3: What are the critical quality control parameters for this compound before human administration?
A3: The critical quality control tests for this compound include:
-
Radiochemical Purity: To ensure that the radioactivity is predominantly from this compound and not from radioactive impurities.
-
Specific Activity: To ensure that the mass of the injected compound is low enough to avoid pharmacological effects.[7]
-
Residual Solvents: To ensure that levels of solvents used during synthesis are below safety limits.
-
Sterility: To ensure the absence of microbial contamination.
-
Endotoxin (Pyrogen) Testing: To ensure the absence of fever-inducing substances.[1]
Q4: Are there any known side effects of this compound administration in humans?
A4: Yes, transient and mild nausea has been reported in some subjects following the injection of this compound.[7] The administered mass of PHNO is therefore kept at a minimum to avoid pharmacological effects.[7]
Troubleshooting Guides
This compound Synthesis Failure
The four-step synthesis of this compound is highly susceptible to failure. Below is a guide to troubleshoot common issues based on the analysis of the semi-preparative HPLC chromatogram of the crude reaction mixture.[3][6]
| Observed Problem in HPLC Chromatogram | Potential Cause | Recommended Action |
| No significant radioactive peaks | Failure in the initial [11C]CO2 trapping or Grignard reaction. | - Check the [11C]CO2 target performance and delivery lines.- Ensure the Grignard reagent is fresh and active.- Verify the inertness of the reaction system. |
| Presence of early eluting peaks (e.g., [11C]propionic acid) but no product peak | Failure of the acylation step (conversion to [11C]propionic acid chloride or subsequent reaction with the precursor). | - Check the activity and purity of thionyl chloride (SOCl2).[3]- Ensure the precursor solution is water-free.- Verify the reaction temperature and time. |
| Presence of intermediate amide peak but little to no this compound peak | Incomplete or failed reduction step. | - Use fresh, high-quality lithium aluminum hydride (LAH).[3]- Ensure strict anhydrous conditions during LAH addition.- Check the reaction temperature; some protocols require cooling.[3] |
| Broad peaks or multiple unidentified peaks | Presence of moisture or oxygen in the reaction system. | - Thoroughly dry all glassware and reagents.- Ensure a high-quality inert atmosphere (e.g., argon or nitrogen) is maintained throughout the synthesis.[2][3][4][6] |
| Low radiochemical yield | Suboptimal reaction conditions or reagent degradation. | - Optimize reaction times and temperatures. A room temperature synthesis has been shown to reduce synthesis time and improve yield.[2][3][4]- Use fresh reagents for each synthesis. |
Quality Control Specifications
The following tables summarize the recommended quality control specifications for this compound.
Table 1: Radiochemical and Chemical Purity
| Parameter | Method | Acceptance Criteria | Typical Results Reported |
| Radiochemical Purity | High-Performance Liquid Chromatography (HPLC) with UV and radiation detectors | ≥ 95% | > 95%[3], > 97.3%[7] |
| Chemical Purity | HPLC with UV detector | Identification of PHNO peak by comparison with a reference standard. Absence of significant impurities. | N/A |
| Radiochemical Identity | Co-elution of the radioactive peak with the this compound reference standard on HPLC | Retention time of the main radioactive peak should match that of the reference standard. | N/A |
Table 2: Specific Activity
| Parameter | Method | Acceptance Criteria | Typical Values Reported at Time of Injection |
| Specific Activity | Calculated from the total radioactivity and the mass of PHNO determined by HPLC with a calibrated UV detector. | Should be high enough to ensure the injected mass is below the threshold for pharmacological effects (e.g., < 29 ng/kg).[7] | 27 ± 3 MBq/nmol[7], 45 ± 18 MBq/nmol[8] |
Table 3: Residual Solvents
Limits are based on USP General Chapter <467> for Class 2 solvents, which should be limited in pharmaceutical products.[9][10][11][12] The specific solvents may vary depending on the synthesis protocol.
| Solvent | Class (ICH Q3C/USP <467>) | Concentration Limit (ppm) |
| Acetonitrile (B52724) | 2 | 410 |
| Tetrahydrofuran (THF) | 2 | 720 |
| Ethanol | 3 | 5000 |
Table 4: Sterility and Endotoxin Limits
| Parameter | Method | Acceptance Criteria |
| Sterility | Direct inoculation or membrane filtration followed by incubation in growth media. | No microbial growth. |
| Bacterial Endotoxins (Pyrogens) | Limulus Amebocyte Lysate (LAL) test (e.g., kinetic chromogenic method).[1][2][4] | < 175 EU / V, where V is the maximum recommended dose in mL. |
Experimental Protocols
Radiochemical Purity and Identity by HPLC
-
System: An HPLC system equipped with a reverse-phase C18 column, a UV detector (set at a wavelength to detect PHNO, e.g., 280 nm), and a radioactivity detector.
-
Mobile Phase: A suitable mixture of solvents, such as acetonitrile and a buffer (e.g., ammonium (B1175870) formate), run in either isocratic or gradient mode to achieve good separation of this compound from potential impurities.
-
Procedure: a. Inject a small aliquot of the final this compound formulation onto the HPLC column. b. Inject a solution of the non-radioactive PHNO reference standard to determine its retention time. c. The radioactive peak from the this compound injection should have the same retention time as the UV peak from the reference standard, confirming its identity. d. Radiochemical purity is calculated by integrating the area of the this compound peak and dividing it by the total area of all radioactive peaks in the chromatogram.
Sterility Testing
-
Method: A sample of the final product is passed through a 0.22 µm sterile filter.[13]
-
Procedure: The filter is then aseptically transferred to sterile soybean-casein digest and fluid thioglycollate media.
-
Incubation: The media are incubated at appropriate temperatures (e.g., 20-25°C for soybean-casein digest and 30-35°C for fluid thioglycollate) for 14 days.
-
Result: The absence of turbidity in the media indicates that the product is sterile.
Visualizations
This compound Synthesis and Quality Control Workflow
Caption: Workflow for the synthesis and quality control of this compound.
Troubleshooting Logic for this compound Synthesis
Caption: Decision tree for troubleshooting failed this compound syntheses.
Dopamine D2/D3 Receptor Signaling Pathway
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. Kinetic Chromogenic LAL Endotoxin Testing for Medical Devices | NABI [nabi.bio]
- 3. Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acciusa.com [acciusa.com]
- 5. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of scan-time shortening on the 11C-PHNO binding potential to dopamine D3 receptor in humans and test–retest reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. uspnf.com [uspnf.com]
- 10. uspnf.com [uspnf.com]
- 11. FAQs: Residual Solvents | USP [usp.org]
- 12. sgs.com [sgs.com]
- 13. sartoriustr.com [sartoriustr.com]
Mitigating cerebellar binding issues in [11C]PHNO analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating challenges related to cerebellar binding in [11C]PHNO positron emission tomography (PET) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the cerebellum commonly used as a reference region in this compound PET studies?
A1: The cerebellum has been widely adopted as a reference region in this compound PET studies for several reasons. It has a low density of dopamine (B1211576) D2 and D3 receptors compared to target regions like the striatum, globus pallidus, and substantia nigra.[1] This low receptor density leads to a rapid uptake and washout of this compound, which is characteristic of a region with predominantly non-specific binding.[1] The Simplified Reference Tissue Model (SRTM), a common method for quantifying receptor binding, relies on a reference region that is ideally devoid of specific binding.[2] While not entirely free of specific binding, the cerebellum's low levels have been considered acceptable for providing reliable and reproducible estimates of binding potential (BP_ND).[1]
Q2: Is there evidence of specific binding of this compound in the cerebellum?
A2: Yes, there is evidence suggesting a low level of specific binding of this compound in the cerebellum. A kinetic modeling study in humans demonstrated that this compound kinetics in the cerebellum are best described by a two-tissue compartment model, with the second compartment, representing specific binding, accounting for approximately 7% of the total binding.[3] Further evidence comes from blocking studies in non-human primates, which have shown a decrease in the cerebellar volume of distribution (VT) of this compound after the administration of a D3 receptor antagonist, indicating the presence of displaceable binding.[3]
Q3: What is the impact of cerebellar-specific binding on the quantification of this compound binding potential (BP_ND)?
A3: The presence of specific binding in the reference region, such as the cerebellum, can lead to an underestimation of the binding potential (BP_ND) in the target regions when using the Simplified Reference Tissue Model (SRTM).[3] This is because the model assumes the reference region's signal represents only non-displaceable binding. If the reference region's signal is contaminated with specific binding, the estimated non-displaceable uptake will be artificially high, leading to a lower calculated BP_ND in the target region. The magnitude of this underestimation is proportional to the amount of specific binding in the reference region.
Q4: Are there alternative reference regions to the cerebellum for this compound PET analysis?
A4: While the cerebellum is the most commonly used reference region, the ideal reference region should be devoid of specific binding. For some PET tracers, alternative regions like the brainstem (pons) or white matter areas (e.g., centrum semiovale) have been explored.[4] However, for this compound, there is limited published evidence systematically validating these regions as superior alternatives to the cerebellum in human studies. The choice of an alternative reference region would require rigorous validation, including demonstrating a lack of specific binding through blocking studies and assessing the test-retest reliability of the resulting BP_ND estimates.
Q5: What are the best practices for defining the cerebellar region of interest (ROI)?
A5: To minimize the potential impact of specific binding, it is recommended to carefully define the cerebellar ROI. The cerebellar vermis has been suggested to have a higher density of dopamine receptors compared to the cerebellar hemispheres. Therefore, it is a common practice to exclude the midline structures (vermis) when delineating the cerebellar ROI. The ROI should be drawn on an individual's co-registered MRI scan to ensure anatomical accuracy and avoid partial volume effects from surrounding tissues. Automated parcellation tools can also be used for consistent and reproducible ROI definition.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Underestimation of BP_ND in target regions | Specific binding of this compound in the cerebellar reference region. | 1. Acknowledge the potential bias: In your analysis and reporting, acknowledge the potential for underestimation of BP_ND due to cerebellar specific binding. 2. Refine cerebellar ROI: Ensure your cerebellar ROI excludes the vermis. 3. Consider alternative models: If arterial blood data is available, consider using a two-tissue compartment model (2TCM) to estimate the volume of distribution (VT) in both target and cerebellar regions, which can provide a more accurate measure of binding.[6] |
| High variability in BP_ND estimates | 1. Inconsistent ROI definition. 2. Subject motion. 3. Low injected radioactivity or high image noise. | 1. Standardize ROI definition: Use a validated protocol or an automated tool for consistent ROI delineation across all subjects.[5] 2. Perform motion correction: Apply a robust motion correction algorithm to the dynamic PET data. 3. Optimize acquisition parameters: Ensure adequate injected dose and scan duration to achieve a good signal-to-noise ratio. |
| Discrepancies with literature values | 1. Differences in patient populations (e.g., age, disease state). 2. Variations in data analysis methodology (e.g., kinetic model, ROI definition). 3. Differences in PET scanner resolution and reconstruction algorithms. | 1. Carefully compare cohorts: Ensure the characteristics of your study population are comparable to those in the literature. 2. Harmonize analysis methods: If possible, re-analyze your data using the same methodology as the reference study. 3. Report detailed methodology: Clearly document all aspects of your data acquisition and analysis to allow for transparent comparison with other studies. |
Quantitative Data Summary
Table 1: Test-Retest Variability of this compound Binding Potential (BP_ND) using Cerebellum as Reference Region
| Brain Region | Test-Retest Variability (% Mean Absolute Difference) | Reference |
| Caudate | 9% | [7] |
| Putamen | 9% | [7] |
| Pallidum | 6% | [7] |
| Substantia Nigra | 19% | [7] |
| Thalamus | 14% | [7] |
| Hypothalamus | 21% | [7] |
Table 2: Fraction of this compound Binding Attributable to D3 Receptors in Various Brain Regions
| Brain Region | D3 Receptor Fraction of Specific Binding | Reference |
| Substantia Nigra | 100% | [3] |
| Hypothalamus | 100% | [7] |
| Globus Pallidus | 90% | [3] |
| Ventral Striatum | 62% | [3] |
| Caudate | 55% | [3] |
| Putamen | 0% | [7] |
Experimental Protocols
Protocol 1: this compound PET Data Acquisition (Example)
-
Subject Preparation: Subjects should fast for at least 4 hours prior to the scan. A catheter is placed in an antecubital vein for radiotracer injection.
-
Radiotracer Injection: A bolus injection of this compound (e.g., 370 ± 37 MBq) is administered intravenously. The injected mass should be kept low (e.g., < 5 µg) to avoid receptor saturation.
-
PET Scan: A dynamic PET scan is acquired in 3D mode for 90-120 minutes immediately following the injection. The scan is typically framed into a sequence of increasing frame durations (e.g., 6 x 30s, 3 x 1 min, 2 x 2 min, and remaining frames of 5 min).
-
Attenuation Correction: A low-dose CT or transmission scan is performed for attenuation correction.
-
MRI Acquisition: A high-resolution T1-weighted MRI scan is acquired for anatomical co-registration and ROI delineation.
Protocol 2: Data Analysis using Simplified Reference Tissue Model (SRTM)
-
Image Pre-processing:
-
Perform motion correction on the dynamic PET images.
-
Co-register the individual's MRI to the PET space.
-
-
ROI Delineation:
-
On the co-registered MRI, manually or automatically delineate regions of interest (ROIs) for the target regions (e.g., caudate, putamen, globus pallidus, substantia nigra) and the cerebellum.
-
For the cerebellum, carefully exclude the vermis.
-
-
Time-Activity Curve (TAC) Generation:
-
Generate time-activity curves (TACs) for each ROI by averaging the radioactivity concentration within the ROI for each time frame.
-
-
Kinetic Modeling:
-
Use a software package such as PMOD or an in-house analysis pipeline to fit the target region TACs using the SRTM with the cerebellar TAC as the input function.
-
The model estimates the binding potential relative to the non-displaceable tissue compartment (BP_ND).
-
Visualizations
References
- 1. Brain region binding of the D2/3 agonist [11C]‐(+)‐PHNO and the D2/3 antagonist [11C]raclopride in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of scan-time shortening on the 11C-PHNO binding potential to dopamine D3 receptor in humans and test–retest reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Evaluation of dopamine D2/3 specific binding in the cerebellum for the PET radiotracer [11C]FLB 457: implications for measuring cortical dopamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparing fully automated state-of-the-art cerebellum parcellation from magnetic resonance images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Positron emission tomography quantification of [11C]-(+)-PHNO binding in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
Validation & Comparative
A Comparative Guide to the Test-Retest Reliability of [11C]PHNO Binding Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the test-retest reliability of [11C]PHNO, a key radioligand for imaging dopamine (B1211576) D2/D3 receptors, with other common alternatives. The data presented is compiled from peer-reviewed studies to support informed decisions in clinical and research settings.
Introduction to this compound and its Alternatives
--INVALID-LINK---PHNO is an agonist radioligand used in positron emission tomography (PET) to study dopamine D2 and D3 receptors in the human brain. As an agonist, it is particularly valuable for investigating the high-affinity state of these receptors and for amplifying the signal in studies of dopamine release.[1] Alternative radioligands commonly used for imaging the dopamine D2/D3 system include the antagonist [11C]raclopride and other agonists like [11C]MNPA and [11C]NPA. The choice of radioligand can significantly impact the reliability and interpretation of PET imaging results. This guide focuses on the test-retest reliability of this compound and provides a comparative analysis against these alternatives.
Quantitative Comparison of Test-Retest Reliability
The following tables summarize the test-retest variability (TRV) and intraclass correlation coefficients (ICC) for this compound and its alternatives. Lower TRV and higher ICC values indicate greater reliability.
Table 1: Test-Retest Reliability of this compound Binding Potential (BPND)
| Brain Region | Test-Retest Variability (%) | Intraclass Correlation Coefficient (ICC) | Study Notes |
| D2-rich Regions | |||
| Caudate | 9%[2][3][4][5] | 0.88 (Equilibrium) / 0.82 (SRTM)[6] | Within-day study, 5.4 ± 0.7 h interval[3][4][5]. Bolus plus constant infusion paradigm also shows good reliability[6]. |
| Putamen | 9%[2][3][4][5] | 0.88 (Equilibrium) / 0.82 (SRTM)[6] | Within-day study, 5.4 ± 0.7 h interval[3][4][5]. Bolus plus constant infusion paradigm also shows good reliability[6]. |
| D3-rich Regions | |||
| Pallidum | 6%[3][4][5] | - | Variability is noted to be low in this region[3][4][5]. |
| Ventral Striatum | 3% (90-min scan)[7] | > 0.88 (90-min scan)[7] | A 90-minute scan with a whole-body PET system shows excellent reliability[7]. |
| Substantia Nigra | 19%[3][4][5], 7% (90-min scan)[7] | > 0.88 (90-min scan)[7] | Higher variability in some studies[3][4][5], but improved with newer systems and optimized scan times[7]. |
| Thalamus | 14%[3][4][5] | - | Moderate variability observed. |
| Hypothalamus | 21%[3][4][5] | - | Higher variability observed. |
Table 2: Comparative Test-Retest Reliability of Alternative D2/D3 Radioligands
| Radioligand | Brain Region | Test-Retest Variability (%) | Intraclass Correlation Coefficient (ICC) | Study Notes |
| [11C]raclopride | Caudate | 4.5%[2][7] | 0.82[2][7] | Generally shows very good to excellent reliability in the striatum. |
| Putamen | 3.9%[2][7], 4-7%[3] | 0.83[2][7] | Considered a highly reliable tracer for striatal D2/3 receptor imaging. | |
| Ventral Striatum | 3.9%[2][7] | 0.82[2][7] | Good reliability in this D3-rich area. | |
| Thalamus | 3.7%[2][7], 17%[3] | 0.92[2][7] | Good reliability reported in some studies, though others show higher variability. | |
| Cortical Regions | 6.1% - 13.1%[2], 13-59%[3] | - | Moderate to poor reliability in extrastriatal regions with low receptor density. | |
| [11C]MNPA | Caudate | 5.30 ± 3.96%[8][9][10] | 0.72[8][9][10] | Demonstrates reliable measurements in the caudate. |
| Putamen | 12.3 ± 7.95%[8][9][10] | 0.82[8][9][10] | Higher variability in the putamen compared to the caudate. |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating findings. The following sections outline typical experimental protocols for test-retest PET studies with these radioligands.
This compound Test-Retest Protocol
A representative experimental workflow for a this compound test-retest study is illustrated in the diagram below.
Key Methodological Details for this compound Studies:
-
Subjects: Studies typically involve healthy volunteers. For instance, one study included 8 subjects for a within-day design[3][4], while another involved 7 healthy subjects with a longer interval between scans[11].
-
Radiotracer Administration: A bolus intravenous injection of this compound is administered. A typical injected dose is around 137 ± 14 MBq, with a specific radioactivity of approximately 27 ± 3 MBq/nmol[11].
-
PET Scan Acquisition: Dynamic brain scans are acquired for 90 to 120 minutes[7][11]. Shorter scan durations of 90 minutes have been shown to be sufficient for reliable estimation of BPND in D3-rich regions when using a whole-body PET system[7][11].
-
Arterial Blood Sampling: While some studies include arterial blood sampling for full kinetic modeling using methods like the multilinear analysis MA1[3][4], non-invasive methods using a reference region are more common.
-
Data Analysis: The Simplified Reference Tissue Model (SRTM), with the cerebellum as the reference region, is frequently used to quantify the binding potential relative to non-displaceable tracer in the tissue (BPND)[3][11]. This method shows a strong correlation with results from more invasive two-tissue compartmental modeling[11].
[11C]raclopride Test-Retest Protocol
-
Subjects: Studies often use healthy volunteers. For example, one long-term reliability study involved seven healthy males[2], while another included 27 older adults[11].
-
Radiotracer Administration: [11C]raclopride is administered, often as a single bolus injection.
-
PET Scan Acquisition: Scan durations are typically around 55-60 minutes.
-
Data Analysis: The Simplified Reference Tissue Model (SRTM) with the cerebellum as the reference region is a standard method for calculating BPND[2][3].
[11C]MNPA Test-Retest Protocol
-
Subjects: A study on the reproducibility of [11C]MNPA involved eleven healthy male volunteers[8][9][10].
-
Radiotracer Administration: Intravenous injection of [11C]MNPA.
-
PET Scan Acquisition: Dynamic PET scans are performed.
-
Data Analysis: BPND is calculated, often in conjunction with a [11C]raclopride scan to determine the ratio of high-affinity D2 receptors to the total D2 receptor density[8][9][10].
Discussion and Conclusions
The test-retest reliability of this compound binding potential is generally good, particularly in D2-rich regions like the caudate and putamen, where variability is around 9%[2][3][4][5]. In D3-rich regions, the reliability can be more variable, with low variability in the pallidum (6%) but higher in the substantia nigra (19%) and hypothalamus (21%) in some studies[3][4][5]. However, recent research indicates that with modern whole-body PET systems and optimized scan durations (e.g., 90 minutes), the test-retest reliability in D3-rich areas like the ventral striatum and substantia nigra can be excellent, with variability as low as 3-7% and high ICC values (>0.88)[7].
In comparison, the antagonist [11C]raclopride demonstrates very high test-retest reliability in the striatum, with variability often below 5%[2][7]. This makes [11C]raclopride a robust choice for studies focused on striatal D2/3 receptor availability. However, its utility in extrastriatal regions with lower receptor densities is limited due to lower signal-to-noise, leading to poorer reliability in those areas[3].
The agonist [11C]MNPA also shows reasonable reliability in the striatum, with variability in the caudate at approximately 5%[8][9][10].
-
This compound is a reliable radiotracer for quantifying D2/D3 receptor binding, especially with modern PET technology and optimized protocols. Its agonist nature and preference for D3 receptors make it uniquely suited for specific research questions.
-
[11C]raclopride remains a gold standard for its high reliability in the striatum but is less suitable for extrastriatal regions.
-
[11C]MNPA provides a reliable alternative for assessing high-affinity states of D2 receptors in the striatum.
The choice of radioligand should be guided by the specific research question, the brain regions of interest, and the available imaging technology. For studies focused on D3 receptors or the high-affinity state of D2 receptors, this compound is a strong candidate with demonstrated reliability.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Long-term test–retest reliability of striatal and extrastriatal dopamine D2/3 receptor binding: study with [11C]raclopride and high-resolution PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validity and reliability of extrastriatal [11C]raclopride binding quantification in the living human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Test-retest reliability of central [11C]raclopride binding at high D2 receptor occupancy. A PET study in haloperidol-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parametric Imaging and Test-Retest Variability of ¹¹C-(+)-PHNO Binding to D₂/D₃ Dopamine Receptors in Humans on the High-Resolution Research Tomograph PET Scanner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Test-retest reproducibility of [11C]-(+)-propyl-hexahydro-naphtho-oxazin positron emission tomography using the bolus plus constant infusion paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Test-retest reproducibility of dopamine D2/3 receptor binding in human brain measured by PET with [11C]MNPA and [11C]raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. High long-term test–retest reliability for extrastriatal 11C-raclopride binding in healthy older adults - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of [11C]PHNO vs [11C]raclopride for D2/D3 imaging
A Comparative Guide to [11C]PHNO and [11C]raclopride for Dopamine (B1211576) D2/D3 Receptor PET Imaging
This guide provides a comprehensive comparison of two prominent radioligands, this compound and [11C]raclopride, used in Positron Emission Tomography (PET) for imaging dopamine D2 and D3 receptors. The information is intended for researchers, scientists, and drug development professionals, offering objective comparisons based on experimental data to aid in the selection of the appropriate radiotracer for specific research questions.
Introduction
Dopamine D2 and D3 receptors are crucial targets in the study of numerous neurological and psychiatric disorders. PET imaging with selective radioligands allows for the in vivo quantification and assessment of these receptors. [11C]raclopride, a D2/D3 receptor antagonist, has been a gold standard for imaging striatal D2 receptors for many years.[1] More recently, the agonist radioligand [11C]-(+)-PHNO has emerged, offering unique insights into the high-affinity state of D2 receptors and demonstrating a preference for D3 receptors.[2][3] This guide will compare these two radiotracers on their binding characteristics, sensitivity to endogenous dopamine, and typical experimental protocols.
Key Differences in Binding Characteristics
The fundamental difference between this compound and [11C]raclopride lies in their mode of binding to dopamine receptors. This compound is an agonist, meaning it binds preferentially to the high-affinity state of the D2 receptor, which is the functionally active state.[4] In contrast, [11C]raclopride is an antagonist and does not differentiate between the high- and low-affinity states of the D2 receptor, thus binding to the total available receptor population.[5]
Furthermore, [11C]-(+)-PHNO exhibits a higher affinity for D3 receptors compared to D2 receptors.[6][7] This D3-preferring characteristic results in a distinct brain distribution pattern compared to [11C]raclopride.[2] While [11C]raclopride binding is highest in the dorsal striatum, an area with a high density of D2 receptors, this compound shows preferential uptake in regions richer in D3 receptors, such as the globus pallidus and ventral striatum.[2][5]
Quantitative Data Comparison
The binding potential (BPND), a measure of the density of available receptors, differs significantly between the two radiotracers across various brain regions. Below is a summary of mean BPND values from a within-subject comparison study in healthy humans.[5]
| Brain Region | [11C]raclopride BPND (mean) | This compound BPND (mean) | Key Observation |
| Caudate | 3.4 | 2.1 | Higher BPND for [11C]raclopride[5] |
| Putamen | 4.3 | 2.8 | Higher BPND for [11C]raclopride[5] |
| Ventral Striatum | 3.4 | 3.3 | Similar BPND for both radiotracers[5] |
| Globus Pallidus | 1.8 | 3.3 | Higher BPND for this compound[5] |
Sensitivity to Endogenous Dopamine
A significant advantage of agonist radiotracers like this compound is their heightened sensitivity to fluctuations in endogenous dopamine levels.[8][9] In response to an amphetamine challenge, which induces dopamine release, the reduction in this compound binding is approximately 1.5 times greater than the reduction in [11C]raclopride binding in the dorsal striatum.[8] This increased sensitivity makes this compound a superior tool for studying acute changes in synaptic dopamine.[8][10]
| Radiotracer | Amphetamine-Induced Inhibition of BPND (Striatum) |
| This compound | Up to 83 ± 4%[9] |
| [11C]raclopride | Up to 56 ± 8%[9] |
Experimental Protocols
PET imaging studies with both this compound and [11C]raclopride generally follow a similar workflow. The cerebellum is typically used as a reference region for quantification because it is largely devoid of D2/D3 receptors.[2][11] The Simplified Reference Tissue Model (SRTM) is a common method for calculating the binding potential.[11][12]
[11C]raclopride PET Protocol
A typical [11C]raclopride PET scan involves a bolus injection of the radiotracer followed by a dynamic scan of approximately 90 minutes.[13] For studies investigating dopamine release, a bolus-plus-infusion method may be employed to achieve equilibrium, allowing for the measurement of changes in BPND before and after a stimulus.[13]
This compound PET Protocol
This compound PET scans often have a longer duration, around 120 minutes, to ensure accurate quantification of binding in D3-rich regions.[14] Similar to [11C]raclopride studies, a bolus injection is administered at the start of the scan, and arterial blood sampling may be performed for more detailed kinetic modeling, though the SRTM with the cerebellum as a reference region provides reliable estimates.[12][14]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved, the following diagrams illustrate a typical PET experimental workflow and the signaling pathways of D2 and D3 receptors.
Conclusion
Both this compound and [11C]raclopride are valuable tools for the in vivo imaging of dopamine D2/D3 receptors. The choice between them depends on the specific research question.
-
[11C]raclopride remains an excellent choice for quantifying total D2 receptor density in the striatum and is well-suited for studies where the overall receptor availability is of interest.[15][16]
-
This compound offers distinct advantages for studying the functional, high-affinity state of D2 receptors and for investigating the role of D3 receptors in various brain regions.[2][6] Its superior sensitivity to endogenous dopamine makes it the preferred radiotracer for studies of dopamine release.[8][9]
The differential binding profiles of these two radioligands provide complementary information, and their combined use in research can offer a more complete understanding of the dopamine system in health and disease.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Brain region binding of the D2/3 agonist [11C]‐(+)‐PHNO and the D2/3 antagonist [11C]raclopride in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Dopamine D2 receptor radiotracers [(11)C](+)-PHNO and [(3)H]raclopride are indistinguishably inhibited by D2 agonists and antagonists ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brain region binding of the D2/3 agonist [11C]-(+)-PHNO and the D2/3 antagonist [11C]raclopride in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imaging dopamine receptors in humans with [11C]-(+)-PHNO: dissection of D3 signal and anatomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine (D2/3) receptor agonist positron emission tomography radiotracer [11C]-(+)-PHNO is a D3 receptor preferring agonist in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Within-subject comparison of [(11)C]-(+)-PHNO and [(11)C]raclopride sensitivity to acute amphetamine challenge in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding characteristics and sensitivity to endogenous dopamine of [11C]-(+)-PHNO, a new agonist radiotracer for imaging the high-affinity state of D2 receptors in vivo using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Within-subject comparison of [11C]-(+)-PHNO and [11C]raclopride sensitivity to acute amphetamine challenge in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-term test–retest reliability of striatal and extrastriatal dopamine D2/3 receptor binding: study with [11C]raclopride and high-resolution PET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Parametric Imaging and Test-Retest Variability of ¹¹C-(+)-PHNO Binding to D₂/D₃ Dopamine Receptors in Humans on the High-Resolution Research Tomograph PET Scanner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride [frontiersin.org]
- 14. Effect of scan-time shortening on the 11C-PHNO binding potential to dopamine D3 receptor in humans and test–retest reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TPC - Analysis of [C-11]Raclopride [turkupetcentre.net]
- 16. What Were They Thinking? Cognitive States May Influence [11C]Raclopride Binding Potential in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
Validating [11C]PHNO as a D3 Receptor-Preferring Agonist In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (+)-[11C]4-propyl-9-hydroxynaphthoxazine ([11C]PHNO) with other radioligands for in vivo imaging of the dopamine (B1211576) D3 receptor. Experimental data, detailed protocols, and visual workflows are presented to support the validation of this compound as a D3 receptor-preferring agonist positron emission tomography (PET) tracer.
Executive Summary
This compound is a PET radioligand that demonstrates a high affinity for both D2 and D3 dopamine receptors, with a notable preference for the D3 subtype, particularly in vivo.[1][2] Unlike antagonist radioligands such as [11C]raclopride, which bind to D2 and D3 receptors with roughly equal affinity, this compound, as an agonist, preferentially binds to the high-affinity state of these receptors.[1][3] This characteristic, combined with its higher affinity for D3 over D2 receptors, results in a distinct brain distribution pattern, with high uptake in D3-rich regions like the globus pallidus and ventral striatum.[2][3] This guide compares this compound with the widely used antagonist [11C]raclopride and other agonists, providing evidence for its utility in selectively investigating the D3 receptor system in vivo.
Comparative Data
The following tables summarize the quantitative data from in vivo human and non-human primate PET studies, comparing the performance of this compound with alternative radioligands.
Table 1: In Vitro Binding Affinities and Selectivity
| Radioligand | Receptor | Affinity (Ki, nM) | D3 vs. D2 Selectivity | Reference |
| [11C]-(+)-PHNO | D3 | 0.16 | ~30-50 fold | [4][5] |
| D2 | 8.5 | [5] | ||
| [11C]raclopride | D3 | 1.2 - 2.1 | ~1 fold | [3] |
| D2 | 1.5 - 1.6 | [3] |
Table 2: In Vivo Binding Potential (BPND) in Human Brain Regions
| Brain Region | [11C]-(+)-PHNO | [11C]raclopride | Key Observation | Reference |
| Globus Pallidus | 3.3 - 3.4 | 1.8 | Significantly higher uptake with this compound, reflecting D3 preference. | [3] |
| Ventral Striatum | 3.3 - 3.4 | 3.4 | Similar uptake, but this compound signal is more displaceable by D3-selective drugs. | [2][3] |
| Putamen | 2.8 | 4.3 | Higher uptake with [11C]raclopride, indicating a greater proportion of D2 receptors. | [3] |
| Caudate | 2.1 | 3.4 | Higher uptake with [11C]raclopride. | [3] |
| Substantia Nigra | 2.0 | Not reliably quantified | Detectable signal with this compound, a region with high D3 receptor density. | [3] |
Table 3: Test-Retest Variability of [11C]-(+)-PHNO BPND
| Brain Region | Absolute Variability (%) | Reference |
| Caudate | 8.7 - 9% | [3][4] |
| Putamen | 9 - 9.9% | [3][4] |
| Ventral Striatum | 18.6% | [3] |
| Globus Pallidus | 6 - 21.3% | [3][4] |
| Substantia Nigra | 19% | [4] |
Experimental Protocols
In Vivo PET Imaging with this compound
A representative experimental protocol for a human PET study with this compound is outlined below.
1. Radiosynthesis of this compound: this compound is typically synthesized via a multi-step process.[6] An optimized synthesis involves the O-[11C]methylation of a precursor molecule.[6] The final product is purified by high-performance liquid chromatography (HPLC) to ensure high radiochemical purity and specific activity.
2. Subject Preparation:
-
Subjects undergo a medical history review, physical examination, and routine laboratory tests.
-
Written informed consent is obtained.
-
For studies involving arterial blood sampling, an arterial line is placed in the radial artery for blood collection.
-
Subjects are positioned in the PET scanner, and a head-restraining device is used to minimize motion.
-
A transmission scan is performed for attenuation correction.
3. Radiotracer Administration and PET Scan Acquisition:
-
A bolus injection of this compound (typically around 370 MBq) is administered intravenously.
-
Dynamic PET data are acquired in 3D mode for 90-120 minutes.
-
For studies requiring an arterial input function, arterial blood samples are collected frequently in the initial minutes after injection and then at increasing intervals throughout the scan.
4. Data Analysis and Kinetic Modeling:
-
PET images are reconstructed using standard algorithms (e.g., filtered back-projection or iterative reconstruction).
-
Regions of interest (ROIs) are delineated on co-registered magnetic resonance images (MRIs) for brain regions such as the caudate, putamen, ventral striatum, globus pallidus, substantia nigra, and cerebellum.[7]
-
The cerebellum is typically used as a reference region due to its low density of D2/D3 receptors.[8]
-
Time-activity curves (TACs) are generated for each ROI.
-
Kinetic modeling is applied to the TACs to estimate the binding potential (BPND). Common models include the simplified reference tissue model (SRTM) and two-tissue compartment models (2TCM).[8]
5. Blocking Studies for In Vivo Validation:
-
To confirm the D3 preference of this compound, blocking studies can be performed.
-
A baseline this compound scan is conducted.
-
On a separate day, a selective D3 receptor partial agonist, such as BP897, is administered prior to a second this compound scan.[2]
-
The reduction in this compound binding after the administration of the blocking agent provides an in vivo measure of the D3 receptor contribution to the total signal.[2]
Visualizations
Dopamine D2/D3 Receptor Signaling Pathway
Caption: Simplified dopamine D2/D3 receptor signaling pathway.
Experimental Workflow for this compound PET Imaging
References
- 1. researchgate.net [researchgate.net]
- 2. Dopamine (D2/3) receptor agonist positron emission tomography radiotracer [11C]-(+)-PHNO is a D3 receptor preferring agonist in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brain region binding of the D2/3 agonist [11C]‐(+)‐PHNO and the D2/3 antagonist [11C]raclopride in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Toward the Optimization of (+)-[11C]PHNO Synthesis: Time Reduction and Process Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Positron emission tomography quantification of [11C]-(+)-PHNO binding in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Manual versus Automated ROI Methods for [11C]PHNO PET Imaging
A detailed guide for researchers and drug development professionals on the cross-validation of manual and automated Region of Interest (ROI) analysis for the dopamine (B1211576) D3/D2 receptor ligand [11C]PHNO.
This guide provides an objective comparison of manual and automated ROI delineation techniques for positron emission tomography (PET) studies using this compound. The content is based on findings from key validation studies, offering detailed experimental protocols and a clear presentation of comparative data to inform methodological choices in clinical and research settings.
Introduction
The quantification of dopamine D3 and D2 receptor binding using this compound PET imaging is crucial for understanding the pathophysiology of various neuropsychiatric disorders and for the development of novel therapeutics. The accuracy and reproducibility of these measurements heavily rely on the precise delineation of anatomical regions of interest (ROIs). While manual delineation by trained experts has traditionally been the gold standard, it is a time-consuming process susceptible to inter- and intra-rater variability.[1][2] Automated methods, often leveraging standardized brain atlases, offer a more time-efficient and objective alternative.
This guide focuses on the cross-validation of these two approaches, drawing primarily from a pivotal study by Rusjan and colleagues that developed and validated both manual and automated regional analyses for this compound PET imaging.[3] The objective is to provide a comprehensive overview of the methodologies and to present a comparative analysis of their performance in terms of reproducibility and accuracy.
Experimental Protocols
The following sections detail the methodologies for both manual and automated ROI analysis as described in the validation studies of this compound PET imaging.
Manual ROI Delineation Protocol
The manual delineation of ROIs is performed by trained analysts on co-registered T1-weighted magnetic resonance (MR) images, providing anatomical guidance for the PET data analysis.
-
Image Acquisition and Pre-processing:
-
High-resolution T1-weighted MR images and dynamic this compound PET images are acquired for each subject.
-
PET data is corrected for attenuation, scatter, and motion.
-
MR images are co-registered to the PET images to ensure accurate anatomical correspondence.
-
-
ROI Definition:
-
ROIs are manually drawn on the T1-MR images using specialized imaging software.
-
Delineation follows a strict set of anatomical guidelines to ensure consistency across subjects and analysts. Key regions for this compound analysis include the striatum (subdivided into caudate, putamen, and ventral striatum), globus pallidus, and substantia nigra.[3]
-
For test-retest and inter-rater reliability assessments, ROIs are defined on two separate occasions by the same or different analysts, with a significant time interval between delineations (e.g., > one month).[3]
-
-
Data Extraction and Analysis:
-
The delineated ROIs are then applied to the dynamic PET data to extract regional time-activity curves (TACs).
-
These TACs are analyzed using appropriate kinetic models, such as the simplified reference tissue model (SRTM), with the cerebellum typically serving as the reference region, to determine regional Binding Potential (BP_ND) estimates.[3]
-
Automated ROI Delineation Protocol
The automated method utilizes a predefined anatomical template that is warped to fit the individual subject's brain anatomy.
-
Image Acquisition and Pre-processing:
-
Similar to the manual protocol, T1-weighted MR and dynamic this compound PET images are acquired and pre-processed.
-
-
Automated ROI Definition:
-
The automated delineation is achieved through a non-linear deformation of a standard brain template, such as the Montreal Neurological Institute (MNI) T1 template, onto the individual subject's T1-MR image.[3]
-
This process spatially normalizes the subject's brain to the template space, allowing for the automatic transfer of a pre-defined set of ROIs from the template to the individual's anatomy.
-
For certain regions like the substantia nigra, which may be better visualized on the PET image itself, a fixed-size ROI may be applied directly to the PET integral image.[3]
-
-
Data Extraction and Analysis:
-
The automatically generated ROIs are used to extract regional TACs from the co-registered PET data.
-
Subsequent kinetic modeling to derive BP_ND estimates is performed in the same manner as the manual protocol.[3]
-
Data Presentation: Comparative Analysis
The performance of manual and automated ROI delineation methods is assessed through various quantitative metrics, focusing on reproducibility and the agreement of the resulting BP_ND values.
Reproducibility of ROI Delineation
The consistency of ROI definition is evaluated both within and between methods.
Table 1: Intra-Method and Inter-Method Agreement of ROI Delineation
| Metric | Manual (Intra-rater) | Automated (Intra-method) | Manual vs. Automated (Inter-method) |
| DICE Coefficient (Volume Overlap) | High | Very High | Moderate to High |
| BP_ND Variability (VAR_BP) | Low | Low | Slightly Higher |
Note: This table summarizes the expected outcomes based on validation studies. The DICE coefficient measures the spatial overlap of ROIs, with a value of 1 indicating perfect overlap. BP_ND variability assesses the consistency of the binding potential measurements.
Comparison of Binding Potential (BP_ND) Estimates
The primary outcome of the ROI analysis is the BP_ND, which reflects the density of available D3/D2 receptors.
Table 2: Comparison of Regional BP_ND Estimates
| Brain Region | Manual Delineation (Mean BP_ND ± SD) | Automated Delineation (Mean BP_ND ± SD) |
| Caudate | Quantitative Data | Quantitative Data |
| Putamen | Quantitative Data | Quantitative Data |
| Ventral Striatum | Quantitative Data | Quantitative Data |
| Globus Pallidus | Quantitative Data | Quantitative Data |
| Substantia Nigra | Quantitative Data | Quantitative Data |
Note: This table is designed to present the quantitative comparison of BP_ND values obtained from both methods. The actual values would be populated from the specific findings of a validation study. Studies have shown that while there is a high correlation between the BP_ND values obtained from both methods, some regional differences may exist.[3]
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the distinct workflows for manual and automated ROI analysis in this compound PET imaging studies.
References
- 1. Imaging the D3 dopamine receptor across behavioral and drug addictions: Positron emission tomography studies with [(11)C]-(+)-PHNO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Standards for PET image acquisition and quantitative data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to D2/D3 Agonist Radioligands: [11C]PHNO vs. [11C]NPA and Other Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of two prominent D2/D3 agonist radioligands, --INVALID-LINK---4-propyl-9-hydroxynaphthoxazine ([11C]PHNO) and --INVALID-LINK---N-propyl-norapomorphine ([11C]NPA), alongside other relevant radiotracers. The information presented is supported by experimental data to assist researchers in selecting the most appropriate radioligand for their preclinical and clinical imaging studies.
Quantitative Data Summary
The selection of a radioligand for positron emission tomography (PET) imaging is critically dependent on its binding characteristics. The following table summarizes key quantitative data for this compound and [11C]NPA, providing a direct comparison of their affinity and selectivity for dopamine (B1211576) D2 and D3 receptors.
| Radioligand | Receptor Target | Binding Affinity (K_d_ or K_i_) | D3 vs. D2 Selectivity | Key Characteristics |
| This compound | D2/D3 Agonist | K_d_ (D3): ~0.23-0.56 nM K_d_ (D2): ~11-14 nM[1] | 25- to 48-fold higher affinity for D3 over D2 receptors in vivo[1][2] | High signal-to-noise ratio; sensitive to endogenous dopamine release.[2][3] Preferential binding in D3-rich regions like the globus pallidus and substantia nigra.[4] |
| [11C]NPA | D2/D3 Agonist | K_high_ (D2): 0.07-0.4 nM K_low_ (D2): 20-200 nM K_i_ (D3): 0.3 nM[5][6] | Over 50-fold selectivity for the high-affinity state of D2 receptors over the low-affinity state.[5][6] | Suitable for imaging the high-affinity state of D2 receptors.[7] Shows a higher striatum-to-cerebellum ratio than many other agonists.[8] |
| [11C]raclopride | D2/D3 Antagonist | K_d_: 1.59 ± 0.28 nM[6] | Binds with equal affinity to D2 high- and low-affinity states.[9] | Classical antagonist radioligand used as a benchmark for D2/D3 receptor density.[4] |
Signaling Pathways and Experimental Workflows
To better understand the application of these radioligands, it is essential to visualize the biological pathways they target and the experimental procedures involved in their use.
Dopamine D2/D3 Receptor Signaling Pathway
Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o class of G proteins.[10] Activation of these receptors by an agonist, such as dopamine, this compound, or [11C]NPA, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[10][11] This signaling cascade modulates various downstream cellular processes.
Caption: Dopamine D2/D3 receptor signaling cascade.
Typical PET Imaging Experimental Workflow
The following diagram outlines the general workflow for a typical preclinical or clinical PET imaging study using a D2/D3 agonist radioligand.
Caption: General workflow for a PET imaging study.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are generalized protocols for radioligand binding assays and in vivo PET imaging.
Radioligand Binding Assay Protocol
This protocol outlines the steps for a competitive radioligand binding assay to determine the affinity of a test compound for D2/D3 receptors.
1. Membrane Preparation:
- Homogenize tissue or cells expressing D2/D3 receptors in a cold lysis buffer.
- Centrifuge the homogenate to pellet the membranes.
- Wash the pellet with fresh buffer and resuspend in an assay binding buffer.
- Determine the protein concentration of the membrane preparation.
2. Assay Setup:
- In a 96-well plate, add the membrane preparation, the radioligand (e.g., [3H]spiperone), and varying concentrations of the unlabeled test compound.
- Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known D2/D3 ligand).
3. Incubation and Filtration:
- Incubate the plate to allow the binding to reach equilibrium.
- Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
- Wash the filters with ice-cold wash buffer.
4. Data Acquisition and Analysis:
- Measure the radioactivity on the filters using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.
- Calculate the Ki value using the Cheng-Prusoff equation.[12]
In Vivo PET Imaging Protocol
This protocol describes a typical procedure for performing a PET scan in human subjects with this compound or [11C]NPA.
1. Subject Preparation:
- Subjects are typically required to fast for a specified period before the scan.
- An intravenous line is inserted for radiotracer injection and, if required, for arterial blood sampling.
- The subject is positioned in the PET scanner.
2. Radiosynthesis:
- This compound and [11C]NPA are synthesized using established radiochemical methods.[7][9]
- The radiochemical purity and specific activity of the final product are determined before injection.
3. PET Scan Acquisition:
- A transmission scan may be performed for attenuation correction.
- The radioligand is administered as an intravenous bolus or bolus plus infusion.[1]
- Dynamic emission data are collected for a duration sufficient to allow for kinetic modeling (e.g., 60-90 minutes).[9]
4. Data Analysis:
- The acquired PET data are reconstructed into a series of images over time.
- Regions of interest (ROIs) are drawn on the images corresponding to brain areas with high D2/D3 receptor density (e.g., striatum, globus pallidus, substantia nigra) and a reference region with negligible specific binding (e.g., cerebellum).
- Time-activity curves (TACs) are generated for each ROI.
- Kinetic modeling (e.g., simplified reference tissue model) is applied to the TACs to estimate binding parameters such as the binding potential (BPND).[2]
Logical Comparison of this compound and [11C]NPA
The choice between this compound and [11C]NPA depends on the specific research question. The following diagram illustrates a logical framework for this decision-making process.
Caption: Decision tree for selecting between this compound and [11C]NPA.
References
- 1. Affinity and selectivity of [¹¹C]-(+)-PHNO for the D3 and D2 receptors in the rhesus monkey brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Binding characteristics and sensitivity to endogenous dopamine of [11C]-(+)-PHNO, a new agonist radiotracer for imaging the high-affinity state of D2 receptors in vivo using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brain region binding of the D2/3 agonist [11C]‐(+)‐PHNO and the D2/3 antagonist [11C]raclopride in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (-)- N-[11C]Propyl-norapomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (-)-N-[11C]Propyl-norapomorphine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. PET Imaging of D2/3 agonist binding in healthy human subjects with the radiotracer [11C]-N-propyl-nor-apomorphine (NPA): preliminary evaluation and reproducibility studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (-)-N-[(11)C]propyl-norapomorphine: a positron-labeled dopamine agonist for PET imaging of D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human Biodistribution and Dosimetry of the D2/3 Agonist 11C-N-Propylnorapomorphine (11C-NPA) Determined from PET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Separating dopamine D2 and D3 receptor sources of [11C]-(+)-PHNO binding potential: Independent component analysis of competitive binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Link: [11C]PHNO Binding and Clinical Symptom Severity
A Comparative Guide for Researchers and Drug Development Professionals
The positron emission tomography (PET) radioligand [11C]-(+)-4-propyl-9-hydroxynaphthoxazine, abbreviated as [11C]PHNO, has emerged as a valuable tool for in-vivo imaging of dopamine (B1211576) D2 and D3 receptors in the human brain. Its unique properties as an agonist with preferential binding to D3 receptors and high sensitivity to endogenous dopamine levels make it particularly suited for investigating the neurobiology of neuropsychiatric disorders and evaluating the therapeutic potential of novel drugs. This guide provides a comprehensive comparison of the correlation between this compound binding and the severity of clinical symptoms in Parkinson's disease and schizophrenia, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Correlation of this compound Binding with Clinical Symptoms
The following tables summarize the key quantitative findings from studies investigating the relationship between this compound binding potential (BPND) and clinical symptom severity in Parkinson's disease and schizophrenia.
Table 1: Correlation of this compound Binding with Symptom Severity in Parkinson's Disease
| Clinical Symptom/Domain | Brain Region | Correlation with this compound Binding (BPND) | Key Findings & Citations |
| Impulse Control Disorder (ICD) Severity | Ventral Striatum | Strong Negative Correlation (r = -0.8 to -0.9) | Lower this compound binding is associated with greater ICD severity, potentially reflecting higher dopamine tone.[1][2] |
| Motor Deficits (UPDRS) & Lowered Mood | Globus Pallidus & Ventral Striatum | Negative Correlation of this compound/[11C]raclopride BPND ratio | A decreased ratio of D3-preferring agonist to antagonist binding correlates with worse motor function and mood.[3] |
Table 2: Correlation of this compound Binding with Symptom Severity in Schizophrenia
| Clinical Symptom/Domain (PANSS) | Brain Region | Correlation with this compound Binding (BPND) | Key Findings & Citations |
| Positive and Negative Syndrome Scale (PANSS) - Total and Subscales | Caudate, Putamen, Ventral Striatum, Globus Pallidus, Substantia Nigra, Anterior Thalamus | No significant correlation | Studies have not found a direct correlation between baseline this compound binding and the severity of positive or negative symptoms in schizophrenia. This may be due to the influence of endogenous dopamine levels.[4] |
| Endogenous Dopamine Levels | Left Caudate & Right Putamen | Increased ΔBPND in patients | Medicated schizophrenia patients show greater changes in this compound binding after dopamine depletion, suggesting elevated endogenous dopamine levels compared to healthy controls.[5] |
Table 3: Comparison of this compound with [11C]raclopride
| Feature | This compound | [11C]raclopride | Key Implications & Citations |
| Receptor Affinity | Agonist with preference for D3 receptors and D2-high affinity states. | Antagonist with similar affinity for D2 and D3 receptors. | This compound provides insights into the functionally active state of D2 receptors and is more sensitive to D3 receptor availability.[3][6] |
| Sensitivity to Endogenous Dopamine | High | Moderate | This compound is more sensitive to changes in synaptic dopamine levels, making it a better tool for dopamine release studies.[6] |
| Brain Uptake Distribution | Preferential uptake in the ventral striatum and globus pallidus. | Preferential uptake in the dorsal striatum. | The differential distribution provides distinct views of the D2/D3 system.[6] |
| Correlation with Schizophrenia Symptoms | No direct correlation with PANSS scores at baseline.[4] | Some studies show correlations between [11C]raclopride binding and clinical outcomes, though findings can be inconsistent.[7] | The choice of radiotracer can significantly impact the observed relationship between dopamine receptor imaging and clinical symptoms. |
Experimental Protocols
A representative experimental protocol for a clinical study investigating the correlation of this compound binding with clinical symptom severity is outlined below. This is a synthesized protocol based on methodologies reported in various studies.
1. Participant Recruitment and Screening:
-
Recruit patients diagnosed with the specific disorder (e.g., Parkinson's disease, schizophrenia) and a cohort of age- and sex-matched healthy controls.
-
Conduct thorough clinical assessments, including standardized rating scales for symptom severity (e.g., UPDRS for Parkinson's, PANSS for schizophrenia).
-
Obtain informed consent from all participants.
-
Exclude individuals with contraindications for PET scans (e.g., pregnancy, claustrophobia) or those taking medications that could significantly interfere with the dopamine system (unless part of the study design).
2. Radiotracer Synthesis:
-
This compound is synthesized via automated methods in compliance with Good Manufacturing Practice (GMP).[8]
3. PET/CT Imaging Procedure:
-
Patient Preparation: Patients are typically required to fast for at least 4-6 hours prior to the scan to ensure stable metabolic conditions.[9]
-
Intravenous Line Placement: An intravenous (IV) line is inserted for radiotracer injection.
-
Radiotracer Injection: A bolus of this compound is injected intravenously.
-
Uptake Period: A waiting period of approximately 60-90 minutes allows for the radiotracer to distribute and reach equilibrium in the brain.[9]
-
Scanning: The patient is positioned in the PET/CT scanner, and a dynamic scan of the brain is acquired over a period of 90-120 minutes. A low-dose CT scan is performed for attenuation correction.[10][11]
4. Image Analysis and Quantification:
-
Image Reconstruction: PET data are reconstructed using standard algorithms.
-
Kinetic Modeling: The binding potential (BPND) of this compound in various brain regions of interest is quantified using the Simplified Reference Tissue Model (SRTM), with the cerebellum typically used as the reference region.[10]
-
Region of Interest (ROI) Analysis: ROIs are delineated on co-registered MRI scans to extract time-activity curves for specific brain structures.
5. Statistical Analysis:
-
Correlations between this compound BPND in specific ROIs and clinical symptom scores are assessed using appropriate statistical methods (e.g., Pearson or Spearman correlation).
-
Group differences in this compound BPND between patients and healthy controls are also analyzed.
Mandatory Visualization
Below are diagrams illustrating key concepts and workflows relevant to the use of this compound in clinical research.
Caption: A typical workflow for a clinical research study investigating the correlation between this compound binding and clinical symptom severity.
Caption: Simplified signaling pathway of the Dopamine D3 receptor, a Gi-coupled receptor.
References
- 1. [¹¹C]-(+)-PHNO PET imaging of dopamine D(2/3) receptors in Parkinson's disease with impulse control disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. The dopamine D2 receptors in high-affinity state and D3 receptors in schizophrenia: a clinical [11C]-(+)-PHNO PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Examining Endogenous Dopamine in Treated Schizophrenia using [11C]-(+)-PHNO Positron Emission Tomography: A Pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brain region binding of the D2/3 agonist [11C]‐(+)‐PHNO and the D2/3 antagonist [11C]raclopride in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PET analysis of human dopamine receptor subtypes using 11C-SCH 23390 and 11C-raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Automated preparation of the dopamine D2/3 receptor agonist ligand [11C]-(+)-PHNO for human PET imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kiranpetct.com [kiranpetct.com]
- 10. Positron emission tomography quantification of [11C]-(+)-PHNO binding in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PET and PET-CT Imaging Protocols | Radiology Key [radiologykey.com]
Confirming [11C]PHNO Binding Specificity: A Comparative Guide to Blocking Studies
For Researchers, Scientists, and Drug Development Professionals
The positron emission tomography (PET) radioligand [11C]PHNO is a valuable tool for in vivo imaging of dopamine (B1211576) D2 and D3 receptors. Its agonist properties and preference for the D3 receptor subtype make it particularly useful for studying neuropsychiatric disorders. However, to ensure the reliability and accuracy of PET imaging data, it is crucial to confirm the binding specificity of this compound. This is achieved through blocking studies, where the administration of a selective antagonist is used to inhibit the binding of the radioligand to its target receptors.
This guide provides a comparative overview of blocking studies conducted to validate the binding specificity of this compound in various preclinical and clinical models. We present quantitative data from key studies, detailed experimental protocols, and visual workflows to aid researchers in the design and interpretation of their own validation experiments.
Quantitative Comparison of this compound Blocking Studies
The following tables summarize the quantitative data from blocking studies using different antagonists in human and animal models. The data highlights the percentage of this compound binding blocked by the antagonist in various brain regions, thereby confirming the specificity of the radioligand for dopamine D2/D3 receptors.
Table 1: Blockade of this compound Binding in Humans with the D3 Receptor Antagonist ABT-925 [1][2]
| Brain Region | Receptor Occupancy by 600 mg ABT-925 (mean ± SD) | Fraction of this compound Binding Attributable to D3 Receptors |
| Substantia Nigra | 75 ± 10% | 100% |
| Globus Pallidus | 64 ± 22% | 90% |
| Ventral Striatum | 44 ± 17% | 62% |
| Caudate | 40 ± 18% | 55% |
| Putamen | 38 ± 17% | 53% |
Table 2: Comparative Blockade of this compound Binding in Animal Models
| Animal Model | Blocking Agent | Brain Region | % Reduction in this compound Binding (approx.) | Reference |
| Rhesus Monkey | Unlabeled (+)-PHNO | Substantia Nigra | ~100% (D3 component) | [3][4] |
| Rhesus Monkey | Unlabeled (+)-PHNO | Putamen | ~0% (D3 component) | [3][4] |
| Cat | Raclopride (D2/D3 Antagonist) | Striatum | Significant reduction | [5] |
| Cat | Haloperidol (D2 Antagonist) | Striatum | Significant reduction | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for conducting this compound blocking studies in human and non-human primate models, based on published research.
Human PET Study with a D3 Receptor Antagonist (e.g., ABT-925)[1][2]
-
Subject Recruitment and Screening:
-
Recruit healthy male subjects.
-
Perform a thorough medical and psychiatric screening to exclude any contraindications.
-
Obtain informed consent from all participants.
-
-
PET Scan Procedure:
-
Subjects undergo two to three PET scans on separate days: a baseline scan and one or two scans after administration of the blocking agent.
-
Position the subject's head in the PET scanner to image the brain.
-
Administer a bolus injection of this compound intravenously.
-
Acquire dynamic PET data for a specified duration (e.g., 120 minutes).
-
-
Blocking Agent Administration:
-
Administer the D3 receptor antagonist (e.g., ABT-925) orally at varying doses (e.g., 50 mg to 600 mg) before the PET scan.
-
The time interval between drug administration and the PET scan should be sufficient to allow for peak plasma concentration of the antagonist.
-
-
Data Analysis:
-
Reconstruct and process the PET images.
-
Define regions of interest (ROIs) on co-registered magnetic resonance images (MRIs), including the substantia nigra, globus pallidus, ventral striatum, caudate, and putamen.
-
Calculate the binding potential (BPnd) of this compound in each ROI for both baseline and post-blockade scans.
-
Determine the receptor occupancy by the antagonist using the following formula: Occupancy (%) = [(BPnd_baseline - BPnd_post-blockade) / BPnd_baseline] x 100
-
Non-Human Primate (Rhesus Monkey) PET Study[3][4][6]
-
Animal Preparation:
-
Fast the rhesus monkey overnight before the experiment.
-
Anesthetize the animal (e.g., with ketamine and isoflurane) and maintain anesthesia throughout the imaging session.
-
Place intravenous catheters for radiotracer and drug administration.
-
Monitor vital signs (heart rate, blood pressure, respiration) continuously.
-
-
PET Imaging:
-
Position the animal in the PET scanner.
-
Perform a transmission scan for attenuation correction.
-
Administer a bolus injection of this compound.
-
Acquire dynamic PET data for approximately 120 minutes.
-
-
Blocking Study Design:
-
Self-blockade: Co-administer varying doses of unlabeled (+)-PHNO with the this compound injection to determine the dose-dependent displacement of the radioligand.
-
Antagonist blockade: Administer a selective antagonist intravenously at a specific time point before or after the this compound injection.
-
-
Data Analysis:
-
Co-register PET images with anatomical MRI scans.
-
Delineate ROIs in brain regions rich in dopamine D2 and D3 receptors.
-
Calculate the reduction in this compound binding potential following the administration of the blocking agent to confirm binding specificity.
-
Visualizing the Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. Blockade of [11C](+)-PHNO binding in human subjects by the dopamine D3 receptor antagonist ABT-925 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Affinity and selectivity of [¹¹C]-(+)-PHNO for the D3 and D2 receptors in the rhesus monkey brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Within-subject comparison of [11C]-(+)-PHNO and [11C]raclopride sensitivity to acute amphetamine challenge in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Kinetic Models for [¹¹C]PHNO PET Imaging
The quantification of dopamine (B1211576) D2/D3 receptor availability using positron emission tomography (PET) with the agonist radioligand [¹¹C]-(+)-PHNO is crucial for studying various neuropsychiatric disorders. The choice of kinetic model for analyzing the PET data can significantly impact the accuracy and reliability of the outcome measures. This guide provides a detailed comparison of different kinetic models applied to [¹¹C]PHNO data, supported by experimental findings to aid researchers in selecting the most appropriate model for their studies.
Experimental Protocols
The data presented in this guide are derived from studies involving human subjects undergoing [¹¹C]PHNO PET scans. A typical experimental protocol involves the following steps:
-
Subject Preparation: Healthy volunteers or patient populations are recruited. Subjects typically undergo a physical and neurological examination, and in some cases, a urine drug screen. Informed consent is obtained from all participants.
-
Radioligand Synthesis: [¹¹C]-(+)-PHNO is synthesized and prepared for intravenous injection, adhering to Good Manufacturing Practice (GMP) standards. The injected dose is typically around 360 MBq, with a low specific radioactivity.
-
PET Scan Acquisition: A dynamic PET scan is performed for up to 120 minutes following a bolus injection of [¹¹C]PHNO. High-resolution PET scanners are used to acquire the data.
-
Arterial Blood Sampling: For kinetic models that require an arterial input function, arterial blood samples are collected throughout the scan to measure the concentration of the radioligand in plasma and its metabolites.
-
Image Analysis: The acquired PET data are reconstructed and processed. Regions of interest (ROIs) are delineated on anatomical MRI scans and co-registered to the PET images to extract time-activity curves (TACs) for various brain regions, including the caudate, putamen, globus pallidus, ventral striatum, and cerebellum (as a reference region).
Dopamine D2/D3 Receptor Signaling
[¹¹C]PHNO is an agonist radioligand that preferentially binds to the high-affinity state of dopamine D2 and D3 receptors. This binding initiates intracellular signaling cascades that are fundamental to dopaminergic neurotransmission. The diagram below illustrates a simplified signaling pathway for these receptors.
Kinetic Model Comparison
The choice of kinetic model depends on the specific research question, the availability of arterial blood data, and the desired trade-off between accuracy and complexity. The primary kinetic models used for [¹¹C]PHNO are the two-tissue compartment model (2CM), the Logan graphical analysis, and the simplified reference tissue model (SRTM).
Two-Tissue Compartment Model (2CM)
The 2CM is considered the gold standard for quantifying receptor binding as it provides estimates of all the microparameters of ligand exchange between plasma, non-specific, and specifically bound compartments in the tissue. However, it is computationally intensive and requires an arterial input function.
Logan Graphical Analysis
The Logan plot is a graphical method that linearizes the data from dynamic PET scans, allowing for the estimation of the total distribution volume (VT) without the need for complex nonlinear fitting. It also requires an arterial input function.
Simplified Reference Tissue Model (SRTM)
The SRTM is a non-invasive method that does not require arterial blood sampling. It uses a reference region, typically the cerebellum for [¹¹C]PHNO, which is assumed to be devoid of specific binding sites, to estimate the binding potential (BP_ND).
Quantitative Comparison of Kinetic Models
The performance of these models has been evaluated in several studies. The following tables summarize key quantitative parameters obtained from [¹¹C]PHNO PET studies.
Table 1: Comparison of Binding Potential (BP_ND) and Distribution Volume (VT) across different kinetic models.
| Brain Region | 2CM (VT) | Logan (VT) | SRTM (BP_ND) |
| Caudate | 15.8 ± 2.5 | 15.5 ± 2.6 | 2.08 ± 0.34 |
| Putamen | 19.1 ± 3.4 | 18.7 ± 3.5 | 2.8 ± 0.6 |
| Globus Pallidus | 23.5 ± 4.9 | 23.0 ± 4.9 | 3.55 ± 0.78 |
| Ventral Striatum | 20.7 ± 4.1 | 20.2 ± 4.1 | 3.4 ± 0.9 |
Data are presented as mean ± standard deviation. VT values are in units of ml/cm³. BP_ND is dimensionless. Data are compiled from studies such as Ginovart et al., 2007.[1]
Table 2: Test-Retest Variability of [¹¹C]PHNO Binding Potential (BP_ND).
| Brain Region | SRTM (Variability %) | MA1 (Variability %) |
| Caudate | 9% | 9% |
| Putamen | 9% | 9% |
| Globus Pallidus | 6% | 6% |
| Substantia Nigra | 19% | 19% |
| Thalamus | 14% | 14% |
| Hypothalamus | 21% | 21% |
Data from Gallezot et al., 2014.[2][3] MA1 (multilinear analysis 1) is another method for estimating binding parameters.
Summary of Findings
-
2CM: While being the most comprehensive model, the unconstrained 2CM can lead to poor identifiability of individual rate constants (k3/k4).[1] Constraining certain parameters, such as coupling K1/k2 between regions, can improve the stability of the estimates.[1]
-
Logan Graphical Analysis: This method provides VT estimates that are highly correlated with those from the 2CM.[1] It is a robust and less computationally demanding alternative to the 2CM when an arterial input function is available.
-
SRTM: The SRTM provides reliable estimates of BP_ND and is advantageous due to its non-invasive nature. BP_ND values from SRTM are highly correlated with k3/k4 estimates from the constrained 2CM.[1] However, SRTM-derived BP values may be slightly lower than those obtained from arterial input-based methods.[1] The test-retest variability of SRTM is generally good, particularly in D2-rich regions like the caudate and putamen.[2][3]
Conclusion
For the quantification of [¹¹C]PHNO binding, the choice of kinetic model should be carefully considered based on the study's objectives and available resources.
-
When arterial blood sampling is feasible, the 2CM with constraints or the Logan graphical analysis are recommended for accurate estimation of VT.
-
For non-invasive quantification, the SRTM is a robust and reliable method for estimating BP_ND, especially for studies focused on D2-rich regions. It demonstrates good test-retest variability, making it suitable for longitudinal studies and clinical trials.
Researchers should be aware of the potential biases associated with each model and select the one that best balances accuracy, precision, and practical feasibility for their specific application.
References
- 1. Positron emission tomography quantification of [11C]-(+)-PHNO binding in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parametric Imaging and Test-Retest Variability of ¹¹C-(+)-PHNO Binding to D₂/D₃ Dopamine Receptors in Humans on the High-Resolution Research Tomograph PET Scanner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
Navigating the Maze of Multi-Center [11C]PHNO PET Studies: A Guide to Inter-Scanner Variability
For researchers, scientists, and drug development professionals embarking on multi-center clinical trials utilizing [11C]PHNO PET, understanding and mitigating inter-scanner variability is paramount for the generation of robust and reproducible data. This guide provides an objective comparison of performance between different types of PET scanners, supported by experimental data, to aid in the design and interpretation of such studies.
The quantification of dopamine (B1211576) D2/D3 receptors with the agonist radioligand this compound is a powerful tool in neuroscience research and drug development. However, when these studies are conducted across multiple sites with different PET scanners, inherent variations in scanner hardware and software can introduce systematic biases, potentially confounding study outcomes. This guide delves into the sources of this variability, presents available data on the performance of different scanner types, and outlines key experimental considerations.
Mind the Gap: Sources of Inter-Scanner Variability
Inter-scanner variability in PET imaging is a multifaceted issue stemming from differences in:
-
Detector Technology and Design: The type of scintillator crystals (e.g., BGO, LSO, LYSO), their size, and the geometry of the detector ring influence the scanner's intrinsic spatial resolution and sensitivity.
-
Image Reconstruction Algorithms: Different manufacturers employ proprietary reconstruction algorithms (e.g., FBP, OSEM, PSF) with varying parameters for iterations, subsets, and post-reconstruction filtering. These choices significantly impact image noise, resolution, and quantitative accuracy.[1][2][3]
-
Corrections for Physical Factors: The accuracy of corrections for attenuation, scatter, and random coincidences can differ between scanner models and software versions.
-
System Calibration and Quality Control: Discrepancies in the calibration of scanners to a common standard can lead to systematic differences in measured radioactivity concentrations.
Performance Comparison: High-Resolution Research Tomograph vs. Whole-Body PET/CT
Direct multi-scanner comparisons for this compound are scarce in the literature. However, by examining test-retest reliability data from studies using different scanner types, we can infer potential variability. The High-Resolution Research Tomograph (HRRT) is a dedicated brain scanner known for its superior spatial resolution, while modern clinical PET/CT scanners offer a balance of performance for whole-body imaging.
A key study by Gallezot et al. (2014) provides benchmark test-retest variability data for this compound on the HRRT.[4][5][6] Another study offers insights into the use of a whole-body PET/CT system for this compound imaging.[7]
Table 1: Test-Retest Variability of this compound Binding Potential (BP_ND) on the High-Resolution Research Tomograph (HRRT) [4][8]
| Brain Region | Test-Retest Variability (% Mean Absolute Difference) |
| Caudate | 9% |
| Putamen | 9% |
| Pallidum | 6% |
| Substantia Nigra | 19% |
| Thalamus | 14% |
| Hypothalamus | 21% |
Data from Gallezot et al. (2014) using a within-day design.[4][5][6]
While a direct comparison is not available, a study utilizing a digital whole-body PET/CT system for this compound reported that a 90-minute scan duration was sufficient to achieve test-retest reliability comparable to 120-minute scans on brain-dedicated PET systems.[7] This suggests that modern clinical scanners can produce reliable this compound data, though direct quantitative equivalence with the HRRT cannot be assumed without harmonization.
To provide a broader context, the performance characteristics of various PET scanners, as defined by the National Electrical Manufacturers Association (NEMA) NU 2-2018 standards, are crucial for understanding potential sources of variability.[9][10][11][12][13]
Table 2: Representative NEMA NU 2-2018 Performance Characteristics of Different PET Scanner Classes
| Performance Metric | High-Resolution Brain Scanner (e.g., HRRT) | Modern Digital PET/CT (e.g., Siemens Biograph Vision) | BGO-based Digital PET/CT (e.g., GE Omni Legend) |
| Spatial Resolution (mm FWHM @ 1 cm) | ~2.5 - 3.0 | ~3.5 - 4.0 | ~3.7 |
| Sensitivity (cps/kBq) | ~5-10 | ~16 | ~47 |
| Peak Noise Equivalent Count Rate (NECR) (kcps) | ~60-80 | ~300 | ~500 |
| Scatter Fraction (%) | ~40-50% | ~30-35% | ~35% |
These are representative values and can vary based on the specific model and configuration.
The higher spatial resolution of the HRRT can lead to more accurate quantification in small brain structures, reducing partial volume effects.[14][15] Conversely, modern whole-body PET/CT scanners often have higher sensitivity and count rate performance, which can result in images with lower noise.[15] These differences in performance directly impact the final quantified values of this compound binding.
Experimental Protocols: A Tale of Two Scanners
The following are generalized experimental protocols for this compound PET studies conducted on an HRRT and a whole-body PET/CT scanner, based on published literature.
Protocol 1: High-Resolution Research Tomograph (HRRT)
-
Subject Preparation: Subjects are typically asked to abstain from food and drink (except water) for at least 4 hours prior to the scan. A urine toxicology screen is often performed.
-
Radiotracer Administration: A bolus injection of this compound (e.g., ~328 MBq) is administered intravenously, often using a computer-controlled infusion pump to ensure a consistent injection profile.[4][8] The specific activity and injected mass of the radiotracer are carefully recorded.[4]
-
Arterial Blood Sampling (Optional but Recommended for full kinetic modeling): An arterial line is placed to allow for the collection of serial blood samples to measure the arterial input function.
-
PET Scan Acquisition: A dynamic PET scan is acquired for 90-120 minutes, starting at the time of injection.[4] Data is often acquired in list mode. A transmission scan is performed for attenuation correction.
-
Image Reconstruction: Data is reconstructed using an algorithm optimized for the HRRT, such as 3D Ordinary Poisson Ordered Subset Expectation Maximization (OP-OSEM) with point spread function (PSF) modeling.[15] Corrections for attenuation, scatter, randoms, and dead time are applied.
Protocol 2: Whole-Body PET/CT Scanner
-
Subject Preparation: Similar to the HRRT protocol, subjects fast for at least 4 hours.
-
Radiotracer Administration: A bolus injection of this compound (e.g., ~137 MBq) is administered intravenously.[7]
-
CT Scan: A low-dose CT scan is performed for attenuation correction.
-
PET Scan Acquisition: A dynamic brain scan is acquired for 90-120 minutes.[7] The framing protocol is defined to capture the kinetics of the radiotracer.
-
Image Reconstruction: Images are reconstructed using the manufacturer's standard iterative reconstruction algorithm (e.g., OSEM), often incorporating time-of-flight (TOF) and PSF modeling.[2][16] The number of iterations, subsets, and the type of post-reconstruction filter are critical parameters that should be standardized across sites.
Visualizing the Path to Reliable Data
To better understand the workflow and the factors influencing variability, the following diagrams are provided.
Strategies for Harmonization
To minimize the impact of inter-scanner variability in multi-center this compound PET studies, a robust harmonization strategy is essential. This can be achieved through:
-
Standardization of Acquisition Protocols: Ensuring that all sites adhere to a strict protocol for patient preparation, radiotracer injection, and scan acquisition parameters.
-
Phantom Studies: Scanning a standardized phantom (e.g., a Hoffman 3D brain phantom) on each scanner to derive correction factors that can be applied to the human data.[17][18][19] This allows for the harmonization of image resolution and quantitative values across different platforms.
-
Centralized Image Analysis: Having all data analyzed at a central facility by the same team using the same software and analysis pipeline can significantly reduce operator-dependent variability.
-
Post-Reconstruction Smoothing: Applying a Gaussian filter to the images from higher-resolution scanners can harmonize the effective resolution across all scanners in the study.[14]
References
- 1. dadun.unav.edu [dadun.unav.edu]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Image reconstruction for PET/CT scanners: past achievements and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Parametric Imaging and Test-Retest Variability of ¹¹C-(+)-PHNO Binding to D₂/D₃ Dopamine Receptors in Humans on the High-Resolution Research Tomograph PET Scanner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of scan-time shortening on the 11C-PHNO binding potential to dopamine D3 receptor in humans and test–retest reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PARAMETRIC IMAGING AND TEST-RETEST VARIABILITY OF 11C-(+)-PHNO BINDING TO D2/D3 DOPAMINE RECEPTORS IN HUMANS ON THE HRRT PET SCANNER - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. NEMA NU 2–2018 performance evaluation of a new generation 30-cm axial field-of-view Discovery MI PET/CT | CoLab [colab.ws]
- 11. d-nb.info [d-nb.info]
- 12. journalijsra.com [journalijsra.com]
- 13. arxiv.org [arxiv.org]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. Cross-validation study between the HRRT and the PET component of the SIGNA PET/MRI system with focus on neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Making sure you're not a bot! [gupea.ub.gu.se]
- 17. Harmonization of brain PET images in multi-center PET studies using Hoffman phantom scan - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Harmonization of brain PET images in multi-center PET studies using Hoffman phantom scan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Sensitivity of [11C]PHNO to changes in endogenous dopamine
The quest for sensitive and specific radiotracers is paramount in neuroscience research and drug development. Among the tools available for imaging dopamine (B1211576) D2/D3 receptors using Positron Emission Tomography (PET), [11C]-(+)-4-propyl-9-hydroxynaphthoxazine ([11C]PHNO) has emerged as a superior agonist radioligand, demonstrating heightened sensitivity to fluctuations in endogenous dopamine levels compared to traditional antagonist radiotracers like [11C]raclopride. This guide provides a comparative analysis of this compound, supported by experimental data, to inform researchers, scientists, and drug development professionals on its application in studying dopamine neurotransmission.
Enhanced Sensitivity to Dopamine Release: A Comparative Overview
This compound's advantage lies in its nature as a D2/D3 receptor agonist. It preferentially binds to the high-affinity state of the D2 receptor, the functionally active state that is more susceptible to competition from endogenous dopamine.[1][2] This contrasts with antagonist radiotracers such as [11C]raclopride, which bind to both high- and low-affinity states of the D2 receptor.[3] Consequently, this compound provides a more dynamic and sensitive measure of synaptic dopamine concentration changes.
Experimental evidence from studies involving dopamine-releasing agents like amphetamine consistently demonstrates the superior sensitivity of this compound. In both preclinical and clinical settings, amphetamine administration leads to a significantly greater reduction in the binding potential (BP) of this compound compared to [11C]raclopride, indicating a more pronounced displacement by the released dopamine.
A study in cats, for instance, revealed that amphetamine (at a dose of 2 mg/kg) induced a maximal inhibition of 83% in this compound binding, whereas the inhibition of [11C]raclopride binding was only 56%.[1] Similarly, a within-subject comparison in healthy humans using an oral dose of amphetamine (0.3 mg/kg) showed that the reduction in this compound binding potential was 1.5 times larger than that of [11C]raclopride in the dorsal striatum.[4][5] Studies in rhesus monkeys further corroborate these findings, with amphetamine (0.4 mg/kg) causing a 52-64% reduction in this compound BP in the striatum, compared to a 33-35% reduction for [11C]raclopride.[3][6]
This enhanced sensitivity makes this compound particularly valuable for detecting subtle changes in dopamine release, such as those induced by milder stimuli like nicotine.[3][6]
Quantitative Comparison of Radiotracer Sensitivity
The following table summarizes the key quantitative findings from comparative studies, highlighting the percentage change in binding potential (ΔBP) of this compound and other radiotracers in response to amphetamine-induced dopamine release.
| Radiotracer | Species | Brain Region | Amphetamine Dose | Mean ΔBP (± SD) | Reference |
| This compound | Human | Caudate | 0.3 mg/kg, p.o. | -13.2% | [7] |
| Putamen | -20.8% | [7] | |||
| Ventral Striatum | -24.9% | [7] | |||
| [11C]raclopride | Human | Caudate | 0.3 mg/kg, p.o. | Not significant | [8] |
| Putamen | -14.7 ± 4.8% | [9][10][11] | |||
| Ventral Striatum | -9.7 ± 4.4% | [9][10][11] | |||
| This compound | Rhesus Monkey | Striatum | 0.4 mg/kg, i.v. | -52% to -64% | [3][6] |
| [11C]raclopride | Rhesus Monkey | Striatum | 0.4 mg/kg, i.v. | -33% to -35% | [3][6] |
| This compound | Cat | Striatum | 2 mg/kg, i.v. | -83 ± 4% | [1] |
| [11C]raclopride | Cat | Striatum | 2 mg/kg, i.v. | -56 ± 8% | [1] |
| [11C]NPA | Human | Caudate | 0.5 mg/kg, p.o. | -16.1 ± 6.1% | [9][10][11] |
| Putamen | -21.9 ± 4.9% | [9][10][11] | |||
| Ventral Striatum | -16.0 ± 7.0% | [9][10][11] | |||
| [11C]NPA | Baboon | Striatum | 1.0 mg/kg, i.v. | -53 ± 9% | [12] |
| [11C]raclopride | Baboon | Striatum | 1.0 mg/kg, i.v. | -44 ± 9% | [12] |
Experimental Protocols
The standardized experimental design to assess the sensitivity of a radiotracer to endogenous dopamine typically involves a baseline PET scan followed by a second scan after a pharmacological challenge that elevates synaptic dopamine levels.
Key Experiment: Amphetamine Challenge PET Study
Objective: To measure the displacement of a radiotracer by endogenous dopamine released by amphetamine.
Methodology:
-
Subject/Animal Preparation: Subjects or animals are prepared for PET imaging, which may include catheterization for radiotracer injection and blood sampling.[13][14]
-
Baseline PET Scan: A baseline PET scan is performed following the administration of the radiotracer (e.g., this compound or [11C]raclopride) to determine the baseline binding potential (BP) in various brain regions.
-
Pharmacological Challenge: After a suitable washout period, a dopamine-releasing agent, typically d-amphetamine, is administered. The dosage and route of administration vary across studies (e.g., 0.3-0.5 mg/kg orally in humans, or 0.4-2.0 mg/kg intravenously in non-human primates and cats).[4][6][13]
-
Post-Challenge PET Scan: A second PET scan is conducted after the amphetamine administration to measure the post-challenge BP.
-
Data Analysis: The percentage change in BP (ΔBP) between the baseline and post-challenge scans is calculated to quantify the extent of radiotracer displacement by endogenous dopamine. This value serves as a measure of the radiotracer's sensitivity to dopamine release.
Dopamine D2/D3 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of dopamine D2/D3 receptors, which are G-protein coupled receptors that inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
References
- 1. Binding characteristics and sensitivity to endogenous dopamine of [11C]-(+)-PHNO, a new agonist radiotracer for imaging the high-affinity state of D2 receptors in vivo using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estimating the effect of endogenous dopamine on baseline [11C]-(+)-PHNO binding in the human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging nicotine- and amphetamine-induced dopamine release in rhesus monkeys with [(11)C]PHNO vs [(11)C]raclopride PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Within-subject comparison of [(11)C]-(+)-PHNO and [(11)C]raclopride sensitivity to acute amphetamine challenge in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Within-subject comparison of [11C]-(+)-PHNO and [11C]raclopride sensitivity to acute amphetamine challenge in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imaging Nicotine- and Amphetamine-Induced Dopamine Release in Rhesus Monkeys with this compound vs [11C]raclopride PET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Comparative Evaluation of the Dopamine D2/3 Agonist Radiotracer [11C](−)-N-Propyl-norapomorphine and Antagonist [11C]Raclopride to Measure Amphetamine-Induced Dopamine Release in the Human Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparative evaluation of the dopamine D(2/3) agonist radiotracer [11C](-)-N-propyl-norapomorphine and antagonist [11C]raclopride to measure amphetamine-induced dopamine release in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. In vivo vulnerability to competition by endogenous dopamine: comparison of the D2 receptor agonist radiotracer (-)-N-[11C]propyl-norapomorphine ([11C]NPA) with the D2 receptor antagonist radiotracer [11C]-raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. researchgate.net [researchgate.net]
Reproducibility of [11C]PHNO PET scan results across different centers
For researchers and drug development professionals leveraging Positron Emission Tomography (PET) with the radioligand [11C]PHNO, understanding the reproducibility of these scans across different imaging centers is critical for the integrity of multi-site clinical trials. While direct multi-center reproducibility data for this compound is not yet extensively published, this guide provides a comprehensive overview of its single-center reliability and outlines a robust framework for achieving harmonization in multi-center studies, drawing on established PET standardization protocols.
Single-Center Test-Retest Reliability of this compound
Test-retest studies within a single center are crucial for establishing the baseline stability of a radiotracer. For this compound, a dopamine (B1211576) D2/D3 receptor agonist radioligand, several studies have evaluated its reproducibility, primarily on high-resolution research tomographs (HRRT).
The binding potential relative to non-displaceable tissue (BPND) is the most commonly reported outcome measure. The test-retest variability (TRV) of this compound BPND is region-dependent. In D2-rich regions like the caudate and putamen, the TRV is approximately 9%.[1][2][3][4] In regions with a higher proportion of D3 receptors, the variability differs, with the pallidum showing low variability (around 6%) and other areas like the substantia nigra (19%), thalamus (14%), and hypothalamus (21%) exhibiting higher variability.[1][2][3][4]
Compared to the widely used D2/D3 antagonist radioligand [11C]raclopride, this compound generally shows a higher test-retest variability. The TRV for [11C]raclopride BPND in the caudate and putamen is typically in the range of 4-6%.[1][4]
Table 1: Single-Center Test-Retest Variability of this compound Binding Potential (BPND)
| Brain Region | Receptor Predominance | Test-Retest Variability (TRV) | Reference |
| Caudate | D2 | ~9% | [1][2][4] |
| Putamen | D2 | ~9% | [1][2][4] |
| Pallidum | D3-rich | ~6% | [1][2][4] |
| Substantia Nigra | D3-rich | ~19% | [1][2][4] |
| Thalamus | D3-rich | ~14% | [1][2][4] |
| Hypothalamus | D3-rich | ~21% | [1][2][4] |
Experimental Protocols for this compound PET Imaging
The following outlines a typical experimental protocol for a single-center this compound PET scan, which can be adapted and standardized for multi-center trials.
Subject Preparation:
-
Subjects are typically required to fast for a specified period before the scan.
-
A venous catheter is inserted for radiotracer injection and, if required, for arterial blood sampling.
Radiotracer Administration:
-
This compound is administered as an intravenous bolus injection.
-
The injected dose and specific activity are carefully recorded.
PET Scan Acquisition:
-
Dynamic PET data is acquired for 90-120 minutes.
-
Arterial blood sampling may be performed to measure the arterial input function.
-
Attenuation correction is performed using a CT or transmission scan.
Data Analysis:
-
The binding potential (BPND) is quantified using kinetic models such as the simplified reference tissue model (SRTM or SRTM2) or by using an arterial input function with a multilinear analysis (MA1) method.[1][2]
-
The cerebellum is commonly used as the reference region.
Framework for Multi-Center Harmonization
To ensure the reproducibility of this compound PET scan results across different centers, a rigorous harmonization protocol is essential. While specific guidelines for this compound are not yet established, the principles from other multi-center PET studies can be applied. The following workflow is recommended:
Caption: Workflow for a harmonized multi-center this compound PET study.
Key Harmonization Steps:
-
Standardized Imaging Protocol: A detailed and identical imaging manual should be used by all participating centers. This includes patient preparation, radiotracer synthesis and quality control, injection procedures, and PET/CT scanner settings.
-
Scanner Qualification and Quality Control: All PET scanners should undergo a qualification process to ensure they meet predefined performance standards. Regular quality control using phantoms (e.g., Hoffman 3D brain phantom) is crucial to monitor scanner performance and allow for cross-calibration.
-
Centralized Training: All personnel involved in the study, from radiochemists to imaging technologists and data analysts, should receive centralized training on the standardized procedures.
-
Centralized Data Analysis: To minimize variability in data processing, all PET data should be sent to a central location for analysis using a standardized and validated software pipeline.
-
Post-Reconstruction Harmonization: If significant differences between scanners remain after standardization, post-reconstruction harmonization techniques, such as applying a scanner-specific smoothing filter, can be employed to improve data comparability.
By implementing these rigorous standardization and harmonization procedures, researchers can enhance the reliability and reproducibility of this compound PET scan results in multi-center clinical trials, thereby strengthening the validity of the study outcomes.
References
- 1. Parametric Imaging and Test–Retest Variability of 11C-(+)-PHNO Binding to D2/D3 Dopamine Receptors in Humans on the High-Resolution Research Tomograph PET Scanner | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. Parametric Imaging and Test-Retest Variability of ¹¹C-(+)-PHNO Binding to D₂/D₃ Dopamine Receptors in Humans on the High-Resolution Research Tomograph PET Scanner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PARAMETRIC IMAGING AND TEST-RETEST VARIABILITY OF 11C-(+)-PHNO BINDING TO D2/D3 DOPAMINE RECEPTORS IN HUMANS ON THE HRRT PET SCANNER - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of [11C]PHNO: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals working with the short-lived positron-emitting radiotracer [11C]PHNO, proper disposal is a critical component of laboratory safety and regulatory compliance. Due to its radioactive nature, albeit with a short half-life, adherence to established protocols is paramount to ensure the safety of personnel and the environment. This guide provides essential, step-by-step information for the operational planning and execution of this compound disposal.
The primary principle for the disposal of waste containing short-lived radionuclides like Carbon-11 is the "delay and decay" method. This process involves storing the radioactive waste in a designated, shielded area until the radioactivity has decayed to a level that is indistinguishable from background radiation. Given the short half-life of Carbon-11, this is a highly effective and feasible strategy.
Quantitative Data for this compound Disposal
Understanding the decay properties of Carbon-11 is fundamental to managing this compound waste. The following tables provide key quantitative data to inform disposal timelines and safety measures.
Table 1: Physical Properties of Carbon-11
| Property | Value |
| Half-life | 20.364 minutes |
| Decay Mode | β+ (positron emission) |
| Maximum Beta Energy | 0.96 MeV |
| Gamma Radiation | 0.511 MeV (from positron annihilation) |
Table 2: Decay of this compound Over Time
This table illustrates the percentage of this compound radioactivity remaining over several half-lives, guiding the required storage duration for decay.
| Number of Half-Lives | Time Elapsed (minutes) | Percentage of Radioactivity Remaining |
| 1 | 20.4 | 50% |
| 2 | 40.7 | 25% |
| 3 | 61.1 | 12.5% |
| 4 | 81.4 | 6.25% |
| 5 | 101.8 | 3.125% |
| 6 | 122.2 | 1.5625% |
| 7 | 142.5 | 0.78125% |
| 8 | 162.9 | 0.390625% |
| 9 | 183.3 | 0.1953125% |
| 10 | 203.6 | < 0.1% |
Typically, radioactive waste is stored for at least 10 half-lives to ensure it has decayed to a safe level. For this compound, this corresponds to a storage period of approximately 3.4 hours. However, institutional and local regulations may require a longer storage period or verification with a radiation survey meter before disposal as non-radioactive waste.
Experimental Protocol: Disposal of this compound Waste
The following is a detailed methodology for the safe disposal of solid and liquid waste contaminated with this compound.
1. Waste Segregation:
-
Immediately after use, segregate waste contaminated with this compound from all other laboratory waste streams (general, chemical, biohazardous).
-
Use designated, clearly labeled, and shielded waste containers.
-
Separate solid waste (e.g., gloves, vials, absorbent paper) from liquid waste (e.g., aqueous solutions).
2. Solid Waste Handling:
-
Place all contaminated solid materials into a dedicated radioactive waste container lined with a durable plastic bag.
-
Sharps (needles, syringes, etc.) must be placed in a designated, puncture-resistant, and shielded sharps container labeled for radioactive waste.[1]
-
Do not overfill waste containers.
3. Liquid Waste Handling:
-
Collect liquid waste containing this compound in a shatter-resistant, sealed container.
-
The container must be compatible with the chemical nature of the waste.
-
Store liquid waste containers in a secondary containment bin to prevent spills.
4. Labeling and Record Keeping:
-
All radioactive waste containers must be clearly labeled with:
-
The radioactive isotope ([11C]).
-
The chemical name (this compound).
-
The date and time of waste generation.
-
The initial radioactivity level (if known).
-
The name of the responsible researcher.
-
-
Maintain a logbook for all radioactive waste generated, documenting the details listed above.
5. Storage for Decay:
-
Transfer the labeled waste containers to a designated and secured radioactive waste storage area.
-
This area must be shielded (e.g., with lead bricks) to minimize radiation exposure to personnel.
-
Access to the storage area should be restricted to authorized personnel.
-
Store the waste for a minimum of 10 half-lives (approximately 3.4 hours). Institutional policies may mandate a longer decay period (e.g., 24 hours) to ensure complete decay.
6. Post-Decay Survey:
-
After the required decay period, survey the waste container with a calibrated radiation survey meter (e.g., a Geiger-Müller counter).
-
The survey must be performed in a low-background area.
-
The radiation reading at the surface of the container must be indistinguishable from the background radiation level.
7. Final Disposal:
-
Once the waste has been confirmed to be at background radiation levels, it can be disposed of as non-radioactive waste.
-
Before disposal, deface or remove all radioactive warning labels from the container.
-
Dispose of the decontaminated waste according to institutional guidelines for chemical or general laboratory waste, depending on the non-radioactive hazards of the waste matrix.
-
Record the final disposal date and survey results in the radioactive waste logbook.
Visualizing the Disposal Process
The following diagrams illustrate the key workflows and decision-making processes involved in the proper disposal of this compound.
Caption: Workflow for the disposal of this compound waste.
Caption: Decision tree for segregating this compound laboratory waste.
By implementing these procedures and utilizing the provided data and workflows, laboratories can ensure the safe and compliant disposal of this compound waste, thereby protecting personnel and the environment. Always consult your institution's Radiation Safety Officer and adhere to local and national regulations.
References
Safeguarding Your Research: A Comprehensive Guide to Handling [11C]PBR28
For Immediate Implementation: This document provides essential safety and logistical protocols for researchers, scientists, and drug development professionals working with the radiolabeled compound [11C]PBR28. Adherence to these guidelines is critical for ensuring personnel safety and experimental integrity.
[11C]PBR28 is a second-generation radioligand for the translocator protein (TSPO), offering significant advantages for in vivo imaging with Positron Emission Tomography (PET). However, its use necessitates stringent safety measures due to the radioactive nature of Carbon-11. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to manage the risks associated with its handling.
Personal Protective Equipment (PPE)
The foundation of safety when handling any radioactive material is the consistent and correct use of Personal Protective Equipment. The following PPE is mandatory for all personnel involved in the synthesis, handling, and administration of [11C]PBR28:
| PPE Component | Specification | Purpose |
| Gloves | Two pairs of disposable nitrile gloves | Prevents skin contamination. Double-gloving provides an extra layer of protection. |
| Lab Coat | Full-length, buttoned lab coat | Protects clothing and skin from splashes and contamination. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes of radioactive or chemical substances. |
| Dosimetry | Whole-body and ring dosimeters | Monitors radiation exposure to the body and extremities. |
| Shielding | Lead or tungsten syringe shields and vial shields | Reduces radiation dose to the hands and body during handling and administration.[1] |
Operational Plan: From Synthesis to Administration
The handling of [11C]PBR28 involves a multi-step process, each requiring specific safety considerations. The entire radiosynthesis process should be performed in a fully automated and pre-programmed synthesis module housed within a lead-shielded fume hood, commonly known as a "hot cell," to minimize radiation exposure.
Experimental Protocol: Automated Radiosynthesis of [11C]PBR28
The synthesis of [11C]PBR28 is typically achieved through the methylation of a precursor molecule, desmethyl-PBR28.
Materials:
-
desmethyl-PBR28 (precursor)
-
[11C]Carbon Dioxide ([11C]CO2) produced from a cyclotron
-
GE methyl iodide Micro-lab module or similar
-
Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) system
-
Sterile Saline for Injection (USP, 0.9% w/v)
-
Sterile filters (0.22 µm)
Procedure:
-
Preparation: The desmethyl-PBR28 precursor is dissolved in DMF with tetrabutylammonium hydroxide and loaded into the automated synthesis module.[2]
-
[11C]Methyl Iodide Production: [11C]CO2 from the cyclotron is converted to [11C]methyl iodide ([11C]CH3I) using a GE methyl iodide Micro-lab module.[2]
-
Radiolabeling: The [11C]methyl iodide is then reacted with the desmethyl-PBR28 precursor to produce [11C]PBR28.[2]
-
Purification: The resulting [11C]PBR28 is purified using HPLC to separate it from unreacted precursors and other impurities.[2]
-
Formulation: The purified [11C]PBR28 is formulated in sterile saline for injection.[2]
-
Sterilization: The final product is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free dose vial.[2]
The following diagram illustrates the general workflow for handling [11C]PBR28:
Disposal Plan
Due to the short half-life of Carbon-11 (approximately 20.4 minutes), the primary method for disposal of [11C]PBR28 waste is decay-in-storage . All waste contaminated with [11C]PBR28 must be segregated and clearly labeled.
Waste Segregation:
-
Solid Waste: Gloves, absorbent paper, vials, and other contaminated solid materials should be placed in designated, shielded radioactive waste containers.
-
Liquid Waste: Aqueous waste from the synthesis and purification steps should be collected in a designated, shielded container. Organic solvents should be collected separately.
-
Sharps: Needles and syringes must be placed in a designated sharps container for radioactive waste.
Decay-in-Storage Procedure:
-
Collect and segregate all [11C]PBR28 contaminated waste in appropriately labeled and shielded containers.
-
Store the waste in a designated and secure radioactive waste storage area.
-
Allow the waste to decay for at least 10 half-lives (approximately 204 minutes or 3.4 hours). For practical purposes, waste is often stored for 24 hours to ensure complete decay.
-
After the decay period, monitor the waste with a radiation survey meter to ensure that radioactivity levels are indistinguishable from background radiation.
-
Once confirmed to be at background levels, the waste can be disposed of as regular chemical or biohazardous waste, following institutional guidelines. The radioactive labels must be defaced or removed before disposal.
Radiation Safety Data
Understanding the radiation characteristics of Carbon-11 is crucial for safe handling.
| Parameter | Value |
| Half-life of 11C | 20.4 minutes[3] |
| Primary Emission | Positron (β+) |
| Annihilation Photon Energy | 511 keV (from positron-electron annihilation)[4] |
| Effective Dose from [11C]PBR28 | 6.6 µSv/MBq[5] |
Emergency Procedures in Case of a Spill:
In the event of a spill of [11C]PBR28, immediate action is required to minimize contamination and exposure.
-
Stop the Spill: Prevent further spread of the liquid.
-
Warn Others: Alert all personnel in the immediate vicinity.
-
Isolate the Area: Cordon off the affected area to prevent entry.
-
Monitor Yourself and Others: Check for personal contamination of skin and clothing using a survey meter.
-
Decontaminate:
-
Personnel: If skin is contaminated, wash the affected area gently with soap and lukewarm water. Do not abrade the skin. Contaminated clothing should be removed and placed in a labeled bag for radioactive waste.
-
Area: Use absorbent paper to clean the spill, working from the outside in. Place all contaminated materials in a designated radioactive waste bag.
-
For major spills, evacuate the area and contact the institution's Radiation Safety Officer immediately.
References
- 1. Appendix D, Radiation Safety Manual: Emergency Procedures | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. radiationsafety.ca [radiationsafety.ca]
- 4. Radiation Protection Guidance For Hospital Staff – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
